molecular formula C7H11NO B1359570 tetrahydro-2H-pyran-3-ylacetonitrile CAS No. 885271-49-8

tetrahydro-2H-pyran-3-ylacetonitrile

Cat. No.: B1359570
CAS No.: 885271-49-8
M. Wt: 125.17 g/mol
InChI Key: XSWUJVPKHBPWCO-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-ylacetonitrile is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(oxan-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWUJVPKHBPWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Racemic Tetrahydro-2H-pyran-3-ylacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of racemic tetrahydro-2H-pyran-3-ylacetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the reduction of tetrahydro-2H-pyran-3-carbaldehyde to the corresponding alcohol, followed by the conversion of the alcohol to a suitable leaving group, and culminating in a nucleophilic substitution with a cyanide salt to yield the target nitrile.

I. Synthetic Strategy Overview

The synthesis of racemic this compound is strategically designed as a three-step sequence. This approach ensures high yields and straightforward purification at each stage. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow Start Tetrahydro-2H-pyran-3-carbaldehyde Step1 Step 1: Reduction Start->Step1 Intermediate1 (Tetrahydro-2H-pyran-3-yl)methanol Step1->Intermediate1 Step2 Step 2: Activation (Bromination or Tosylation) Intermediate1->Step2 Intermediate2 3-(Bromomethyl)tetrahydro-2H-pyran or (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate Step2->Intermediate2 Step3 Step 3: Cyanation Intermediate2->Step3 Product Racemic this compound Step3->Product

Caption: Overall synthetic workflow for racemic this compound.

II. Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol

The initial step involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde to (tetrahydro-2H-pyran-3-yl)methanol using sodium borohydride.

Step1_Pathway Reactant Tetrahydro-2H-pyran-3-carbaldehyde Product (Tetrahydro-2H-pyran-3-yl)methanol Reactant->Product Reduction Reagent NaBH4, DCM/MeOH

Caption: Reaction scheme for the reduction of tetrahydro-2H-pyran-3-carbaldehyde.

Experimental Protocol:

To a solution of tetrahydro-2H-pyran-3-carbaldehyde (450 mg, 3.943 mmol) in a co-solvent of dichloromethane (DCM) and methanol (MeOH) (6 mL, 15:1 v/v) at a temperature between -5 °C and 10 °C, sodium borohydride (NaBH4) (90 mg, 2.366 mmol) was added in several portions.[1] The resulting mixture was stirred at room temperature for 4 hours.[1] Following the reaction, the mixture was cooled to 0 °C, and 1 N aqueous hydrochloric acid (HCl) was added dropwise until gas evolution ceased. The mixture was then extracted three times with DCM. The combined organic layers were dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.[1]

ParameterValueReference
Starting MaterialTetrahydro-2H-pyran-3-carbaldehyde[1]
ReagentsSodium borohydride, DCM, Methanol, 1N HCl[1]
Reaction Temperature-5 °C to 10 °C, then room temperature[1]
Reaction Time4 hours[1]
Yield91% (416 mg)[1]
Product AppearanceColorless oil[1]
Step 2: Activation of the Hydroxyl Group

The hydroxyl group of (tetrahydro-2H-pyran-3-yl)methanol must be converted into a good leaving group to facilitate nucleophilic substitution. Two effective methods are presented: bromination and tosylation.

Method A: Bromination

This method employs carbon tetrabromide and triphenylphosphine to convert the alcohol to the corresponding bromide.

Step2A_Pathway Reactant (Tetrahydro-2H-pyran-3-yl)methanol Product 3-(Bromomethyl)tetrahydro-2H-pyran Reactant->Product Appel Reaction Reagents CBr4, PPh3, DCM

Caption: Reaction scheme for the bromination of (tetrahydro-2H-pyran-3-yl)methanol.

Experimental Protocol (Adapted):

In a round-bottom flask, (tetrahydro-2H-pyran-3-yl)methanol (1.00 eq) and carbon tetrabromide (CBr4) (1.05 eq) are dissolved in dichloromethane (DCM) and cooled in an ice bath.[2] Triphenylphosphine (PPh3) (1.05 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 1 hour.[2] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford 3-(bromomethyl)tetrahydro-2H-pyran.[2]

ParameterValueReference
Starting Material(Tetrahydro-2H-pyran-3-yl)methanol[2]
ReagentsCarbon tetrabromide, Triphenylphosphine, DCM[2]
Reaction Temperature0 °C to room temperature[2]
Reaction Time1 hour[2]
Reported Yield (for analogous substrate)78.7%[2]

Method B: Tosylation

This method involves the conversion of the alcohol to a tosylate using p-toluenesulfonyl chloride in the presence of a base.

Step2B_Pathway Reactant (Tetrahydro-2H-pyran-3-yl)methanol Product (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate Reactant->Product Tosylation Reagents p-TsCl, Pyridine, DCM

Caption: Reaction scheme for the tosylation of (tetrahydro-2H-pyran-3-yl)methanol.

Experimental Protocol (Adapted):

To a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.00 eq) and pyridine (1.10 eq) in dichloromethane (DCM) cooled in an ice bath, p-toluenesulfonyl chloride (p-TsCl) (1.05 eq) is added.[2] The resulting mixture is stirred overnight, allowing it to warm to room temperature.[2] The reaction is then quenched by pouring it into 1 N hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by silica gel chromatography.[2]

ParameterValueReference
Starting Material(Tetrahydro-2H-pyran-3-yl)methanol[2]
Reagentsp-Toluenesulfonyl chloride, Pyridine, DCM[2]
Reaction Temperature0 °C to room temperature[2]
Reaction TimeOvernight[2]
Step 3: Synthesis of Racemic this compound

The final step is a nucleophilic substitution reaction where the bromide or tosylate intermediate is treated with a cyanide salt to introduce the nitrile functionality.

Step3_Pathway Reactant 3-(Bromomethyl)tetrahydro-2H-pyran or (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate Product Racemic this compound Reactant->Product SN2 Reaction Reagent NaCN or KCN, Ethanol

Caption: Reaction scheme for the cyanation reaction.

Experimental Protocol (General):

The activated intermediate (3-(bromomethyl)tetrahydro-2H-pyran or the corresponding tosylate) is dissolved in ethanol.[3][4][5] Sodium cyanide (NaCN) or potassium cyanide (KCN) (typically 1.1-1.5 equivalents) is added, and the mixture is heated under reflux.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is separated, washed with brine, dried over a suitable drying agent, and concentrated to give the crude product. Purification by silica gel chromatography or distillation will yield the final product, racemic this compound.

ParameterValueReference
Starting Material3-(Bromomethyl)tetrahydro-2H-pyran or its tosylate[3][4][5]
ReagentsSodium cyanide or Potassium cyanide, Ethanol[3][4][5]
Reaction ConditionHeated under reflux[3][4]
Reaction TypeNucleophilic Substitution (SN2)[5][6]

III. Conclusion

This technical guide outlines a reliable and well-documented three-step synthetic route for the preparation of racemic this compound. By providing detailed experimental protocols, tabulated data, and clear visual representations of the synthetic pathway, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The described methods are scalable and utilize readily available reagents, making this synthesis practical for laboratory and potential industrial applications.

References

Technical Guide: Chemical Properties of Tetrahydro-2H-pyran-3-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-3-ylacetonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, combining a saturated tetrahydropyran ring with a reactive acetonitrile functional group, makes it an interesting building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, a proposed synthetic route, predicted spectral data, and a summary of the biological activities associated with the broader class of tetrahydropyran derivatives.

Chemical and Physical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₇H₁₁NOSanta Cruz Biotechnology[1]
Molecular Weight 125.17 g/mol Santa Cruz Biotechnology[1]
CAS Number 885271-49-8Santa Cruz Biotechnology[1]
Boiling Point Not explicitly found for this compound. A related compound, 2-(3-Butynyloxy)tetrahydro-2H-pyran, has a boiling point of 92-95 °C at 18 mmHg.
Melting Point Data not available. Expected to be a liquid at room temperature based on its structure and the boiling point of related compounds.
Density Data not available. A related compound, 2-(3-Butynyloxy)tetrahydro-2H-pyran, has a density of 0.984 g/mL at 25 °C.
Solubility Data not available. Expected to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.
Appearance Data not available. Likely a colorless to pale yellow liquid.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Step 1: Halogenation of Tetrahydro-2H-pyran-3-ylmethanol

The first step involves the conversion of the primary alcohol, tetrahydro-2H-pyran-3-ylmethanol, to the corresponding halide, for example, 3-(chloromethyl)tetrahydro-2H-pyran. This can be achieved using a variety of standard halogenating agents.

  • Reagents and Solvents:

    • Tetrahydro-2H-pyran-3-ylmethanol

    • Thionyl chloride (SOCl₂) or a phosphorus halide such as phosphorus tribromide (PBr₃)

    • Anhydrous polar aprotic solvent (e.g., dichloromethane, diethyl ether)

    • Optional: A base such as pyridine to neutralize the acidic byproduct.

  • Proposed Protocol:

    • Dissolve tetrahydro-2H-pyran-3-ylmethanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the halogenating agent (e.g., thionyl chloride) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(halomethyl)tetrahydro-2H-pyran.

    • Purify the product by vacuum distillation or column chromatography.

Step 2: Nucleophilic Substitution with Cyanide

The second step is a nucleophilic substitution reaction where the halide is displaced by a cyanide ion to form the target molecule, this compound.

  • Reagents and Solvents:

    • 3-(Halomethyl)tetrahydro-2H-pyran (from Step 1)

    • Sodium cyanide (NaCN) or potassium cyanide (KCN)

    • A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the Sₙ2 reaction.

  • Proposed Protocol:

    • Dissolve the 3-(halomethyl)tetrahydro-2H-pyran in the chosen polar aprotic solvent.

    • Add sodium or potassium cyanide to the solution.

    • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the final product, this compound, by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyanation start Tetrahydro-2H-pyran-3-ylmethanol reagent1 SOCl₂ or PBr₃ in Dichloromethane start->reagent1 Reaction intermediate 3-(Halomethyl)tetrahydro-2H-pyran reagent1->intermediate reagent2 NaCN or KCN in DMSO intermediate->reagent2 Reaction product This compound reagent2->product

Caption: Proposed two-step synthesis of this compound.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR - Multiplets in the range of 1.2-2.0 ppm corresponding to the protons on the tetrahydropyran ring (CH₂ groups at C4, C5). - A multiplet around 2.5 ppm for the CH₂ group of the acetonitrile moiety. - Multiplets in the range of 3.2-4.0 ppm for the protons on the carbons adjacent to the oxygen atom in the tetrahydropyran ring (CH₂ at C2 and C6, and CH at C3).
¹³C NMR - Peaks in the range of 20-40 ppm for the CH₂ carbons of the tetrahydropyran ring (C4, C5) and the acetonitrile CH₂ group. - A peak around 35-45 ppm for the CH carbon at C3. - Peaks in the range of 60-75 ppm for the carbons adjacent to the ring oxygen (C2 and C6). - A peak for the nitrile carbon (C≡N) around 115-125 ppm.
IR Spectroscopy - A sharp, medium-intensity peak around 2240-2260 cm⁻¹ characteristic of the C≡N stretch of the nitrile group. - Strong C-O stretching vibrations in the region of 1050-1150 cm⁻¹. - C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) would be expected at m/z = 125. - Fragmentation would likely involve the loss of the acetonitrile group or cleavage of the tetrahydropyran ring.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the nitrile functional group.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide and then a carboxylic acid (tetrahydro-2H-pyran-3-ylacetic acid).[2][3][4]

  • Reduction: The nitrile group can be reduced to a primary amine (2-(tetrahydro-2H-pyran-3-yl)ethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][4][5]

  • Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.[4][5]

The tetrahydropyran ring is generally stable under neutral and basic conditions. Strong acidic conditions might lead to ring-opening reactions.

Biological Activity

Specific biological activity data for this compound has not been reported in the reviewed literature. However, the tetrahydropyran moiety is a common scaffold in many biologically active compounds. Derivatives of tetrahydropyran have been reported to exhibit a wide range of pharmacological activities, including:

  • Antitumor Activity: Some benzimidazole derivatives containing a tetrahydropyranyl residue have shown moderate antitumor activity.[6]

  • Anti-HIV Activity: While the specific compounds tested in one study lacked anti-HIV activity, the tetrahydropyran scaffold is explored in antiviral drug design.[6]

  • Tracheal Relaxant Activity: Certain tetrahydropyran derivatives have demonstrated significant tracheal relaxant effects in vitro.[6]

  • Analgesic and Anti-inflammatory Effects: Some tetrahydropyran derivatives have shown potent analgesic and anti-inflammatory properties.

  • General Antimicrobial and Antiviral Properties: The 4H-Pyran nucleus is a source of molecules with a broad spectrum of biological activities.

It is important to note that the biological activity of a molecule is highly dependent on its overall structure and functional groups. Therefore, while the tetrahydropyran scaffold is present in many active compounds, the specific biological profile of this compound would need to be determined through dedicated screening and experimental studies.

Logical Relationships in Biological Screening

The general workflow for screening a novel compound like this compound for biological activity is depicted below.

BiologicalScreening cluster_compound Test Compound cluster_screening Initial Screening cluster_followup Follow-up Studies cluster_outcome Outcome compound This compound in_vitro In vitro Assays (e.g., enzyme inhibition, receptor binding) compound->in_vitro cell_based Cell-based Assays (e.g., cytotoxicity, antiviral) compound->cell_based mechanistic Mechanism of Action Studies in_vitro->mechanistic cell_based->mechanistic in_vivo In vivo Animal Models lead Lead Compound Identification in_vivo->lead mechanistic->in_vivo

Caption: General workflow for the biological screening of a novel chemical entity.

Conclusion

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental data is currently limited in the public domain, this guide provides a summary of its known properties, a plausible synthetic pathway, and an overview of the potential biological activities based on its structural class. Further research is warranted to fully characterize this compound and explore its utility in the development of novel therapeutics and other advanced materials.

References

tetrahydro-2H-pyran-3-ylacetonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrahydro-2H-pyran-3-ylacetonitrile, a heterocyclic compound of interest in chemical and pharmaceutical research. This document outlines its chemical identifiers, and while specific biological activities and detailed synthesis protocols are not extensively documented in publicly available literature, this guide summarizes the known information and provides context based on related pyran derivatives.

Core Compound Identifiers

This compound is a stable organic compound featuring a saturated six-membered tetrahydropyran ring substituted with an acetonitrile group. Its fundamental properties and identifiers are crucial for researchers in synthesis, analytics, and computational modeling.

IdentifierValueSource
CAS Number 885271-49-8[1][2]
Molecular Formula C₇H₁₁NO[1][2]
Molecular Weight 125.17 g/mol [1][2]
Synonym 2-(oxan-3-yl)acetonitrile[1][2]
SMILES N#CCC1CCCOC1[2]
InChI InChI=1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2[2]
InChIKey XSWUJVPKHBPWCO-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

A plausible, though not explicitly documented, synthetic route could involve the conversion of a commercially available starting material like tetrahydro-2H-pyran-3-methanol. This alcohol could be transformed into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, to yield the target molecule.

General Workflow for a Potential Synthesis:

G cluster_0 Hypothetical Synthesis Workflow start Tetrahydro-2H-pyran-3-methanol step1 Activation of Hydroxyl Group (e.g., Tosylation/Mesylation) start->step1 TsCl or MsCl, Base step2 Nucleophilic Substitution with Cyanide Source step1->step2 NaCN or KCN, Solvent end This compound step2->end

Caption: A potential synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. The pyran scaffold, however, is a common motif in a wide array of biologically active natural products and synthetic drugs, exhibiting diverse pharmacological properties.[3][4][5][6]

Derivatives of the tetrahydropyran ring are known to possess activities including:

  • Anticancer: Certain pyran-containing compounds have demonstrated antiproliferative effects against various cancer cell lines.[7]

  • Antimicrobial and Antiviral: The pyran nucleus is a structural component of some antimicrobial and antiviral agents.[3][4]

  • Central Nervous System (CNS) Activity: Some pyran derivatives have shown effects on the central nervous system.[8]

Given the prevalence of the tetrahydropyran moiety in pharmacologically active molecules, it is plausible that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. The nitrile group offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

Logical Relationship for Investigating Biological Potential:

G cluster_1 Drug Discovery and Development Logic compound This compound synthesis Chemical Synthesis & Derivatization compound->synthesis Scaffold screening High-Throughput Biological Screening synthesis->screening Compound Library hit_id Hit Identification screening->hit_id Activity Data lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship preclinical Preclinical Studies lead_opt->preclinical Drug Candidate

Caption: A logical workflow for exploring the therapeutic potential of the title compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical identifiers. However, a significant gap exists in the scientific literature regarding its specific synthesis protocols and biological functions. The information available on related pyran derivatives suggests that this compound could be a valuable starting point for the development of new molecules with potential therapeutic applications. Further research is warranted to explore its synthesis in detail and to investigate its biological activity profile. This would be a crucial step in unlocking the potential of this and related compounds for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tetrahydro-2H-pyran-3-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tetrahydro-2H-pyran-3-ylacetonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established NMR prediction principles and data from analogous structures to offer a detailed analysis. This guide is intended to assist researchers in spectral interpretation, compound identification, and quality control.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the analysis of substituent effects on the tetrahydropyran ring and the known chemical shifts for a cyanomethyl group attached to an aliphatic system.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is complex due to the chiral center at C3 and the diastereotopic nature of several protons. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H2 (axial)3.90 - 4.10dddJ ≈ 11.5, 4.5, 2.0
H2 (equatorial)3.30 - 3.50dddJ ≈ 11.5, 3.0, 1.5
H32.50 - 2.70m-
H4 (axial)1.60 - 1.80m-
H4 (equatorial)1.90 - 2.10m-
H5 (axial)1.40 - 1.60m-
H5 (equatorial)1.70 - 1.90m-
H6 (axial)3.40 - 3.60dddJ ≈ 11.0, 11.0, 4.0
H6 (equatorial)3.80 - 4.00dddJ ≈ 11.0, 4.0, 2.0
CH₂CN2.40 - 2.60dJ ≈ 7.0

Note: Chemical shifts and coupling constants are estimates and may vary based on solvent and experimental conditions. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum will exhibit seven distinct signals corresponding to the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C268.0 - 72.0
C335.0 - 40.0
C425.0 - 30.0
C522.0 - 27.0
C665.0 - 69.0
C H₂CN20.0 - 25.0
C N117.0 - 120.0

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid spectral interference from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Given the polar, aprotic nature of the analyte, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are recommended.[1]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[2]

For ¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Acquisition Time: Approximately 2-4 seconds.[3]

  • Relaxation Delay: 1-2 seconds.

  • Pulse Angle: 30-45 degrees.[3]

  • Spectral Width: A range of 0-12 ppm is typically sufficient for most organic molecules.

  • Number of Scans: 8 to 16 scans, depending on the sample concentration and spectrometer sensitivity.

For ¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2 seconds.[4]

  • Pulse Angle: 30 degrees.[3]

  • Spectral Width: A range of 0-220 ppm.

  • Number of Scans: 512 scans or more may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering and a typical workflow for NMR-based structure elucidation.

Tetrahydro_2H_pyran_3_ylacetonitrile_Structure cluster_molecule This compound C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 CH2CN_C C7 (CH₂) C3->CH2CN_C C5 C5 C4->C5 C6 C6 C5->C6 O1 O1 C6->O1 O1->C2 CN_C C8 (CN) CH2CN_C->CN_C ≡N

Caption: Molecular structure of this compound with atom numbering.

NMR_Analysis_Workflow cluster_experiment Experimental Phase cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq NMR Data Acquisition (¹H, ¹³C, 2D NMR) SamplePrep->DataAcq Processing Fourier Transform, Phasing, Baseline Correction DataAcq->Processing Referencing Chemical Shift Referencing (vs. TMS) Processing->Referencing Integration Integration (Proton Ratios) Referencing->Integration Multiplicity Multiplicity Analysis (J-Coupling) Referencing->Multiplicity ChemShift Chemical Shift Analysis (Functional Groups) Referencing->ChemShift TwoD 2D NMR Correlation (COSY, HSQC, HMBC) Referencing->TwoD StructureElucidation Structure Elucidation / Confirmation Integration->StructureElucidation Multiplicity->StructureElucidation ChemShift->StructureElucidation TwoD->StructureElucidation

Caption: A generalized workflow for NMR-based structural elucidation.

References

mass spectrometry analysis of tetrahydro-2H-pyran-3-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of Tetrahydro-2H-pyran-3-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical aspects of analyzing this compound using mass spectrometry, specifically with Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of published mass spectra for this specific compound, this document presents a predictive analysis based on established fragmentation principles for cyclic ethers and nitriles. It includes a detailed, proposed experimental protocol, a predicted fragmentation pathway, and hypothetical quantitative data to serve as a robust reference for researchers.

Introduction

This compound (C₇H₁₁NO, M.W. 125.17) is a heterocyclic compound incorporating both a tetrahydropyran ring and a nitrile functional group.[1] The tetrahydropyran motif is a key structural component in numerous biologically active molecules and natural products, making its derivatives, such as the subject of this guide, of significant interest in medicinal chemistry and drug development.[2] Accurate analytical methods are crucial for the identification, quantification, and structural elucidation of such compounds. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful tool for this purpose due to its high sensitivity and specificity.

This guide outlines a proposed methodology for the GC-MS analysis of this compound and provides a detailed interpretation of its predicted electron ionization (EI) mass spectrum.

Proposed Experimental Protocol: GC-MS Analysis

The following protocol is a recommended starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Create a series of dilutions from the stock solution (e.g., 1-100 µg/mL) to establish a calibration curve for quantitative analysis.

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the analyte and minimize matrix interference.

2.2. Instrumentation and Conditions

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.[3]

Parameter Recommended Setting
Gas Chromatograph (GC)
ColumnSH-Rxi-5Sil-MS capillary column (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness[4]
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature250°C
Injection Volume1 µL
Split Ratio20:1 (adjustable based on concentration)
Oven ProgramInitial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Rangem/z 35-200
Scan ModeFull Scan

Data Analysis and Predicted Fragmentation

The mass spectrum of an unknown compound provides a molecular fingerprint based on its fragmentation pattern. The following section details the predicted fragmentation of this compound under EI conditions.

3.1. Molecular Ion and Key Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 125 . The subsequent fragmentation is predicted to be driven by the presence of the ether oxygen and the nitrile group.

Key fragmentation mechanisms for cyclic ethers include alpha-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring-opening reactions.[5][6][7] For aliphatic nitriles, a characteristic fragmentation is the loss of an alpha-hydrogen or McLafferty rearrangement, though the latter is less likely here due to the ring structure.[4][8]

The major predicted fragmentation pathways are:

  • Pathway A: Loss of the Acetonitrile Side Chain: Alpha-cleavage at the C3 position of the pyran ring can lead to the loss of the ·CH₂CN radical, resulting in a stable oxonium ion at m/z 85 . This is often a dominant fragmentation pathway for substituted tetrahydropyrans.[3]

  • Pathway B: Ring Cleavage: Fission of the tetrahydropyran ring can occur through various routes. A common cleavage for tetrahydropyrans is the loss of C₂H₄O, leading to a fragment at m/z 81 .

  • Pathway C: Formation of the Acetonitrile Cation: Cleavage of the bond between the ring and the side chain can also result in the formation of the [CH₂CN]⁺ cation at m/z 40 .

  • Pathway D: Ring Fragmentation producing smaller ions: Further fragmentation of the pyran ring can lead to smaller, stable ions, such as the fragment at m/z 55 through the loss of C₂H₅O and HCN, and the fragment at m/z 43 , a common alkyl fragment.

G cluster_legend Legend M This compound Molecular Ion (M⁺˙) m/z 125 F85 [C₅H₉O]⁺ m/z 85 M->F85 - ·CH₂CN F81 [C₅H₅N]⁺˙ m/z 81 M->F81 - C₂H₄O (Ring Cleavage) F40 [C₂H₂N]⁺ m/z 40 M->F40 - C₅H₉O· F55 [C₃H₃N]⁺˙ m/z 55 F85->F55 - H₂CO F43 [C₃H₇]⁺ m/z 43 F85->F43 - C₂H₂O Molecular Ion Molecular Ion Primary Fragments Primary Fragments Secondary Fragments Secondary Fragments Other Fragments Other Fragments

Caption: Predicted EI fragmentation pathway for this compound.

3.2. Predicted Quantitative Mass Spectrum Data

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and a plausible relative abundance. The ion at m/z 85 is predicted to be the base peak due to the stability of the resulting oxonium ion.

m/zIon FormulaProposed Structure / LossPredicted Relative Abundance (%)
125[C₇H₁₁NO]⁺˙Molecular Ion (M⁺˙)15
85[C₅H₉O]⁺[M - CH₂CN]⁺100
81[C₅H₅N]⁺˙[M - C₂H₄O]⁺˙30
55[C₃H₃N]⁺˙Fragment from m/z 8545
43[C₃H₇]⁺Fragment from m/z 8560
40[C₂H₂N]⁺[CH₂CN]⁺25

Note: This data is predictive and serves as a guideline for interpretation. Actual abundances may vary.

Experimental and Data Analysis Workflow

The overall process from sample receipt to final data interpretation follows a structured workflow to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Receive Sample B Prepare Standard & Working Solutions A->B C Sample Extraction (if required) A->C D Inject Sample into GC-MS B->D C->D E Data Acquisition (Full Scan Mode) D->E F Identify Molecular Ion Peak (m/z 125) E->F G Analyze Fragmentation Pattern F->G H Compare with Predicted Data & Library Spectra G->H I Final Report H->I

Caption: General workflow for the GC-MS analysis of a chemical compound.

Conclusion

This guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of this compound. The proposed GC-MS protocol offers a solid starting point for method development. The detailed analysis of the predicted fragmentation pathways, visualized through a clear diagram and summarized in a quantitative table, equips researchers with the necessary information to identify the compound and interpret its mass spectrum confidently. While empirical data will be essential for ultimate confirmation, this theoretical guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of the Nitrile Group in Tetrahydropyran Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of the nitrile functional group (C≡N) within a tetrahydropyran (THP) chemical environment. Understanding these characteristics is crucial for researchers in drug development and organic synthesis, as the nitrile group is a key pharmacophore and its local environment, including interactions with cyclic ethers like THP, can significantly influence its spectroscopic signature and, by extension, its chemical behavior.

The Nitrile Stretching Vibration: A Sensitive Spectroscopic Marker

The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp and intense absorption band in a relatively uncongested region of the infrared spectrum, typically between 2200 and 2260 cm⁻¹. This makes it an excellent diagnostic tool for identifying the presence of this functional group. The precise frequency of the C≡N stretching vibration is highly sensitive to the local molecular environment, including electronic effects of neighboring substituents and solvent interactions.

For saturated (aliphatic) nitriles, the stretching frequency generally appears in the range of 2240-2260 cm⁻¹[1]. When the nitrile group is conjugated with a π-system, such as an aromatic ring, the frequency is lowered to the 2220-2240 cm⁻¹ range due to the weakening of the C≡N bond[1].

The Influence of the Tetrahydropyran Environment

Tetrahydropyran (THP) is a cyclic ether that can influence the nitrile stretching frequency through its polarity and potential for hydrogen bonding. As a solvent, its ether oxygen can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on the nitrile-containing molecule. This can lead to shifts in the C≡N vibrational frequency.

While specific data for a nitrile group directly attached to a tetrahydropyran ring is not extensively available in the literature, studies on analogous systems provide valuable insights. Tetrahydrofuran (THF), a five-membered cyclic ether, is structurally and electronically similar to THP. Research on 5-cyanotryptophan in a THF/water mixture has shown that the C≡N stretching frequency is sensitive to the local hydration status, indicating the influence of the cyclic ether and its interaction with water molecules on the nitrile vibration[2].

Quantitative Data on Nitrile Stretching Frequencies in a Tetrahydrofuran Environment

The following table summarizes the C≡N stretching frequencies of a nitrile-containing compound in various environments, including the THF/water mixture, which serves as a proxy for a tetrahydropyran environment.

CompoundSolvent/EnvironmentC≡N Stretching Frequency (cm⁻¹)Reference
3-Methyl-5-cyanoindoleTHF/Water mixtureVaries with water percentage[2]
Saturated Nitriles (general)Neat or in non-polar solvent2240 - 2260[1]
Aromatic Nitriles (general)Neat or in non-polar solvent2220 - 2240[1]

Experimental Protocols for Solution-Phase FTIR Spectroscopy of Nitriles

The following is a generalized protocol for obtaining the infrared spectrum of a nitrile-containing compound in a tetrahydropyran solution.

Sample Preparation
  • Solvent Preparation: Use anhydrous, spectroscopy-grade tetrahydropyran to avoid interference from water absorptions, particularly the broad O-H stretching band.

  • Solution Preparation: Prepare a solution of the nitrile-containing compound in tetrahydropyran. The concentration should be optimized to give an absorbance reading for the nitrile peak that is within the linear range of the detector (typically 0.1 to 1.0 absorbance units). A starting concentration of 1-5% (w/v) is often suitable.

Instrumentation and Data Acquisition
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is required.

  • Sample Cell: Use a liquid transmission cell with windows that are transparent in the mid-infrared region, such as sodium chloride (NaCl) or potassium bromide (KBr). The path length of the cell should be chosen based on the concentration of the sample solution to achieve the desired absorbance.

  • Background Spectrum:

    • Fill the clean, dry sample cell with pure, anhydrous tetrahydropyran.

    • Place the cell in the spectrometer's sample compartment.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the solvent and the cell windows.

  • Sample Spectrum:

    • Empty and dry the sample cell.

    • Fill the cell with the prepared sample solution.

    • Place the cell back into the spectrometer.

    • Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the infrared spectrum of the solute.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a nitrile group in a tetrahydropyran environment.

FTIR_Workflow A Sample Preparation B Prepare Anhydrous THP Solvent A->B C Prepare Nitrile-THP Solution (1-5% w/v) A->C E Acquire Background Spectrum (Pure THP) B->E F Acquire Sample Spectrum (Nitrile-THP Solution) C->F D FTIR Data Acquisition D->E D->F H Background Subtraction E->H F->H G Data Processing & Analysis G->H I Identify C≡N Stretching Peak (~2240-2260 cm⁻¹) H->I J Correlate Frequency with Molecular Environment I->J

Caption: Workflow for FTIR analysis of nitriles in THP.

This comprehensive guide provides the foundational knowledge and practical steps for researchers to effectively utilize infrared spectroscopy in the characterization of nitrile-containing molecules within a tetrahydropyran environment. The sensitivity of the nitrile stretching vibration to its surroundings makes it a powerful tool for probing molecular structure and interactions.

References

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-ylacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tetrahydro-2H-pyran-3-ylacetonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structural motif, featuring a saturated pyran ring, is present in various biologically active compounds. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a theoretical framework for its synthesis and potential research applications.

Commercial Availability

This compound (CAS Number: 885271-49-8) is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory-scale research and development. Below is a summary of key information from a selection of suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Santa Cruz Biotechnology885271-49-8C₇H₁₁NO125.17Alternate name: 2-(oxan-3-yl)acetonitrile. For research use only.[1]
J & K SCIENTIFIC LTD.885271-49-8C₇H₁₁NO125.17Purity: 95%. Available in 1g, 5g, 10g packages.
Aikon International Limited885271-49-8C₇H₁₁NO125.17Purity: 95+%. Available in 1g, 5g, 10g packages.
Bide Pharmatech Ltd.885271-49-8C₇H₁₁NO125.17Purity: 95%. Available in 1g, 5g packages.

Physicochemical Properties

PropertyValue
CAS Number 885271-49-8
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
Alternate Name 2-(oxan-3-yl)acetonitrile[1]

Theoretical Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from (tetrahydro-2H-pyran-3-yl)methanol.

Materials:

  • (Tetrahydro-2H-pyran-3-yl)methanol

  • Thionyl chloride (SOCl₂) or p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or other suitable base

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, dropping funnels, magnetic stirrer, etc.)

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., silica gel column)

Methodology:

Step 1: Conversion of the Alcohol to a Leaving Group (e.g., Chloroalkane)

  • In a fume hood, dissolve (tetrahydro-2H-pyran-3-yl)methanol in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride dropwise to the stirred solution. An excess of thionyl chloride is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-(chloromethyl)tetrahydro-2H-pyran.

Step 2: Nucleophilic Substitution with Cyanide

  • In a fume hood, dissolve the crude 3-(chloromethyl)tetrahydro-2H-pyran in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium cyanide to the solution. The cyanide salt is typically used in a slight molar excess.

  • Heat the reaction mixture to a temperature between 50-100 °C, depending on the reactivity of the substrate, and stir for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Research Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a research project involving this compound, from initial procurement to its application in the synthesis of novel compounds for biological screening.

G cluster_procurement Procurement Phase cluster_synthesis Synthetic Chemistry Phase cluster_screening Biological Screening Phase identify_suppliers Identify Commercial Suppliers (e.g., Santa Cruz Biotechnology) request_quotes Request Quotes and Lead Times identify_suppliers->request_quotes select_supplier Select Supplier and Procure Compound request_quotes->select_supplier receive_compound Receive and Log Compound (CAS: 885271-49-8) select_supplier->receive_compound design_synthesis Design Synthetic Route for Novel Derivatives receive_compound->design_synthesis perform_synthesis Perform Synthesis using This compound as a Building Block design_synthesis->perform_synthesis purify_compounds Purify and Characterize New Chemical Entities perform_synthesis->purify_compounds biological_assays Screen Novel Compounds in Biological Assays purify_compounds->biological_assays analyze_data Analyze Structure-Activity Relationships (SAR) biological_assays->analyze_data identify_hits Identify Hit Compounds for Further Development analyze_data->identify_hits

Caption: Research workflow for utilizing this compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not widely reported, the tetrahydropyran moiety is a common scaffold in many bioactive molecules. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making this compound a useful intermediate for creating diverse chemical libraries for drug screening. The pyran ring system is known to be a part of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Therefore, derivatives of this compound could be explored for various therapeutic targets.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds. The conformational preferences of substituents on the THP ring play a pivotal role in determining molecular shape, and consequently, biological activity and physicochemical properties. This technical guide provides a comprehensive analysis of the molecular structure and conformation of 3-substituted tetrahydropyrans. It delves into the fundamental principles governing their three-dimensional architecture, with a particular focus on the interplay of steric and stereoelectronic effects. This document summarizes key quantitative data, provides detailed experimental protocols for conformational analysis, and utilizes visualizations to illustrate core concepts, serving as an essential resource for researchers in medicinal chemistry, organic synthesis, and structural biology.

Introduction

The six-membered saturated heterocyclic ring of tetrahydropyran adopts a chair conformation, analogous to cyclohexane, to minimize torsional and angle strain. The introduction of a substituent at the 3-position disrupts the conformational equilibrium, leading to a preference for either an axial or equatorial orientation. Understanding the factors that govern this equilibrium is crucial for the rational design of molecules with desired spatial arrangements and, therefore, specific biological functions.

The conformational preference of a substituent is primarily dictated by a balance of steric and stereoelectronic interactions. Steric hindrance, arising from 1,3-diaxial interactions, generally disfavors the axial position for bulky groups. However, stereoelectronic effects, such as gauche interactions involving the ring oxygen, can significantly influence the conformational landscape and, in some cases, override steric considerations.

This guide will explore these principles in detail, providing a quantitative framework for predicting and understanding the conformational behavior of 3-substituted tetrahydropyrans.

Conformational Analysis of 3-Substituted Tetrahydropyrans

The conformational equilibrium of a 3-substituted tetrahydropyran can be visualized as a ring flip between two chair conformations, one with the substituent in an axial position and the other with the substituent in an equatorial position.

G cluster_0 Axial Conformer cluster_1 Equatorial Conformer a X_ax e X_eq a->e Ring Flip

Figure 1: Chair-chair interconversion of a 3-substituted tetrahydropyran.

The relative stability of these two conformers is quantified by the conformational free energy difference (ΔG°), also known as the A-value. A positive A-value indicates a preference for the equatorial conformer.

Steric Effects

In the axial conformation, the 3-substituent experiences steric repulsion from the syn-axial hydrogen atoms at the C5 position and the lone pair of electrons on the ring oxygen. This 1,3-diaxial interaction is a primary source of steric strain and is a major driving force for the substituent to adopt the equatorial position. The magnitude of this steric hindrance increases with the size of the substituent.

Stereoelectronic Effects

Stereoelectronic effects, which involve the interaction of orbitals, also play a critical role in determining conformational preferences.

  • Gauche Effect: The relationship between the substituent at C3 and the ring oxygen can be described by the C2-C3-X-O torsion angle. In the equatorial conformer, this arrangement is typically anti, while in the axial conformer, it is gauche. For electronegative substituents, a gauche conformation can be stabilized by hyperconjugation, where there is a donation of electron density from a C-H or C-C σ bonding orbital into a C-X σ* antibonding orbital. This can sometimes counteract the steric preference for the equatorial position.

Quantitative Conformational Analysis

The conformational preferences of 3-substituted tetrahydropyrans can be quantified through experimental and computational methods. The A-value, representing the free energy difference between the axial and equatorial conformers (-ΔG° = RTln(K_eq)), is a key parameter.

Conformational Free Energies (A-Values)

The following table summarizes experimentally determined and computationally calculated A-values for various substituents at the 3-position of the tetrahydropyran ring. These values are compared with the corresponding values for cyclohexane to highlight the influence of the ring oxygen.

Substituent (X)3-Substituted Tetrahydropyran A-Value (kcal/mol)Cyclohexane A-Value (kcal/mol)Reference(s)
-CH₃~1.41.74[1]
-F~0.10.24[2]
-Cl~0.30.53[2]
-Br~0.20.48[2]
-OH~0.60.87[3]
-NH₂~1.21.61
-OCH₃~0.50.6[3]

Note: The A-values for tetrahydropyran derivatives are often slightly smaller than their cyclohexane counterparts due to the longer C-O bond length compared to a C-C bond, which can reduce 1,3-diaxial interactions.

NMR Coupling Constants

Proton-proton coupling constants (³J_HH) obtained from ¹H NMR spectroscopy are invaluable for determining the conformation of cyclic systems. The magnitude of ³J_HH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

G Dihedral_Angle Dihedral Angle (Φ) J_Coupling ³J_HH (Hz) Dihedral_Angle->J_Coupling Karplus Equation

Figure 2: Relationship between dihedral angle and ³J_HH coupling constant.

In a chair conformation, the following typical coupling constants are observed:

Coupling TypeDihedral Angle (approx.)Typical ³J_HH Value (Hz)
Axial-Axial (J_aa)180°8 - 13
Axial-Equatorial (J_ae)60°2 - 5
Equatorial-Equatorial (J_ee)60°2 - 5

By measuring the coupling constants of the proton at C3, the relative populations of the axial and equatorial conformers can be determined.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium of a 3-substituted tetrahydropyran by measuring vicinal proton-proton coupling constants.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 3-substituted tetrahydropyran in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

    • Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Optimize acquisition parameters, including the number of scans, to achieve a good signal-to-noise ratio.

    • If signal overlap is an issue, consider acquiring 2D NMR spectra, such as COSY (Correlation Spectroscopy), to aid in the assignment of proton resonances.

  • Data Analysis:

    • Assign the proton resonances, paying particular attention to the multiplet corresponding to the proton at the C3 position (H3).

    • Carefully measure the coupling constants (J-values) for the H3 multiplet. This will typically be a complex multiplet due to coupling with protons on C2 and C4.

    • The observed coupling constant (J_obs) for H3 is a weighted average of the coupling constants in the axial (J_ax) and equatorial (J_eq) conformers:

      • J_obs = N_ax * J_ax + N_eq * J_eq where N_ax and N_eq are the mole fractions of the axial and equatorial conformers, respectively (N_ax + N_eq = 1).

    • Use standard values for J_aa, J_ae, and J_ee (as listed in the table above) to solve for the mole fractions of the two conformers.

    • Calculate the conformational free energy (A-value) using the equation: ΔG° = -RTln(N_eq / N_ax).

G start Prepare NMR Sample acquire Acquire ¹H NMR Spectrum start->acquire assign Assign Proton Resonances acquire->assign measure Measure ³J_HH for H3 assign->measure calculate Calculate Conformer Population measure->calculate end Determine ΔG° calculate->end

Figure 3: Workflow for NMR-based conformational analysis.
Computational Modeling

Objective: To calculate the relative energies of the axial and equatorial conformers of a 3-substituted tetrahydropyran and to predict their geometries and spectroscopic properties.

Methodology:

  • Structure Building:

    • Construct the 3D structures of both the axial and equatorial conformers of the 3-substituted tetrahydropyran using a molecular modeling software package.

  • Conformational Search (Optional but Recommended):

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for flexible substituents.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimizations and frequency calculations for both the axial and equatorial conformers using a suitable level of theory. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a common starting point. For higher accuracy, consider using larger basis sets and methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2).

    • The frequency calculation is essential to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Data Analysis:

    • Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the axial and equatorial conformers.

    • The calculated ΔG value can be directly compared to the experimentally determined A-value.

    • Analyze the optimized geometries to understand the structural parameters (bond lengths, bond angles, dihedral angles) that contribute to the conformational preferences.

G build Build Axial and Equatorial Structures optimize Geometry Optimization and Frequency Calculation (DFT) build->optimize analyze Calculate Relative Energies (ΔE, ΔH, ΔG) optimize->analyze compare Compare with Experimental Data analyze->compare

Figure 4: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of 3-substituted tetrahydropyrans is a critical aspect of understanding their chemical and biological properties. A delicate balance of steric and stereoelectronic effects governs the preference for axial or equatorial substitution. This guide has provided a comprehensive overview of these principles, supported by quantitative data and detailed experimental and computational protocols. By applying the methodologies outlined herein, researchers can gain valuable insights into the three-dimensional structure of these important heterocyclic systems, facilitating the design and development of novel molecules with tailored properties for applications in drug discovery and beyond.

References

An In-depth Technical Guide on the Solubility of Tetrahydro-2H-pyran-3-ylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of tetrahydro-2H-pyran-3-ylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility in a range of common organic solvents. The guide outlines detailed experimental protocols and presents a logical workflow for the synthesis of related tetrahydropyran derivatives, offering valuable insights for process development, purification, and formulation activities.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, designing effective purification strategies such as crystallization, and developing suitable formulations for preclinical and clinical studies. This guide provides the necessary protocols to systematically determine these solubility parameters.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
MethanolGravimetric
EthanolGravimetric
AcetoneGravimetric
Ethyl AcetateGravimetric
DichloromethaneGravimetric
TolueneGravimetric
AcetonitrileGravimetric
[Add other solvents as needed]

Note: The table above is a template to be populated with experimentally determined data.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with screw caps

  • Syringe filters (0.2 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Oven or vacuum oven

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The required time may vary depending on the solvent and should be determined empirically.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn aliquot through a 0.2 µm syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Determine the mass of the filtered solution.

    • Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a vacuum oven at a suitable temperature below the boiling point of the solute.

    • Once the solvent is completely removed, reweigh the flask containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty flask from the final mass of the flask with the dried solute.

    • The solubility can be expressed in g/100 mL using the following formula:

    Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

Synthesis and Purification Workflow

While a direct synthesis protocol for this compound is not detailed in the provided search results, a logical workflow for the synthesis of related tetrahydropyran derivatives can be illustrated. This provides a general understanding of the synthetic steps that might be involved, where solubility considerations are paramount for reaction work-up and purification. The following diagram illustrates a general synthesis pathway for a tetrahydropyran derivative.

Synthesis_Workflow start Starting Materials (e.g., Dihydropyran derivative) reaction1 Reaction Step 1 (e.g., Hydrobromination) start->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Solvent Evaporation & Crude Product workup1->purification1 reaction2 Reaction Step 2 (e.g., Cyanation) purification1->reaction2 workup2 Aqueous Work-up & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 final_product Final Product (this compound) purification2->final_product

Caption: Generalized synthetic workflow for a tetrahydropyran derivative.

Conclusion

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound in various organic solvents. By following the detailed experimental protocol, users can generate reliable and reproducible solubility data, which is essential for the successful development of chemical processes and pharmaceutical formulations involving this important intermediate. The provided workflow diagram further contextualizes the importance of solubility in the broader scheme of chemical synthesis and purification.

An In-depth Technical Guide to the Potential Applications of Tetrahydropyran Nitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and biologically active molecules. When functionalized with a nitrile (cyano) group, these derivatives unlock a unique chemical space with significant potential across various scientific disciplines. The nitrile group, with its distinct electronic properties, polarity, and ability to act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, imparts favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the current and potential applications of tetrahydropyran nitrile derivatives, with a primary focus on their burgeoning role in drug discovery. It consolidates quantitative biological activity data, details key experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Tetrahydropyran Nitrile Scaffold

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, offers a conformationally restricted yet flexible scaffold. This structural feature can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a nitrile group can further enhance the therapeutic potential of these molecules by:

  • Improving Metabolic Stability: The nitrile group is generally robust and less susceptible to metabolic degradation compared to other functional groups.

  • Enhancing Target Binding: The linear geometry and electron-withdrawing nature of the nitrile group allow it to participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within protein binding pockets.

  • Acting as a Bioisostere: The nitrile moiety can serve as a bioisosteric replacement for carbonyl, hydroxyl, or halogen groups, which can be a valuable strategy in lead optimization to fine-tune a compound's physicochemical and pharmacological properties.

Applications in Drug Discovery

Tetrahydropyran nitrile derivatives have emerged as promising candidates in several therapeutic areas, most notably in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

A growing body of evidence suggests that tetrahydropyran nitrile derivatives possess significant antiproliferative properties against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular signaling pathways.

Quantitative Data on Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative tetrahydropyran and nitrile-containing compounds against various cancer cell lines.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyrano[2,3-d]pyrimidineNot SpecifiedHT-29 (Colon)>100[1]
Pyrano[2,3-d]pyrimidineNot SpecifiedPanc1 (Pancreatic)>100[1]
Pyrano[2,3-d]pyrimidineNot SpecifiedMDA-MB-231 (Breast)>100[1]
Pyranone DerivativePyrenocine ADLD-1 (Colon)Not Specified[2]
Pyranone DerivativePyrenocine A DerivativeU-87MG (Glioblastoma)Not Specified[2]
Pyranone DerivativePyrenocine A DerivativeU251 (Glioblastoma)Not Specified[2]

Signaling Pathways in Cancer

  • Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers. Some nitrile-containing compounds have been identified as HDAC inhibitors. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[3][4][5][6]

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Histones Histones Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones HAT Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin Acetyl_Histones->Histones HDAC Open_Chromatin Open Chromatin (Gene Transcription) Acetyl_Histones->Open_Chromatin TSG Tumor Suppressor Genes Open_Chromatin->TSG Activation Apoptosis Apoptosis TSG->Apoptosis THPN_Inhibitor Tetrahydropyran Nitrile Inhibitor THPN_Inhibitor->HDAC

Mechanism of Action of HDAC Inhibitors.
  • Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition: The JAK-STAT signaling pathway is a critical regulator of cytokine signaling and is implicated in the pathogenesis of various cancers and inflammatory diseases. Dysregulation of this pathway can lead to uncontrolled cell proliferation and survival. Certain heterocyclic nitrile-containing compounds have shown potential as JAK inhibitors.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT->Gene_Expression THPN_Inhibitor Tetrahydropyran Nitrile Inhibitor THPN_Inhibitor->JAK

Inhibition of the JAK-STAT Signaling Pathway.
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Nitrile-containing heterocyclic compounds, including those with a tetrahydropyran core, have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative nitrile-containing compounds against various microbial strains.

Compound ClassSpecific Derivative ExampleMicrobial StrainMIC (µg/mL)Reference
1,2,4-Triazole DerivativeCompound 9aS. aureus>250[4]
1,2,4-Triazole DerivativeCompound 9aS. pyogenes250[4]
1,2,4-Triazole DerivativeCompound 9aE. coli>250[4]
1,2,4-Triazole DerivativeCompound 9aP. aeruginosa>250[4]
1,2,4-Triazole DerivativeCompound 9aC. albicans125[4]
Amide DerivativeCompound F5S. aureus64[7]
Amide DerivativeCompound F53S. aureus32[7]
Amide DerivativeCompound F9E. coli64[7]
Carbazole DerivativeCompound 2S. aureus ATCC 2921330[8]
Carbazole DerivativeCompound 2S. pyogenes ATCC 1961540[8]

Applications in Agrochemicals

The structural motifs found in bioactive molecules for pharmaceutical applications often translate to the agrochemical sector. While specific data on tetrahydropyran nitrile derivatives is limited, related heterocyclic nitrile compounds have been investigated for their herbicidal and insecticidal properties. The nitrile group can contribute to the molecule's interaction with specific enzyme targets in plants or insects. For instance, some amide derivatives have shown herbicidal activity against weeds like Lolium perenne and Echinochloa crusgalli.[1][9][10]

Applications in Materials Science

The incorporation of polar nitrile groups into polymer backbones can significantly alter their physical and chemical properties. Poly(ether nitrile) copolymers, for example, exhibit high thermal stability and mechanical strength.[7][11][12] The tetrahydropyran unit could be introduced into polymer chains to enhance properties such as solubility and processability. The synthesis of copolymers containing both tetrahydropyran and nitrile functionalities could lead to novel materials with tailored dielectric properties, thermal resistance, and chemical stability for applications in electronics and advanced composites.

Experimental Protocols

Synthesis of Tetrahydropyran Nitrile Derivatives

A general and efficient method for the synthesis of tetrahydropyran derivatives is the multicomponent, one-pot reaction involving an aldehyde, malononitrile, and a suitable active methylene compound.[13][14]

One-Pot Synthesis of Tetrahydro[b]pyran Derivatives

  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Dimedone (1 mmol)

    • Catalyst (e.g., CuFe₂(C₄H₄O₆)₃·6H₂O, 0.01 g)[13]

    • Water (10 mL)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, dimedone, and the catalyst in water.[13]

    • Reflux the mixture with stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[13]

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice to precipitate the product.[13]

    • Collect the solid product by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization.

Synthesis_Workflow Start Start Combine Combine Aldehyde, Malononitrile, Dimedone, and Catalyst in Water Start->Combine Reflux Reflux with Stirring Combine->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Precipitate Pour onto Crushed Ice Cool->Precipitate Filter Filter and Wash with Water Precipitate->Filter Dry Dry the Product Filter->Dry End End Dry->End

One-Pot Synthesis of Tetrahydro[b]pyran Derivatives.
Biological Evaluation

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells in culture

    • 96-well plates

    • Test compounds (tetrahydropyran nitrile derivatives)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS-HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they adhere and form a monolayer.[15]

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-48 hours).[16]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][16]

    • If the formazan crystals are insoluble, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[15]

    • Shake the plate on a shaker for 10 minutes to dissolve the formazan crystals.[15]

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[15][16]

    • Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add Test Compounds Seed_Cells->Add_Compounds Incubate_1 Incubate (24-48h) Add_Compounds->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Add_Solvent Add Solubilization Solution (e.g., DMSO) Incubate_2->Add_Solvent Shake Shake to Dissolve Formazan Add_Solvent->Shake Read_Absorbance Read Absorbance (490nm or 570nm) Shake->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cell Viability Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Bacterial or fungal strains

    • 96-well microtiter plates

    • Growth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Test compounds

    • Inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

    • Inoculate each well with the microbial suspension.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Tetrahydropyran nitrile derivatives represent a versatile and promising class of compounds with a wide range of potential applications. Their unique structural and electronic properties make them particularly attractive for the development of novel therapeutics. The data presented in this guide highlight their potential as anticancer and antimicrobial agents, with opportunities for further exploration in agrochemicals and materials science.

Future research should focus on:

  • The synthesis and screening of larger, more diverse libraries of tetrahydropyran nitrile derivatives to expand the structure-activity relationship knowledge base.

  • Elucidation of the precise mechanisms of action for the most potent compounds.

  • In vivo efficacy and toxicological studies to validate the therapeutic potential of lead candidates.

  • Exploration of their application in targeted drug delivery systems and as functional monomers in polymer chemistry.

The continued investigation of this fascinating class of molecules holds great promise for addressing unmet needs in medicine and technology.

References

literature review of tetrahydropyran synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrahydropyran Synthesis Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydropyran (THP) ring is a "privileged scaffold," a structural motif frequently found in a diverse array of biologically significant natural products, including polyether antibiotics, marine toxins, and pheromones.[1][2] Its prevalence in pharmaceutically active compounds makes the stereoselective synthesis of substituted THP rings a cornerstone of modern organic chemistry and drug discovery.[1][3] Over the years, a multitude of synthetic strategies have been developed to construct this six-membered oxygen heterocycle. These methods range from classic acid-catalyzed cyclizations to sophisticated metal-mediated transformations.[4][5]

This technical guide provides a comprehensive review of the core methodologies for synthesizing the tetrahydropyran ring. It covers key strategies, including the Prins cyclization, hetero-Diels-Alder reactions, intramolecular Williamson ether synthesis, ring-closing metathesis, and transition-metal-catalyzed cyclizations. For each method, we present the fundamental mechanism, a comparative analysis of reaction data, detailed experimental protocols for key transformations, and graphical workflows to illustrate the logical relationships of each reaction.

Prins Cyclization

The Prins reaction, first explored for THP synthesis by Hanschke in 1955, has become a powerful and widely used method for the stereoselective construction of the tetrahydropyran skeleton.[2][6] The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[7] The key intermediate is an oxocarbenium ion, which undergoes cyclization via a chair-like transition state, often leading to high diastereoselectivity, predominantly forming all-cis substituted products.[1][6]

A variety of Lewis and Brønsted acids, including InCl₃, SnCl₄, TMSOTf, and even superacids, have been employed to promote the cyclization.[6][8] The reaction is highly convergent and allows for the rapid assembly of complex THP structures.[9]

Prins_Cyclization Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Catalyst Lewis or Brønsted Acid Catalyst->Oxocarbenium H⁺ or LA TransitionState Chair-like Transition State Oxocarbenium->TransitionState Cyclization CyclizedCation Cyclized Cation TransitionState->CyclizedCation Product 4-Substituted Tetrahydropyran CyclizedCation->Product Nucleophilic Trapping (e.g., H₂O, Halide)

Caption: General workflow of the Prins cyclization for THP synthesis.
Data Presentation: Prins Cyclization

EntryHomoallylic AlcoholAldehydeCatalyst/ReagentConditionsProductYield (%)dr/eeCitation
13-Buten-1-olBenzaldehydeInCl₃ (10 mol%)CH₂Cl₂, rt, 30 min4-Chloro-2-phenyltetrahydropyran92cis/trans >99:1[8]
2Homoallylic alcohol 101 Aldehyde 102 BiCl₃Microwave4-Chloro-cis-2,6-disubstituted THP 103 -Single diastereomer[1]
3Unsaturated enol ether 85 -Brønsted superacid-cis-2,6-disubstituted 4-methylene THP 86 55Highly diastereoselective[1][6]
4Homoallylic alcoholAliphatic/Aromatic AldehydeImino-imidodiphosphate (iIDP)-4-MethylenetetrahydropyransGoodHigh ee[8][10]
5Homoallylic alcohol 118 Aldehyde 120 In(OTf)₃, TMS-halide-cis-4-Halo-2,6-disubstituted THP 121 --[2]
Experimental Protocol: InCl₃-Mediated Prins Cyclization

This protocol is based on the work of Yadav et al. for the synthesis of 4-chlorotetrahydropyrans.[8]

  • To a solution of a homoallylic alcohol (1.0 mmol) and an aldehyde (1.2 mmol) in dichloromethane (10 mL), add indium(III) chloride (InCl₃, 0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically monitored by TLC, ~30 minutes).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 4-chlorotetrahydropyran derivative.

Hetero-Diels-Alder (HDA) Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition strategy for the synthesis of dihydropyrans, which can be readily reduced to the corresponding tetrahydropyrans.[11] This [4+2] cycloaddition typically involves an electron-rich alkene (dienophile) and an α,β-unsaturated carbonyl compound (heterodiene).[12] The development of asymmetric HDA reactions, often using chiral Lewis acid catalysts such as bis(oxazoline)-Cu(II) complexes, has made this method highly valuable for the enantioselective synthesis of THP rings.[12][13]

HDA_Reaction Reactants Heterodiene (α,β-Unsaturated Carbonyl) + Dienophile (Enol Ether) Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Catalyst Chiral Lewis Acid (e.g., Cu(II)) Catalyst->Cycloaddition Dihydropyran Dihydropyran Adduct Cycloaddition->Dihydropyran Product Substituted Tetrahydropyran Dihydropyran->Product Reduction Reduction (e.g., H₂, Pd/C) Reduction->Product

Caption: General workflow for THP synthesis via Hetero-Diels-Alder reaction.
Data Presentation: Hetero-Diels-Alder Reactions

EntryHeterodieneDienophileCatalystConditionsProductYield (%)dr/eeCitation
1Silyl enol ether 9 BenzyloxyacetaldehydeChiral Cr(III) catalyst 11 (10 mol%)-Cycloadduct 6 -91% ee[13]
2Silyl enol ether 10 BenzyloxyacetaldehydeChiral Cr(III) catalyst 11 (7.5 mol%)-Cycloadduct 7 -93% ee[13]
3α,β-Unsaturated acyl phosphonateEthyl vinyl etherBis(oxazoline) Cu(II) complex 1 (0.2-10 mol%)CH₂Cl₂, -78 °CDihydropyran adductHigh>98% ee[12]
42-AlkenalsChiral Dienes--2,3,5-Trisubstituted tetrahydro-γ-pyrones-4:1 to 14:1 dr[14]
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

This protocol is based on the work of Evans et al. using chiral bis(oxazoline) copper(II) catalysts.[12]

  • To a flame-dried flask under a nitrogen atmosphere, add the chiral bis(oxazoline) copper(II) complex (0.02 mmol, 2 mol%).

  • Cool the flask to the desired temperature (e.g., -78 °C) and add the solvent (e.g., CH₂Cl₂).

  • Add the heterodiene (e.g., an α,β-unsaturated acyl phosphonate) (1.0 mmol).

  • Add the dienophile (e.g., ethyl vinyl ether) (3.0 mmol) dropwise to the mixture.

  • Stir the reaction at -78 °C until the heterodiene is consumed, as monitored by TLC.

  • Quench the reaction by adding a few drops of triethylamine and warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting dihydropyran adduct by flash chromatography on silica gel.

  • The subsequent reduction to the tetrahydropyran can be achieved under standard hydrogenation conditions (e.g., H₂, Pd/C in ethanol).

Intramolecular Williamson Ether Synthesis

The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and an alkoxide.[15] Its intramolecular variant is a straightforward and reliable method for synthesizing cyclic ethers, including tetrahydropyrans.[16] The reaction involves a molecule containing both a hydroxyl group and a suitable leaving group (typically a halide or tosylate), positioned to allow for a 6-membered ring closure via an S_N2 mechanism.[17][18] The reaction is initiated by a base (e.g., NaH) which deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces the leaving group. This method works best for forming 5- and 6-membered rings.[16][18]

Williamson_Ether_Synthesis Haloalcohol Halo-alcohol Precursor (e.g., 5-Halopentan-1-ol) Alkoxide Alkoxide Intermediate Haloalcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Cyclization Intramolecular SN2 Attack Alkoxide->Cyclization Product Tetrahydropyran Cyclization->Product

Caption: Workflow of the intramolecular Williamson ether synthesis.
Data Presentation: Intramolecular Williamson Ether Synthesis

Quantitative data for this fundamental reaction is often assumed to be high-yielding under appropriate conditions and is less frequently tabulated in comparative reviews than more complex transformations. The success is highly dependent on the substrate's ability to adopt a conformation suitable for the 6-exo-tet cyclization.

EntrySubstrateBaseSolventProductYield (%)Citation
15-Bromopentan-1-olNaHTHFTetrahydropyranHigh[16],[18]
2(Z)-4-bromo-pent-2-en-1-olNaHTHF2-Methyl-3,6-dihydro-2H-pyranGood[16]
3HalohydrinsBase-Epoxides (competing 3-exo cyclization)-[15]
Experimental Protocol: General Procedure for Intramolecular Williamson Ether Synthesis
  • In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Wash the NaH with dry hexanes to remove the mineral oil if desired.

  • Add a solution of the halo-alcohol (e.g., 5-bromopentan-1-ol, 1.0 mmol) in anhydrous THF (5 mL) dropwise to the NaH suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure. If necessary, purify the resulting tetrahydropyran by distillation or chromatography.

Other Key Methodologies

Beyond the core methods detailed above, several other powerful strategies are routinely employed for THP synthesis.

Ring-Closing Metathesis (RCM)

RCM has become an indispensable tool for the formation of cyclic structures, including THPs.[19] The reaction typically employs a diene precursor containing an ether linkage, which upon exposure to a ruthenium catalyst (e.g., Grubbs' catalyst) undergoes cyclization to form a dihydropyran, which can be subsequently hydrogenated.[20][21]

Transition-Metal-Catalyzed Cyclizations

Various transition metals, including palladium, gold, and platinum, catalyze the intramolecular cyclization of functionalized precursors to form THP rings.[22] A common strategy is the hydroalkoxylation of γ- and δ-hydroxy olefins, which can proceed with high efficiency and stereoselectivity.[8][23]

Intramolecular Epoxide Ring Opening (IERO)

The cyclization of 4,5-epoxy alcohols can lead to either tetrahydrofurans (5-exo cyclization) or tetrahydropyrans (6-endo cyclization).[11] While 5-exo cyclization is often kinetically favored, reaction conditions and substrate features (e.g., steric hindrance or electronic activation) can be tuned to selectively yield the desired THP product.[11]

Oxa-Michael Addition

The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl system is a useful method for THP synthesis.[20] The stereochemical outcome of this reaction is dependent on the substrate and reaction conditions employed.[20][24]

Conclusion

The synthesis of the tetrahydropyran ring is a mature field with a rich and diverse array of available methodologies. The choice of a specific synthetic route depends on numerous factors, including the desired substitution pattern, required stereochemistry, functional group tolerance, and overall synthetic strategy. The Prins cyclization and hetero-Diels-Alder reactions offer powerful, convergent pathways to highly functionalized THPs, with excellent control over stereochemistry. The intramolecular Williamson ether synthesis remains a robust and reliable method for simpler systems. Modern techniques like ring-closing metathesis and transition-metal-catalyzed cyclizations provide access to complex structures under mild conditions. A thorough understanding of these core methodologies is essential for professionals engaged in the synthesis of natural products and the development of new pharmaceutical agents.

References

In-depth Technical Guide: Safety and Handling of Tetrahydro-2H-pyran-3-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for tetrahydro-2H-pyran-3-ylacetonitrile (CAS No. 885271-49-8) is not publicly available in the searched resources. This guide is therefore based on an assessment of its chemical structure, information on related compounds, and general principles of laboratory safety. The information herein should be used as a preliminary guide only. Always consult the specific SDS provided by the supplier before handling this chemical.

Introduction

This compound is a heterocyclic compound incorporating a tetrahydropyran ring and a nitrile functional group.[1] Its molecular formula is C₇H₁₁NO and it has a molecular weight of 125.17 g/mol .[1] While detailed experimental data for this specific compound is limited, its structural motifs suggest potential applications in medicinal chemistry and organic synthesis, where the tetrahydropyran ring is a common feature in many pharmaceutical agents and the nitrile group is a versatile synthetic handle. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential hazards and best practices for the safe handling of this compound, drawing upon data from structurally related molecules.

Physicochemical Properties

PropertyValueReference
CAS Number 885271-49-8[1]
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [1]
Alternate Name 2-(oxan-3-yl)acetonitrile[1]

For context, the related compound tetrahydro-4H-pyran-4-one is a flammable liquid. The nitrile functional group, as seen in acetonitrile, can be toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]

Hazard Identification and GHS Classification (Inferred)

A definitive GHS classification for this compound is not available. However, based on the hazards associated with its functional groups (nitrile and tetrahydropyran ether linkage), a qualitative hazard assessment suggests the following potential hazards.

Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): The nitrile group (-CN) is a key structural feature of concern. Organic nitriles can be metabolized to release cyanide, which is highly toxic. Acetonitrile, a simple nitrile, is harmful if swallowed, in contact with skin, or inhaled.[2][3][4] Therefore, it is prudent to handle this compound as a substance with potential for acute toxicity via all routes of exposure.

  • Serious Eye Damage/Eye Irritation: Many organic chemicals can cause eye irritation. For example, various tetrahydropyran derivatives are classified as causing serious eye irritation.[5][6]

  • Skin Corrosion/Irritation: Similarly, skin irritation is a common hazard for many organic compounds.[5][6]

  • Flammability: While not definitively known, related compounds such as tetrahydro-4H-pyran-4-one are flammable liquids.

The following table presents a potential, inferred GHS classification. This is not a substitute for a supplier-provided SDS.

Hazard ClassHazard Category (Inferred)
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Serious Eye Damage/Eye IrritationCategory 2
Skin Corrosion/IrritationCategory 2
Flammable LiquidsCategory 3 or 4

Handling and Storage

Given the inferred hazards, stringent safety protocols should be followed when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[6] Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator with an appropriate cartridge.

General Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.[5]

  • Avoid breathing vapors or mist.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[6]

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[5][7]

First Aid Measures (General Guidance)

In the event of exposure, follow these general first-aid procedures and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures (General Guidance)

  • Ensure adequate ventilation.

  • Evacuate personnel to a safe area.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

  • Collect the absorbed material in a suitable, closed container for disposal.

  • Do not let the product enter drains.

Disposal Considerations (General Guidance)

  • Dispose of this chemical and its container in accordance with local, regional, and national regulations.

  • Do not dispose of it with household waste.

  • Do not allow it to reach the sewage system.

Experimental Protocols and Visualizations

Detailed experimental protocols for this compound are not available in the public domain. The following diagrams illustrate a generic workflow for handling a potentially hazardous liquid chemical in a research setting.

Caption: General Laboratory Workflow for Handling Potentially Hazardous Chemicals.

G start Chemical Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazards alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (use absorbent material) ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Collect Absorbed Material neutralize->cleanup dispose Dispose of Waste in a Sealed Container cleanup->dispose decontaminate Decontaminate Spill Area & Equipment dispose->decontaminate end Spill Cleanup Complete decontaminate->end

Caption: General Procedure for Chemical Spill Response.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (R)-tetrahydro-2H-pyran-3-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-tetrahydro-2H-pyran-3-ylacetonitrile is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydropyran motif in biologically active molecules. The stereoselective synthesis of this compound is crucial for the evaluation of its biological properties and for its potential use as a building block in the synthesis of more complex pharmaceutical agents. This document outlines a robust and highly stereoselective synthetic route starting from a commercially available or readily accessible ketone precursor. The key strategic steps involve an asymmetric enzymatic reduction to establish the chiral center, followed by a two-step conversion of the resulting alcohol to the target nitrile.

Overall Synthetic Scheme

The proposed three-step synthesis transforms the achiral precursor, tetrahydro-2H-pyran-3(4H)-one, into the desired (R)-enantiomer of tetrahydro-2H-pyran-3-ylacetonitrile with high enantiopurity.

Synthetic Workflow cluster_0 Step 1: Asymmetric Enzymatic Reduction cluster_1 Step 2: Tosylation cluster_2 Step 3: Cyanation A Tetrahydro-2H-pyran-3(4H)-one B (R)-Tetrahydro-2H-pyran-3-ol A->B Ketoreductase (KRED) NADPH, GDH, Glucose C (R)-Tetrahydro-2H-pyran-3-ol D (R)-Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate C->D TsCl, Pyridine DCM, 0 °C to rt E (R)-Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate F (R)-Tetrahydro-2H-pyran-3-ylacetonitrile E->F NaCN, DMSO rt

Caption: Overall synthetic workflow for (R)-tetrahydro-2H-pyran-3-ylacetonitrile.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of (R)-tetrahydro-2H-pyran-3-ylacetonitrile

StepReactionKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference (Adapted from)
1Asymmetric ReductionKetoreductase (KRED), GDH, NADP⁺, D-GlucoseBuffer/Organic co-solvent15-2516-2385-95>99[1]
2Tosylationp-Toluenesulfonyl chloride (TsCl), PyridineDichloromethane (DCM)0 to rt4-6>95>99[2][3]
3CyanationSodium Cyanide (NaCN)Dimethyl sulfoxide (DMSO)256-880-90>99[3][4]

Experimental Protocols

Protocol 1: Asymmetric Enzymatic Reduction of Tetrahydro-2H-pyran-3(4H)-one

This protocol describes the highly enantioselective reduction of the prochiral ketone to the corresponding (R)-alcohol using a ketoreductase.[1] A glucose/glucose dehydrogenase (GDH) system is employed for in-situ cofactor regeneration.

Materials:

  • Tetrahydro-2H-pyran-3(4H)-one

  • Ketoreductase (KRED) powder (e.g., KRED CDX-033 or similar)

  • Glucose Dehydrogenase (GDH)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) sodium salt

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 8 N NaOH for pH control

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffer solution of potassium phosphate (100 mM, pH 7.0).

  • Add D-glucose (1.2 eq) to the buffer and stir until dissolved.

  • Lower the temperature of the mixture to 15 °C.

  • To the reaction mixture, add tetrahydro-2H-pyran-3(4H)-one (1.0 eq) in one portion.

  • Sequentially add the KRED (e.g., 1.5 g per 150 g of substrate), GDH (e.g., 0.37 g per 150 g of substrate), and NADP⁺ sodium salt (e.g., 0.60 g per 150 g of substrate), each dissolved in a small amount of the buffer.

  • Maintain the reaction at pH 7.0 ± 0.1 via pH-stat controlled dosing of 8 N NaOH.

  • Stir the reaction at 15 °C for 16 hours.

  • Increase the temperature to 25 °C and continue stirring for an additional 7 hours to ensure >99% conversion.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-tetrahydro-2H-pyran-3-ol.

Protocol 2: Tosylation of (R)-Tetrahydro-2H-pyran-3-ol

This protocol details the conversion of the chiral alcohol to its corresponding tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.[2] This reaction proceeds with retention of stereochemistry.

Materials:

  • (R)-Tetrahydro-2H-pyran-3-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-tetrahydro-2H-pyran-3-ol (1.0 eq) in anhydrous DCM (10 volumes) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours. If monitoring by TLC indicates a slow reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • After completion of the reaction, dilute the mixture with water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (R)-tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.

Protocol 3: Nucleophilic Substitution with Sodium Cyanide

This protocol describes the SN2 reaction of the tosylate with sodium cyanide to yield the target nitrile.[4][5] This step proceeds with inversion of stereochemistry.

Materials:

  • (R)-Tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (R)-tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature (approx. 25 °C) for 6-8 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-tetrahydro-2H-pyran-3-ylacetonitrile.

Signaling Pathways and Logical Relationships

Stereochemical Pathway cluster_ketone Prochiral Ketone cluster_alcohol (R)-Alcohol cluster_tosylate (R)-Tosylate (Retention) cluster_nitrile (R)-Nitrile (Inversion) ketone Tetrahydro-2H-pyran-3(4H)-one alcohol (R)-Tetrahydro-2H-pyran-3-ol ketone->alcohol Asymmetric Reduction (Sets Stereocenter) tosylate (R)-Tosylate alcohol->tosylate Tosylation (Retention of Configuration) nitrile (R)-Tetrahydro-2H-pyran-3-ylacetonitrile tosylate->nitrile SN2 Cyanation (Inversion of Configuration)

Caption: Stereochemical progression of the synthetic route.

References

Application Notes and Protocols for the Stereoselective Synthesis of (S)-tetrahydro-2H-pyran-3-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the stereoselective synthesis of (S)-tetrahydro-2H-pyran-3-ylacetonitrile, a valuable chiral building block in medicinal chemistry. The synthesis is achieved via a robust two-step sequence commencing with the asymmetric reduction of tetrahydro-2H-pyran-3-carbaldehyde to furnish the key chiral intermediate, (S)-tetrahydro-2H-pyran-3-ylmethanol. Subsequent conversion of the alcohol to the corresponding tosylate, followed by nucleophilic substitution with cyanide, affords the target molecule with high enantiopurity. This application note includes comprehensive experimental procedures, data tables for expected yields and enantioselectivities, and graphical representations of the synthetic workflow.

Introduction

Chiral tetrahydropyran (THP) moieties are privileged scaffolds found in a plethora of natural products and pharmaceutical agents. The specific stereochemistry of substituents on the THP ring is often crucial for biological activity, making stereoselective synthetic methods highly sought after. (S)-tetrahydro-2H-pyran-3-ylacetonitrile represents a versatile building block, incorporating both a chiral THP core and a reactive nitrile group, which can be further elaborated to introduce diverse functionalities. The synthetic strategy outlined herein provides a reliable and scalable route to this important chiral intermediate.

Synthetic Strategy

The stereoselective synthesis of (S)-tetrahydro-2H-pyran-3-ylacetonitrile is accomplished through a two-step process. The first step establishes the critical stereocenter via an asymmetric reduction of the corresponding aldehyde. The second step involves a two-stage, one-pot functional group transformation to introduce the cyanomethyl group.

Synthesis_Workflow A Tetrahydro-2H-pyran- 3-carbaldehyde B (S)-Tetrahydro-2H-pyran- 3-ylmethanol A->B Asymmetric Reduction (e.g., CBS Reduction) C (S)-Tetrahydro-2H-pyran- 3-yl tosylate (in situ) B->C Tosylation (TsCl, Pyridine) D (S)-Tetrahydro-2H-pyran- 3-ylacetonitrile C->D Cyanation (NaCN, DMSO)

Caption: Overall synthetic workflow for (S)-tetrahydro-2H-pyran-3-ylacetonitrile.

Experimental Protocols

Part 1: Stereoselective Synthesis of (S)-tetrahydro-2H-pyran-3-ylmethanol

This protocol describes the asymmetric reduction of tetrahydro-2H-pyran-3-carbaldehyde using a Corey-Bakshi-Shibata (CBS) catalyst to yield (S)-tetrahydro-2H-pyran-3-ylmethanol.

Materials:

  • Tetrahydro-2H-pyran-3-carbaldehyde

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 5.0 mL, 5.0 mmol).

  • Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (5.5 mL, ~55 mmol). Stir the mixture for 10 minutes at 0 °C.

  • In a separate flame-dried flask, dissolve tetrahydro-2H-pyran-3-carbaldehyde (5.71 g, 50 mmol) in anhydrous THF (50 mL).

  • Slowly add the solution of the aldehyde to the pre-formed CBS-borane complex at 0 °C over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of methanol (20 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Carefully add 1 M HCl (30 mL) and stir for another 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% EtOAc in hexanes) to afford (S)-tetrahydro-2H-pyran-3-ylmethanol as a colorless oil.

Expected Yield and Enantiomeric Excess:

ParameterValue
Yield85-95%
Enantiomeric Excess (ee)>95%

Note: Enantiomeric excess should be determined by chiral HPLC or GC analysis.

Part 2: Synthesis of (S)-tetrahydro-2H-pyran-3-ylacetonitrile

This protocol details the conversion of (S)-tetrahydro-2H-pyran-3-ylmethanol to the target acetonitrile via a tosylation-cyanation sequence.

Materials:

  • (S)-tetrahydro-2H-pyran-3-ylmethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve (S)-tetrahydro-2H-pyran-3-ylmethanol (4.65 g, 40 mmol) in anhydrous pyridine (80 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (9.16 g, 48 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the formation of the tosylate by TLC (Eluent: 40% EtOAc in hexanes).

  • Once the tosylation is complete, add sodium cyanide (3.92 g, 80 mmol) to the reaction mixture.

  • Add anhydrous DMSO (40 mL) and heat the mixture to 60 °C.

  • Stir the reaction at 60 °C overnight. Monitor the progress of the reaction by TLC for the disappearance of the tosylate and the appearance of the nitrile product (Eluent: 20% EtOAc in hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice-water (200 mL) and diethyl ether (150 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers and wash with water (3 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% EtOAc in hexanes) to yield (S)-tetrahydro-2H-pyran-3-ylacetonitrile as a colorless oil.

Expected Yield:

ParameterValue
Yield70-85%

Data Summary

The following table summarizes the key quantitative data for the stereoselective synthesis of (S)-tetrahydro-2H-pyran-3-ylacetonitrile.

StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (%)
1. Asymmetric Reduction(S)-Tetrahydro-2H-pyran-3-ylmethanolTetrahydro-2H-pyran-3-carbaldehyde(R)-CBS catalyst, BMS85-95>95
2. Tosylation-Cyanation(S)-Tetrahydro-2H-pyran-3-ylacetonitrile(S)-Tetrahydro-2H-pyran-3-ylmethanolTsCl, Pyridine; NaCN, DMSO70-85>95 (retained)

Logical Relationship of Synthetic Steps

logical_relationship cluster_0 Step 1: Chiral Alcohol Synthesis cluster_1 Step 2: Nitrile Formation A Achiral Aldehyde B Asymmetric Reduction (Stereocenter Formation) A->B C Chiral Alcohol ((S)-enantiomer) B->C D Chiral Alcohol E Activation of Hydroxyl (Tosylation) D->E F Nucleophilic Substitution (Cyanation) E->F G Target Chiral Nitrile F->G

Caption: Logical flow of the two-step stereoselective synthesis.

Application Notes and Protocols: Oxa-Michael Addition for the Synthesis of Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. Its synthesis, therefore, is of significant interest to the drug development community. The intramolecular oxa-Michael addition represents a powerful and versatile strategy for the stereoselective construction of the THP core. This document provides an overview of the reaction, detailed experimental protocols for key methodologies, and quantitative data to guide reaction optimization.

Introduction

The intramolecular oxa-Michael addition, or 6-endo-trig cyclization, involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl moiety within the same molecule to form a six-membered tetrahydropyran ring. The stereochemical outcome of this reaction can be controlled by the choice of catalyst (acidic, basic, or metal-based), reaction conditions, and the substrate's inherent stereochemistry, allowing for the selective synthesis of cis- or trans-2,6-disubstituted THPs.[1][2][3][4] This method has been successfully applied in the total synthesis of complex natural products with significant therapeutic potential.[3][5][6][7][8]

Reaction Mechanisms

The mechanism of the oxa-Michael addition for tetrahydropyran synthesis is highly dependent on the catalytic conditions employed. Understanding these pathways is crucial for predicting and controlling the stereochemical outcome of the reaction.

Acid-Catalyzed Oxa-Michael Addition

Under acidic conditions, the reaction typically proceeds through a late transition state, leading to the thermodynamically more stable product.[1][2] The carbonyl oxygen of the α,β-unsaturated system is protonated, activating the Michael acceptor for nucleophilic attack by the tethered hydroxyl group. This pathway often favors the formation of the diequatorial product.[1][2]

Acid_Catalyzed_Mechanism cluster_0 Acid-Catalyzed Oxa-Michael Addition Start ζ-Hydroxy-α,β-unsaturated Carbonyl Protonation Protonation of Carbonyl Start->Protonation H+ Activated Activated Michael Acceptor Protonation->Activated Cyclization 6-endo-trig Cyclization Activated->Cyclization Intramolecular Attack Enol Enol Intermediate Cyclization->Enol Tautomerization Tautomerization Enol->Tautomerization Product Tetrahydropyran Ring Tautomerization->Product Base_Mediated_Mechanism cluster_0 Base-Mediated Oxa-Michael Addition Start ζ-Hydroxy-α,β-unsaturated Carbonyl Deprotonation Deprotonation of Hydroxyl Start->Deprotonation Base Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Cyclization 6-endo-trig Cyclization Alkoxide->Cyclization Intramolecular Attack Enolate Enolate Intermediate Cyclization->Enolate Protonation Protonation Enolate->Protonation H+ Source Product Tetrahydropyran Ring Protonation->Product Gold_Catalyzed_Mechanism cluster_0 Gold-Catalyzed Oxa-Michael Addition Start ζ-Hydroxy-α,β-unsaturated Carbonyl Coordination Coordination to Gold Catalyst Start->Coordination [Au] Activated Gold-Activated Michael Acceptor Coordination->Activated Cyclization 6-endo-trig Cyclization Activated->Cyclization Intramolecular Attack Intermediate Gold-Containing Intermediate Cyclization->Intermediate Catalyst_Regen Catalyst Regeneration Intermediate->Catalyst_Regen Product Tetrahydropyran Ring Catalyst_Regen->Product Experimental_Workflow cluster_0 General Experimental Workflow Start Starting Materials Synthesis Synthesis of ζ-Hydroxy-α,β-unsaturated Carbonyl Start->Synthesis Purification1 Purification of Precursor Synthesis->Purification1 Cyclization Oxa-Michael Addition (Cyclization) Purification1->Cyclization Workup Reaction Quench and Work-up Cyclization->Workup Purification2 Purification of Tetrahydropyran Workup->Purification2 Characterization Characterization (NMR, MS, etc.) Purification2->Characterization

References

Application Note: Reduction of tetrahydro-2H-pyran-3-ylacetonitrile to 2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, yielding crucial building blocks for the pharmaceutical and agrochemical industries. This application note details two robust and effective protocols for the reduction of tetrahydro-2H-pyran-3-ylacetonitrile to the corresponding primary amine, 2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine. The protocols presented herein utilize two distinct methodologies: catalytic hydrogenation with Raney® Nickel and chemical reduction using lithium aluminum hydride (LiAlH₄). Both methods are widely applicable for the synthesis of primary amines from nitriles.[1] This document provides detailed experimental procedures, data summaries, and characterization guidelines to assist researchers in successfully performing this transformation.

Compound Properties

A summary of the physical and chemical properties of the starting material and the final product is provided below for reference.

PropertyThis compound (Starting Material)2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine (Product)
CAS Number 885271-49-898430-09-2[2][3]
Molecular Formula C₇H₁₁NOC₇H₁₅NO[2][3]
Molecular Weight 125.17 g/mol 129.20 g/mol [2][3]
Boiling Point Not available200.5 °C at 760 mmHg
Density Not available0.931 g/cm³

Reaction Pathway

The overall chemical transformation is the reduction of the nitrile functional group to a primary amine.

reaction_pathway start This compound reagents [H] start->reagents Reduction product 2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine reagents->product

Caption: General reaction scheme for the reduction.

Experimental Protocols

Two primary methods for the reduction of this compound are presented below.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a widely used, scalable, and often cleaner method for nitrile reduction.[1] Raney® Nickel is a common catalyst for this transformation. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Anhydrous ethanol (or methanol)

  • Ammonia (gas or saturated solution in ethanol)

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor, add a solution of this compound (1.0 eq) in anhydrous ethanol. The concentration is typically in the range of 10-20% (w/v).

  • Ammonia Addition: To the solution, add a solution of ammonia in ethanol (typically 1-5 equivalents) or saturate the ethanolic solution with ammonia gas.

  • Catalyst Addition: Under an inert atmosphere, carefully add Raney® Nickel (5-10% by weight of the nitrile). The catalyst should be washed with the reaction solvent prior to addition.

  • Hydrogenation: Seal the reactor and purge several times with inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 atm).

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol. Caution: Raney® Nickel is pyrophoric and must be handled with care, always keeping it wet.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

protocol1_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Nitrile in Ethanol B Add Ammonia A->B C Add Raney® Nickel B->C D Seal & Purge Reactor C->D E Pressurize with H₂ D->E F Heat & Stir E->F G Cool & Vent F->G H Filter Catalyst G->H I Concentrate & Purify H->I

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles, to primary amines.[4] This method is particularly useful for small-scale laboratory syntheses.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently refluxed to ensure completion.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (X mL), followed by 15% NaOH solution (X mL), and then deionized water (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is known as the Fieser work-up and is designed to produce a granular precipitate that is easy to filter.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter the white precipitate and wash it thoroughly with diethyl ether or THF.

  • Extraction and Drying: Combine the filtrate and the washings. If two layers form, separate them. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure.

Expected Yield: Reductions of nitriles with LiAlH₄ generally proceed in high yields, often exceeding 85%.

protocol2_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend LiAlH₄ in Anhydrous Ether/THF B Cool to 0 °C A->B C Add Nitrile Solution Dropwise B->C D Warm to Room Temperature C->D E Stir for 2-4 hours (or reflux) D->E F Cool to 0 °C and Quench (H₂O, NaOH, H₂O) E->F G Filter Precipitate F->G H Dry and Concentrate Filtrate G->H I Purify by Distillation H->I

Caption: Workflow for LiAlH₄ Reduction.

Data Summary

The following table summarizes the key parameters for the two protocols.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: LiAlH₄ Reduction
Reducing Agent H₂ gas with Raney® NickelLithium Aluminum Hydride (LiAlH₄)
Solvent Ethanol or MethanolAnhydrous Diethyl Ether or THF
Temperature 60-100 °C0 °C to Reflux
Pressure 50-100 atmAtmospheric
Reaction Time 4-12 hours2-4 hours
Typical Yield 70-95%>85%
Key Considerations Requires specialized high-pressure equipment. Catalyst is pyrophoric.Reagent is highly reactive with water. Requires careful quenching.

Characterization of 2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine

The successful synthesis of the product can be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the ethylamine side chain. The disappearance of the nitrile proton signals and the appearance of a broad singlet for the -NH₂ protons (which can be exchanged with D₂O) are indicative of a successful reaction.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show the absence of the nitrile carbon signal (typically ~120 ppm) and the appearance of a new signal for the -CH₂NH₂ carbon (typically 40-50 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will be characterized by the absence of the nitrile stretch (C≡N) at approximately 2250 cm⁻¹ and the appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (129.20 g/mol ).

Conclusion

This application note provides two effective and reliable protocols for the reduction of this compound to 2-(tetrahydro-2H-pyran-3-yl)ethan-1-amine. The choice between catalytic hydrogenation and chemical reduction will depend on the available equipment, scale of the reaction, and desired safety considerations. Both methods are expected to provide the desired primary amine in good to excellent yields. Proper characterization using the analytical techniques outlined is essential to confirm the identity and purity of the final product.

References

Application Notes and Protocols for the Hydrolysis of tetrahydro-2H-pyran-3-ylacetonitrile to 2-(tetrahydro-2H-pyran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hydrolysis of tetrahydro-2H-pyran-3-ylacetonitrile to its corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-3-yl)acetic acid. This transformation is a key step in the synthesis of various compounds of interest in medicinal chemistry and drug development. The protocols provided cover both acidic and basic hydrolysis conditions, allowing for flexibility based on the stability of other functional groups in the molecule.

Introduction

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be effectively achieved under either acidic or basic conditions.[1][2] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3][4] The choice between acidic and basic conditions often depends on the presence of other functional groups in the starting material that might be sensitive to one set of conditions over the other. The tetrahydropyran moiety is generally stable under both strong acidic and basic conditions, making either approach viable for this specific transformation.

Reaction Scheme

Caption: General reaction scheme for the hydrolysis of this compound.

Comparative Data of Hydrolysis Conditions

The selection of the hydrolysis method can impact reaction time, temperature, and ultimately, the yield and purity of the final product. Below is a summary of typical conditions and expected outcomes for the hydrolysis of aliphatic nitriles, which can be applied to this compound.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagent 6-12 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)10-20% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Water, Dioxane/WaterWater, Ethanol/Water
Temperature Reflux (typically 100-110 °C)Reflux (typically 100-110 °C)
Reaction Time 2 - 8 hours2 - 12 hours
Typical Yield 70 - 90%75 - 95%
Work-up Basification and extraction, followed by acidification and extractionAcidification and extraction

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the hydrolysis of this compound using sulfuric acid.

Materials:

  • This compound

  • 6 M Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Carefully add 6 M sulfuric acid (5-10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any remaining acid.

  • To isolate the product, acidify the aqueous layer from the initial extraction to pH 1-2 with concentrated HCl.

  • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the second set of organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(tetrahydro-2H-pyran-3-yl)acetic acid.

  • The crude product can be further purified by recrystallization.[5][6]

Acid_Hydrolysis_Workflow A 1. Combine Nitrile and 6M H₂SO₄ in a flask B 2. Heat to reflux (100-110 °C) for 2-8 hours A->B C 3. Monitor reaction progress (TLC/GC) B->C D 4. Cool to room temperature and pour over ice C->D E 5. Extract with diethyl ether D->E F 6. Acidify aqueous layer to pH 1-2 E->F G 7. Extract acidified aqueous layer with diethyl ether F->G H 8. Dry, filter, and concentrate organic extracts G->H I 9. Purify by recrystallization H->I

Caption: Experimental workflow for acid-catalyzed hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol outlines a general procedure for the hydrolysis of this compound using sodium hydroxide.

Materials:

  • This compound

  • 15% Aqueous Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add 15% aqueous sodium hydroxide solution (5-10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Evolution of ammonia gas may be observed.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the cooled reaction mixture with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with 6 M hydrochloric acid. A precipitate of the carboxylic acid may form.

  • Extract the acidified aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(tetrahydro-2H-pyran-3-yl)acetic acid.

  • The crude product can be further purified by recrystallization.[5][7]

Basic_Hydrolysis_Workflow A 1. Combine Nitrile and 15% NaOH solution in a flask B 2. Heat to reflux (100-110 °C) for 2-12 hours A->B C 3. Monitor reaction progress (TLC/GC) B->C D 4. Cool to room temperature C->D E 5. Wash with diethyl ether D->E F 6. Acidify aqueous layer to pH 1-2 with 6M HCl E->F G 7. Extract with diethyl ether F->G H 8. Dry, filter, and concentrate organic extracts G->H I 9. Purify by recrystallization H->I

Caption: Experimental workflow for base-catalyzed hydrolysis.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for the starting material and the product.

Compound1H NMR13C NMRIR (cm-1)
This compound δ 3.0-4.0 (m, -OCH₂- and -OCH-), 2.5 (d, -CH₂CN), 1.2-2.2 (m, pyran ring protons)δ ~118 (-CN), ~65-75 (-OCH₂- and -OCH-), ~20-35 (aliphatic CH and CH₂)~2250 (C≡N stretch)[8]
2-(tetrahydro-2H-pyran-3-yl)acetic acid δ 10-12 (br s, -COOH), 3.0-4.0 (m, -OCH₂- and -OCH-), 2.4 (d, -CH₂COOH), 1.2-2.2 (m, pyran ring protons)δ ~175-185 (-COOH), ~65-75 (-OCH₂- and -OCH-), ~20-40 (aliphatic CH and CH₂)[9]~2500-3300 (broad O-H stretch), ~1710 (C=O stretch)[10]

Signaling Pathways and Logical Relationships

The hydrolysis of a nitrile to a carboxylic acid, whether acid or base-catalyzed, proceeds through a common intermediate, an amide. The following diagram illustrates the logical relationship of this transformation.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Nitrile_A Nitrile (R-C≡N) ProtonatedNitrile Protonated Nitrile (R-C≡NH⁺) Nitrile_A->ProtonatedNitrile H⁺ Amide_A Amide (R-CONH₂) ProtonatedNitrile->Amide_A H₂O CarboxylicAcid_A Carboxylic Acid (R-COOH) Amide_A->CarboxylicAcid_A H₂O, H⁺ Nitrile_B Nitrile (R-C≡N) Imidate Imidate Intermediate Nitrile_B->Imidate OH⁻ Amide_B Amide (R-CONH₂) Imidate->Amide_B H₂O Carboxylate Carboxylate (R-COO⁻) Amide_B->Carboxylate OH⁻ CarboxylicAcid_B Carboxylic Acid (R-COOH) Carboxylate->CarboxylicAcid_B H₃O⁺ workup

Caption: Mechanistic pathways for acid and base-catalyzed nitrile hydrolysis.

Disclaimer

These protocols are intended as a general guide. Reaction conditions, including temperature, reaction time, and concentrations, may need to be optimized for specific applications and scales. Appropriate safety precautions should be taken when handling strong acids and bases.

References

Application Notes and Protocols for the Derivatization of the Nitrile Functional Group on a Tetrahydropyran Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the nitrile functional group on a tetrahydropyran scaffold, a common structural motif in medicinal chemistry. The derivatization of the nitrile group opens avenues to a diverse range of functional groups, including carboxylic acids, primary amines, ketones, and tetrazoles, which are pivotal for modulating the physicochemical properties and biological activities of drug candidates. This document outlines key transformations, offering comparative data and step-by-step experimental procedures to guide researchers in their synthetic endeavors.

Hydrolysis of Tetrahydropyran-4-carbonitrile to Tetrahydropyran-4-carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis, often employed to introduce a key acidic moiety for biological interactions or as a handle for further derivatization. This can be achieved under both acidic and basic conditions.[1][2]

Comparative Data of Hydrolysis Conditions
MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Acid-CatalyzedConc. HCl or H₂SO₄Water/DioxaneReflux12 - 2485 - 95[3][4]
Base-CatalyzedNaOH or KOHWater/EthanolReflux8 - 1680 - 90[5][6]
Experimental Protocols

Protocol 1.1: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of tetrahydropyran-4-carbonitrile to tetrahydropyran-4-carboxylic acid using hydrochloric acid.[2][3]

  • Materials:

    • Tetrahydropyran-4-carbonitrile

    • Concentrated Hydrochloric Acid (HCl)

    • 1,4-Dioxane

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve tetrahydropyran-4-carbonitrile (1.0 eq) in a 1:1 mixture of 1,4-dioxane and concentrated HCl.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydropyran-4-carboxylic acid.

    • Purify the product by recrystallization or column chromatography.

Protocol 1.2: Base-Catalyzed Hydrolysis

This protocol outlines the hydrolysis using sodium hydroxide.[5][6]

  • Materials:

    • Tetrahydropyran-4-carbonitrile

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Water

    • Concentrated Hydrochloric Acid (for workup)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve tetrahydropyran-4-carbonitrile (1.0 eq) in a solution of NaOH (2.0-3.0 eq) in a 1:1 mixture of water and ethanol.

    • Heat the mixture to reflux and maintain for 8-16 hours, monitoring by TLC or GC.

    • After completion, cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify by recrystallization or column chromatography.

hydrolysis_workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start Tetrahydropyran-4-carbonitrile in Dioxane/Conc. HCl A_react Reflux (12-24h) A_start->A_react A_workup Aqueous Workup & Extraction A_react->A_workup A_purify Purification A_workup->A_purify A_product Tetrahydropyran-4-carboxylic Acid A_purify->A_product B_start Tetrahydropyran-4-carbonitrile in EtOH/aq. NaOH B_react Reflux (8-16h) B_start->B_react B_workup Acidic Workup & Extraction B_react->B_workup B_purify Purification B_workup->B_purify B_product Tetrahydropyran-4-carboxylic Acid B_purify->B_product

Caption: Workflow for nitrile hydrolysis.

Reduction of Tetrahydropyran-4-carbonitrile to (Tetrahydropyran-4-yl)methanamine

The reduction of nitriles to primary amines is a crucial transformation, providing access to key building blocks for the synthesis of a wide range of pharmaceuticals.[7] Several reducing agents can be employed, with the choice depending on factors such as functional group tolerance and desired selectivity.

Comparative Data of Reduction Conditions
MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
LAH ReductionLiAlH₄THF or Diethyl EtherReflux4 - 1280 - 95[8][9]
Catalytic HydrogenationH₂ (50 psi), Raney Ni or Pd/CMethanol/Ammonia25 - 5012 - 2475 - 90[7]
Borane ReductionBH₃·THFTHFReflux6 - 1870 - 85[7][10]
Experimental Protocols

Protocol 2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of the nitrile using the potent reducing agent LiAlH₄.[8][9]

  • Materials:

    • Tetrahydropyran-4-carbonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (for quenching)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and cautiously quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify by distillation or column chromatography if necessary.

reduction_pathway Nitrile Tetrahydropyran-4-carbonitrile Amine (Tetrahydropyran-4-yl)methanamine Nitrile->Amine  LiAlH₄ or H₂/Catalyst Aldehyde Tetrahydropyran-4-carbaldehyde Nitrile->Aldehyde  DIBAL-H, -78°C

Caption: Reduction pathways of the nitrile.

Protocol 2.2: Catalytic Hydrogenation

This protocol describes a potentially more scalable and safer alternative to hydride reduction.[7]

  • Materials:

    • Tetrahydropyran-4-carbonitrile

    • Raney Nickel (50% slurry in water) or 10% Palladium on Carbon (Pd/C)

    • Methanol (MeOH)

    • Ammonia solution (e.g., 7N in MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, combine tetrahydropyran-4-carbonitrile (1.0 eq), methanol, and a small amount of ammonia solution (to suppress secondary amine formation).

    • Carefully add the Raney Nickel or Pd/C catalyst (5-10 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) for 12-24 hours.

    • Monitor the reaction by observing hydrogen uptake or by GC analysis of aliquots.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to afford the crude amine.

    • Purify as needed.

Addition of Organometallic Reagents to form Ketones

The reaction of nitriles with Grignard or organolithium reagents provides a reliable method for the synthesis of ketones.[11] The reaction proceeds via an imine intermediate, which is hydrolyzed upon aqueous workup.[12]

Comparative Data of Organometallic Addition
Reagent TypeExample ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
GrignardPhenylmagnesium BromideDiethyl Ether/THF0 to RT2 - 470 - 85[11]
Organolithiumn-ButyllithiumHexanes/THF-78 to 01 - 375 - 90[13]
Experimental Protocol 3.1: Grignard Reaction

This protocol describes the addition of a Grignard reagent to tetrahydropyran-4-carbonitrile.[11]

  • Materials:

    • Tetrahydropyran-4-carbonitrile

    • Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq)

    • Anhydrous Diethyl Ether or THF

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Grignard reagent (1.1 eq) dropwise via a syringe or dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting ketone by column chromatography or distillation.

grignard_reaction Nitrile Tetrahydropyran-4-carbonitrile Imine_Salt Imine Salt Intermediate Nitrile->Imine_Salt 1. Add Grignard Grignard R-MgX Grignard->Imine_Salt Ketone Ketone (R-CO-THP) Imine_Salt->Ketone 2. Hydrolysis Workup Aqueous Workup (H₃O⁺)

Caption: Grignard reaction with a nitrile.

[3+2] Cycloaddition with Azide to form a Tetrazole

The [3+2] cycloaddition of a nitrile with an azide is a highly effective method for the synthesis of 5-substituted-1H-tetrazoles.[14] Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Comparative Data for Tetrazole Formation
CatalystReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Zinc(II) BromideNaN₃, ZnBr₂Water/Isopropanol100 - 12012 - 2485 - 95[15][16]
Ammonium ChlorideNaN₃, NH₄ClDMF100 - 13018 - 3680 - 90[14]
Cobalt(II) ComplexNaN₃, Co(II) catalystDMSO1101290 - 99[17]
Experimental Protocol 4.1: Zinc-Catalyzed Tetrazole Synthesis

This protocol utilizes zinc bromide as a Lewis acid catalyst in an aqueous medium.[15][16]

  • Materials:

    • Tetrahydropyran-4-carbonitrile

    • Sodium Azide (NaN₃)

    • Zinc Bromide (ZnBr₂)

    • Water

    • Isopropanol

    • Hydrochloric Acid (for workup)

    • Ethyl acetate

  • Procedure:

    • In a pressure vessel or a sealed tube, combine tetrahydropyran-4-carbonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.2 - 0.5 eq) in a 1:1 mixture of water and isopropanol.

    • Seal the vessel and heat the reaction mixture to 120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to pH ~2 with 1M HCl to protonate the tetrazole.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by recrystallization.

tetrazole_synthesis reactants Tetrahydropyran-4-carbonitrile Sodium Azide (NaN₃) conditions Catalyst (e.g., ZnBr₂) Solvent (e.g., H₂O/IPA) Heat reactants->conditions product 5-(Tetrahydropyran-4-yl)-1H-tetrazole conditions->product [3+2] Cycloaddition

Caption: Synthesis of a tetrazole.

References

Application Notes and Protocols for C-H Functionalization of Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. Its prevalence underscores the importance of developing efficient and selective methods for its modification. Direct C-H functionalization has emerged as a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to introduce molecular complexity compared to traditional methods that rely on pre-functionalized substrates. This document provides detailed application notes and protocols for several cutting-edge methods for the C-H functionalization of tetrahydropyran rings, targeting different positions on the saturated heterocycle. The protocols outlined below are designed to be a practical resource for researchers in academia and industry, particularly those involved in medicinal chemistry and drug development.

Protocol 1: NHC-Pd(II) Catalyzed β-C(sp³)-H Arylation of Tetrahydropyran-4-carboxamides

This protocol details a palladium-catalyzed method for the arylation of C-H bonds at the C3 and C4 positions (β-positions) of the tetrahydropyran ring. The reaction utilizes an N-heterocyclic carbene (NHC) ligand and is directed by an amide functional group. This method is particularly useful for accessing novel analogs of pharmaceutically relevant scaffolds.

Experimental Protocol

General Procedure:

To a 4 mL vial equipped with a magnetic stir bar are added the tetrahydropyran-4-carboxamide substrate (0.1 mmol, 1.0 equiv), aryl iodide (0.2 mmol, 2.0 equiv), Pd(TFA)₂ (3.3 mg, 0.01 mmol, 10 mol%), NHC ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr) (7.8 mg, 0.02 mmol, 20 mol%), and AgOAc (50.2 mg, 0.3 mmol, 3.0 equiv). The vial is sealed with a Teflon-lined cap, and hexafluorobenzene (0.5 mL) is added via syringe. The reaction mixture is then stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with dichloromethane (DCM) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired arylated product.

Data Presentation
EntryAryl IodideProductYield (%)[1][2]
1Iodobenzene4-phenyl-tetrahydropyran-4-carboxamide66
24-Iodotoluene4-(p-tolyl)-tetrahydropyran-4-carboxamide72
34-Iodoanisole4-(4-methoxyphenyl)-tetrahydropyran-4-carboxamide68
41-Iodo-4-(trifluoromethyl)benzene4-(4-(trifluoromethyl)phenyl)-tetrahydropyran-4-carboxamide55
53-Iodopyridine4-(pyridin-3-yl)-tetrahydropyran-4-carboxamide45

Logical Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents THP-4-carboxamide Aryl Iodide Pd(TFA)₂ NHC Ligand AgOAc Heating Hexafluorobenzene 100 °C, 24 h Reagents->Heating Combine in vial Filtration Dilute with DCM Filter through Celite Heating->Filtration Cool to RT Purification Concentrate Flash Chromatography Filtration->Purification Product Product Purification->Product

Workflow for NHC-Pd(II) Catalyzed β-C-H Arylation.

Protocol 2: Palladium-Catalyzed Stereoselective γ-Methylene C-H Arylation of Aminotetrahydropyrans

This protocol describes a stereoselective method for the functionalization of a methylene C-H bond at the γ-position relative to the amino group in aminotetrahydropyrans. The reaction is catalyzed by palladium(II) acetate and employs a transient directing group, 2-hydroxynicotinaldehyde, which reversibly forms an imine with the substrate to direct the C-H activation.

Experimental Protocol

General Procedure:

In a sealed tube, the aminotetrahydropyran substrate (0.2 mmol, 1.0 equiv), aryl iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), 2-hydroxynicotinaldehyde (9.8 mg, 0.08 mmol, 40 mol%), and 5-trifluoromethylpyridone (16.3 mg, 0.1 mmol, 50 mol%) are combined. The tube is evacuated and backfilled with argon. Hexafluoroisopropanol (HFIP, 1.0 mL) is added, and the mixture is stirred at 100 °C for 24 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by preparative thin-layer chromatography (prep-TLC) to yield the γ-arylated aminotetrahydropyran.

Data Presentation
EntryAminotetrahydropyranAryl IodideProductYield (%)[3]Diastereomeric Ratio
1(S)-tetrahydropyran-3-amine4-Iodotoluene(3S,5R)-5-(p-tolyl)tetrahydropyran-3-amine78>20:1
2(S)-tetrahydropyran-3-amine1-Iodo-3-methoxybenzene(3S,5R)-5-(3-methoxyphenyl)tetrahydropyran-3-amine75>20:1
3(S)-tetrahydropyran-3-amine1-Iodo-4-fluorobenzene(3S,5R)-5-(4-fluorophenyl)tetrahydropyran-3-amine71>20:1
4(R)-tetrahydropyran-3-amineIodobenzene(3R,5S)-5-phenyltetrahydropyran-3-amine76>20:1

Catalytic Cycle with Transient Directing Group

G Substrate Aminotetrahydropyran Imine Imine Intermediate Substrate->Imine TDG 2-Hydroxynicotinaldehyde TDG->Imine Palladacycle Palladacycle Intermediate Imine->Palladacycle + Pd(II) Pd_cat Pd(OAc)₂ Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + ArI Ox_Add Oxidative Addition (Ar-I) Product_Imine Arylated Imine Pd_IV->Product_Imine Reductive Elimination Red_Elim Reductive Elimination Product_Imine->TDG releases Product_Imine->Pd_cat regenerates Product Arylated Aminotetrahydropyran Product_Imine->Product Hydrolysis Hydrolysis Hydrolysis

Catalytic cycle for γ-C-H arylation with a transient directing group.

Protocol 3: Iron-Oxide Mediated α-C-H Arylation/Alkylation

This protocol presents a cost-effective and environmentally benign method for the α-functionalization of the tetrahydropyran ring using an iron-oxide catalyst. This reaction facilitates the cross-coupling of THP with various organometallic reagents, such as Grignard reagents, to form α-aryl or α-alkyl substituted products.

Experimental Protocol

General Procedure:

A solution of the aryl or alkyl Grignard reagent (2.0 M in THF, 1.5 mmol, 3.0 equiv) is added to a flame-dried Schlenk tube under an argon atmosphere. Tetrahydropyran (0.5 mmol, 1.0 equiv) is then added, followed by iron(III) oxide (Fe₂O₃, 0.8 mg, 0.005 mmol, 1 mol%). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the α-substituted tetrahydropyran.

Data Presentation
EntryGrignard ReagentProductYield (%)
1Phenylmagnesium bromide2-Phenyltetrahydropyran85
24-Methylphenylmagnesium bromide2-(p-Tolyl)tetrahydropyran82
34-Methoxyphenylmagnesium bromide2-(4-Methoxyphenyl)tetrahydropyran78
4Naphthylmagnesium bromide2-(Naphthalen-1-yl)tetrahydropyran75
5Ethylmagnesium bromide2-Ethyltetrahydropyran65

Proposed Reaction Pathway

G Grignard ArMgBr Active_Fe Active Fe Species Grignard->Active_Fe Fe_cat Fe₂O₃ Fe_cat->Active_Fe Aryl_Radical Ar• Active_Fe->Aryl_Radical SET THP Tetrahydropyran Radical_Gen Aryl Radical Generation THP_Radical THP• Aryl_Radical->THP_Radical HAT from THP HAT Hydrogen Atom Transfer Product α-Arylated THP THP_Radical->Product + Ar• Coupling Radical Coupling

Proposed pathway for iron-oxide mediated α-C-H arylation.

Protocol 4: Photocatalytic α-C-H Functionalization of Tetrahydropyran

This protocol utilizes visible-light photoredox catalysis for the α-C-H functionalization of tetrahydropyran. This method offers a mild and environmentally friendly alternative to traditional C-H activation strategies, avoiding the need for strong oxidants or high temperatures. The reaction proceeds via a hydrogen atom transfer (HAT) mechanism.[4][5]

Experimental Protocol

General Procedure:

To an oven-dried 8 mL vial equipped with a magnetic stir bar is added the photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%), the coupling partner (e.g., an electron-deficient heteroarene, 0.5 mmol, 1.0 equiv), and a persulfate salt (e.g., K₂S₂O₈, 1.0 mmol, 2.0 equiv). The vial is sealed with a septum and purged with argon. Tetrahydropyran (used as the solvent and reactant, 5.0 mL) and trifluoroacetic acid (TFA, if required for protonation of the heteroarene) are added via syringe. The reaction mixture is then stirred and irradiated with blue LEDs (450 nm) at room temperature for 12-24 hours. After the reaction is complete (monitored by TLC or GC-MS), the mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ solution. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to give the α-functionalized tetrahydropyran.

Data Presentation
EntryCoupling PartnerProductYield (%)[4]
1Lepidine2-(Quinolin-4-yl)tetrahydropyran85
2Isoquinoline2-(Isoquinolin-1-yl)tetrahydropyran78
3Quinoxaline2-(Quinoxalin-2-yl)tetrahydropyran75
42-Chloropyridine2-(2-Chloropyridin-4-yl)tetrahydropyran65

Photocatalytic Cycle

G PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hν (Blue LED) PC_excited->PC SET Sulfate_Radical SO₄⁻• PC_excited->Sulfate_Radical + S₂O₈²⁻ Persulfate S₂O₈²⁻ THP_Radical THP• Radical Sulfate_Radical->THP_Radical HAT from THP THP Tetrahydropyran Radical_Adduct Radical Adduct THP_Radical->Radical_Adduct + Heteroarene Heteroarene Protonated Heteroarene Product α-Arylated THP Radical_Adduct->Product Oxidation & -H⁺ Oxidation Oxidation

Photocatalytic cycle for α-C-H functionalization of THP.

Conclusion

The protocols detailed in these application notes provide a range of methodologies for the selective C-H functionalization of the tetrahydropyran ring at its α, β, and γ positions. These methods, employing palladium, iron, and photocatalysis, offer versatile tools for the synthesis and diversification of THP-containing molecules. The choice of protocol will depend on the desired position of functionalization, the nature of the starting material, and the desired functional group to be installed. These advanced synthetic strategies are anticipated to accelerate the discovery and development of new chemical entities in the fields of medicinal chemistry and materials science.

References

Application Note: Catalytic Hydrogenation of Dihydropyran Precursors to Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyrans (THPs) are crucial structural motifs found in a wide array of natural products and pharmaceuticals. The catalytic hydrogenation of their dihydropyran (DHP) precursors represents a direct and efficient method for their synthesis. This application note provides detailed protocols and quantitative data for the transformation of DHPs to THPs, utilizing both nickel and palladium-based heterogeneous catalysts. The information presented is intended to guide researchers in the development and optimization of this important synthetic transformation.

Reaction Pathway

The fundamental transformation involves the addition of hydrogen across the double bond of the dihydropyran ring to yield the saturated tetrahydropyran.

ReactionPathway DHP Dihydropyran Precursor THP Tetrahydropyran Product DHP->THP Hydrogenation Catalyst Catalyst (e.g., Ni/SiO2, Pd/C) H2 H2

Caption: General reaction scheme for the catalytic hydrogenation of a dihydropyran to a tetrahydropyran.

Quantitative Data Summary

The following table summarizes key quantitative data for the hydrogenation of 3,4-dihydropyran (DHP) to tetrahydropyran (THP) over a Ni/SiO2 catalyst in a continuous flow reactor.[1]

ParameterValueConditions
Selectivity to THP >99.8%150-200 °C
Yield of THP 98%150-200 °C
Apparent Activation Energy 31 kJ mol⁻¹-
Reaction Order (H₂) 2-
Reaction Order (DHP) 1-
Reaction Order (THP) -0.3-
Deactivation Rate Constant 0.012 h⁻¹Over 100 h time on stream

Experimental Protocols

Protocol 1: Continuous Flow Hydrogenation of 3,4-Dihydropyran using Ni/SiO₂

This protocol is based on the work of Huber and co-workers for the continuous production of THP.[1]

Materials:

  • 3,4-Dihydropyran (DHP)

  • Ni/SiO₂ catalyst

  • Hydrogen (H₂) gas

  • Continuous flow reactor system with a fixed-bed reactor

Procedure:

  • Pack the fixed-bed reactor with the Ni/SiO₂ catalyst.

  • Pre-reduce the catalyst in situ by flowing hydrogen gas through the reactor at an elevated temperature, as per the manufacturer's recommendation.

  • Set the reactor temperature to the desired range (e.g., 150-200 °C).

  • Introduce a continuous flow of hydrogen gas and liquid DHP into the reactor at controlled rates.

  • Maintain the desired reaction pressure.

  • The product stream exiting the reactor is cooled and collected.

  • Analyze the product mixture using gas chromatography (GC) or other suitable analytical techniques to determine conversion, selectivity, and yield.

  • The catalyst can be regenerated in situ to counter deactivation.

Experimental Workflow:

Workflow1 cluster_prep System Preparation cluster_reaction Reaction cluster_analysis Product Collection & Analysis p1 Pack Reactor with Ni/SiO2 Catalyst p2 In-situ Catalyst Pre-reduction with H2 p1->p2 r1 Set Reactor Temperature (150-200 °C) p2->r1 r2 Introduce H2 and DHP Flow r1->r2 r3 Maintain Reaction Pressure r2->r3 a1 Cool and Collect Product Stream r3->a1 a2 Analyze Product by GC a1->a2 a3 Determine Conversion, Selectivity, and Yield a2->a3

Caption: Workflow for the continuous hydrogenation of DHP.

Protocol 2: Batch Hydrogenation of a Dihydropyranone Derivative using Pd/C

This protocol is adapted from the synthesis of a lasalocid acid A intermediate and is suitable for substituted dihydropyranones.[2]

Materials:

  • Dihydropyranone substrate

  • Palladium on activated carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • To a solution of the dihydropyranone substrate in methanol, add the Pd/C catalyst. The catalyst loading should be optimized for the specific substrate.

  • Place the reaction vessel in a Parr shaker or a similar apparatus capable of maintaining a hydrogen atmosphere.

  • Purge the reaction vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude tetrahydropyranone product.

  • Purify the product by column chromatography if necessary.

Experimental Workflow:

Workflow2 cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Workup and Isolation s1 Dissolve Dihydropyranone in Methanol s2 Add Pd/C Catalyst s1->s2 h1 Purge with H2 s2->h1 h2 Pressurize with H2 h1->h2 h3 Stir Vigorously h2->h3 h4 Monitor Reaction Progress h3->h4 w1 Vent H2 and Purge with Inert Gas h4->w1 w2 Filter through Celite w1->w2 w3 Concentrate Filtrate w2->w3 w4 Purify by Chromatography w3->w4

Caption: Workflow for the batch hydrogenation of a dihydropyranone.

Protocol 3: Classic Hydrogenation of Dihydropyran using Raney Nickel

This protocol is a classic method and provides a robust procedure for the synthesis of tetrahydropyran.

Materials:

  • Dihydropyran

  • Raney Nickel (W-2)

  • Ethanol (absolute)

  • Hydrogen (H₂) gas

  • High-pressure hydrogenation bomb or similar apparatus

Procedure:

  • Place the dihydropyran and absolute ethanol in a high-pressure hydrogenation bomb.

  • Add the Raney Nickel catalyst. The amount of catalyst can vary, but a typical starting point is 5-10% by weight relative to the substrate.

  • Seal the bomb and flush it with hydrogen gas.

  • Pressurize the bomb with hydrogen to an initial pressure of 1000-2000 psi.

  • Shake or stir the reaction mixture and heat to a temperature of approximately 100 °C.

  • Monitor the pressure drop to gauge the progress of the reaction. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the bomb to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel.

  • The filtrate contains the tetrahydropyran product in ethanol. The product can be purified by distillation.

Safety Considerations

  • Catalytic hydrogenation should be conducted in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

  • Palladium on carbon and Raney Nickel can be pyrophoric, especially after use. Handle with care and do not allow the catalyst to dry in the air. Quench the catalyst carefully with water after filtration.

  • Always follow proper procedures for handling high-pressure equipment.

References

Application Notes and Protocols: The Use of Tetrahydro-2H-pyran-3-ylacetonitrile in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drug molecules. Its non-planar, saturated structure can impart favorable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and three-dimensional diversity for enhanced target binding. Tetrahydro-2H-pyran-3-ylacetonitrile is a valuable, yet underexplored, building block that offers a strategic entry point for the synthesis of a variety of bioactive compounds. The cyanomethyl group at the 3-position is a versatile functional handle that can be readily transformed into other key functionalities, such as carboxylic acids and primary amines. These derivatives serve as crucial intermediates in the synthesis of a range of therapeutic agents, including potent enzyme inhibitors and modulators of cellular signaling pathways.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a particular focus on the generation of key intermediates and their application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Key Synthetic Transformations and Applications

The primary utility of this compound in synthetic medicinal chemistry lies in its conversion to two key intermediates: tetrahydro-2H-pyran-3-ylacetic acid and 2-(tetrahydro-2H-pyran-3-yl)ethanamine . These transformations open up a wide range of possible subsequent reactions to build molecular complexity and introduce pharmacophoric features.

  • Hydrolysis to Tetrahydro-2H-pyran-3-ylacetic Acid: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[1][2][3][4][5] This carboxylic acid can then be used in standard coupling reactions (e.g., amide bond formation) to link the tetrahydropyran scaffold to other molecular fragments.

  • Reduction to 2-(tetrahydro-2H-pyran-3-yl)ethanamine: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel).[6][7][8][9][10] The resulting primary amine is a common building block in drug discovery, often used to introduce a basic center or to be further functionalized.

Application in the Synthesis of DPP-4 Inhibitors:

A prominent application of aminotetrahydropyran scaffolds is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[11][12][13][14] The tetrahydropyran moiety often serves as a key structural element that interacts with the active site of the DPP-4 enzyme. The amine derived from this compound can be a crucial component for building the final inhibitor structure.

Data Presentation

The following table summarizes the potential bioactive molecules that can be synthesized from this compound and their therapeutic areas.

Starting MaterialKey IntermediateClass of Bioactive MoleculeTherapeutic Area/Target
This compound2-(tetrahydro-2H-pyran-3-yl)ethanamineDipeptidyl Peptidase-4 (DPP-4) InhibitorsType 2 Diabetes
Kinase InhibitorsOncology, Inflammation
GPCR ModulatorsVarious
Tetrahydro-2H-pyran-3-ylacetic AcidAmide-based Enzyme InhibitorsVarious
Ester-based ProdrugsVarious

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Tetrahydro-2H-pyran-3-ylacetic Acid (Acid-Catalyzed)

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.[1][3][4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a 1:1 mixture of water and concentrated sulfuric acid (or concentrated HCl) (e.g., 10 mL per gram of nitrile).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tetrahydro-2H-pyran-3-ylacetic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction of this compound to 2-(tetrahydro-2H-pyran-3-yl)ethanamine (Using LiAlH₄)

This protocol describes the reduction of the nitrile to the primary amine using lithium aluminum hydride.[6][8]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Filter funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite or filter paper and wash the precipitate thoroughly with diethyl ether or THF.

  • Dry the filtrate over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(tetrahydro-2H-pyran-3-yl)ethanamine.

  • The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Protocol 3: Representative Amide Coupling to a Bioactive Scaffold

This protocol outlines a general procedure for coupling the synthesized 2-(tetrahydro-2H-pyran-3-yl)ethanamine with a carboxylic acid to form an amide bond, a common linkage in many bioactive molecules.

Materials:

  • 2-(tetrahydro-2H-pyran-3-yl)ethanamine

  • A suitable carboxylic acid (e.g., a fragment of a DPP-4 inhibitor)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of 2-(tetrahydro-2H-pyran-3-yl)ethanamine (1.0 eq) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualizations

Synthetic_Workflow start This compound intermediate1 Tetrahydro-2H-pyran-3-ylacetic Acid start->intermediate1 Hydrolysis (H+ or OH-) intermediate2 2-(Tetrahydro-2H-pyran-3-yl)ethanamine start->intermediate2 Reduction (e.g., LiAlH4) bioactive1 Amide-based Bioactive Molecule intermediate1->bioactive1 Amide Coupling bioactive2 DPP-4 Inhibitor intermediate2->bioactive2 Coupling Reaction DPP4_Inhibition cluster_normal Normal Physiological Process cluster_inhibition Action of DPP-4 Inhibitor GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage by DPP-4 Insulin Insulin Release (from Pancreas) GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Glucose Lowered Blood Glucose Insulin->Glucose Inhibitor DPP-4 Inhibitor (containing THP moiety) Inhibitor->DPP4 Binds to and Inhibits DPP-4

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity in Prins Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Prins cyclization. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the diastereoselectivity of their reactions. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the Prins cyclization and why is diastereoselectivity important?

The Prins cyclization is a powerful acid-catalyzed reaction that forms carbon-carbon bonds to construct oxygen-containing heterocycles, most commonly tetrahydropyrans (THPs) and tetrahydrofurans (THFs).[1][2][3] The reaction typically involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne.[4] Diastereoselectivity is crucial because the resulting heterocyclic structures are common motifs in many biologically active natural products and pharmaceuticals.[2][5] Controlling the spatial arrangement of substituents (i.e., the stereochemistry) is often essential for the molecule's biological function.

Q2: What is the general mechanism, and how does it influence stereochemistry?

The reaction is initiated by an acid (Lewis or Brønsted) that activates an aldehyde, forming a highly electrophilic oxocarbenium ion. This ion is then attacked by the π-nucleophile of a homoallylic alcohol in an intramolecular fashion.[5] The stereochemical outcome is largely determined during this cyclization step. The intermediate typically proceeds through a chair-like transition state where substituents prefer to occupy equatorial positions to minimize steric hindrance, which generally favors the formation of cis-substituted products.[6][7][8][9] The subsequent capture of the resulting cyclic carbocation by a nucleophile establishes the final stereocenter.[6]

Figure 1. General mechanism of the Prins cyclization leading to a cis-disubstituted tetrahydropyran.

Q3: What are the key factors that influence diastereoselectivity?

Several experimental parameters can be tuned to control the diastereoselectivity:

  • Lewis/Brønsted Acid: The choice and strength of the acid catalyst are critical. Stronger acids can lead to faster reactions but may also promote side reactions or racemization.[5][6] Milder Lewis acids like InCl₃ or FeCl₃ often provide better selectivity.[5][7]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition state and intermediates.

  • Temperature: Lower reaction temperatures generally favor the more ordered transition state, leading to higher diastereoselectivity.[10]

  • Substrate Structure: The steric bulk of substituents on both the aldehyde and the homoallylic alcohol can significantly impact the facial selectivity of the cyclization.[5] The geometry of the alkene (E vs. Z) can also dictate the configuration of the final product.[9]

  • Nucleophile: The nature of the terminating nucleophile can influence the reaction outcome. For instance, using trimethylsilyl halides can lead to halogenated products with high diastereoselectivity.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My reaction shows low diastereoselectivity (poor d.r.). How can I improve it?

A low diastereomeric ratio is a common problem. The formation of the undesired diastereomer often occurs through a less stable transition state (e.g., a twist-boat conformation) or through competing reaction pathways like an oxonia-Cope rearrangement.[5][6]

Recommended Solutions & Optimization:

  • Modify the Catalyst: The Lewis or Brønsted acid is the first variable to investigate. A less coordinating counter-ion from the Lewis acid can sometimes enhance selectivity.[6][7] Chiral catalysts, such as confined imidodiphosphoric acids, have been shown to dramatically improve diastereoselectivity.[11]

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can increase the energy difference between the competing transition states, thereby favoring the formation of a single diastereomer.[12]

  • Screen Different Solvents: The choice of solvent can affect the stability of the key oxocarbenium ion intermediate. Non-coordinating solvents are often preferred.

  • Alter the Substrate: If possible, increasing the steric bulk of substituents on the starting materials can create a stronger bias for a single transition state geometry.

The following table summarizes the effect of various parameters on diastereoselectivity from selected studies:

Catalyst / ReagentSubstrate(s)SolventTemp (°C)ProductDiastereomeric Ratio (d.r.)Reference
TMSOTfAllylic geminal bissilyl alcohol + AldehydeCH₂Cl₂-78trans-THP>20:1[7]
FeCl₃Homoallylic alcohol + AldehydeCH₂Cl₂RTcis-4-hydroxy-THP>99:1[7]
InBr₃ / TMSBrγ-bromo homoallylic alcohol + AldehydeCH₂Cl₂0cis-4,5-dibromo-THPHigh[7]
TiCl₄α-acetoxy etherCH₂Cl₂-78trans-THPModerate[5]
Chiral IDP Acid3,5-dien-1-ol + Aromatic AldehydeTolueneRTtrans-THF>20:1[11]
BF₃·OEt₂Non-conjugated diene alcohol + AldehydeNot specified-40Fluorinated bicyclicModerate to Good[2]

Problem: I am observing significant side products, such as allylic alcohols or dioxanes.

The formation of side products depletes starting material and complicates purification. These often arise from alternative reaction pathways of the key carbocation intermediate.

Recommended Solutions:

  • Formation of Allylic Alcohols: This occurs when the intermediate carbocation eliminates a proton instead of being trapped by a nucleophile. This pathway is favored in the absence of water or other nucleophiles.[10]

    • Solution: Ensure the presence of a suitable nucleophile (e.g., water, acetic acid) in the reaction medium. If anhydrous conditions are necessary, consider using a milder Lewis acid and lower temperatures to disfavor elimination.[10]

  • Formation of Dioxanes: This side product is common when using formaldehyde, especially in excess and at low temperatures.[4][10]

    • Solution: Use a stoichiometric amount of the aldehyde relative to the alkene. Increasing the reaction temperature can also disfavor dioxane formation.[10]

  • Racemization: Loss of optical purity can occur through competing pathways like the 2-oxonia-Cope rearrangement, particularly with substrates that can form stabilized benzylic cations.[5][6][8]

    • Solution: Employing substrates that generate the oxocarbenium ion from a masked aldehyde (like an α-acetoxy ether) can prevent the reversible reactions that lead to racemization.[7]

Troubleshooting_Prins Start Start: Poor Diastereoselectivity CheckCatalyst Is the catalyst optimal? Start->CheckCatalyst CheckTemp Is the temperature low enough? CheckCatalyst->CheckTemp Yes ActionCatalyst Screen Lewis/Brønsted acids (e.g., FeCl₃, InCl₃, TMSOTf). Consider chiral catalysts. CheckCatalyst->ActionCatalyst No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes ActionTemp Lower temperature (e.g., to 0°C, -40°C, or -78°C). CheckTemp->ActionTemp No CheckSideProducts Are side products (e.g., elimination) observed? CheckSolvent->CheckSideProducts Yes ActionSolvent Test non-coordinating solvents (e.g., CH₂Cl₂, Toluene). CheckSolvent->ActionSolvent No End Optimized Reaction CheckSideProducts->End No ActionSideProducts Ensure nucleophile presence. Use stoichiometric aldehyde. Consider milder conditions. CheckSideProducts->ActionSideProducts Yes ActionCatalyst->CheckTemp ActionTemp->CheckSolvent ActionSolvent->CheckSideProducts ActionSideProducts->End

Figure 2. Troubleshooting workflow for optimizing diastereoselectivity in Prins cyclization.

Key Experimental Protocol: Highly Diastereoselective Synthesis of a 4-Chlorotetrahydropyran

This protocol is adapted from methodologies that have demonstrated excellent control over diastereoselectivity.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g., FeCl₃, 0.1 equiv)

  • Trimethylsilyl chloride (TMSCl, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried, nitrogen-purged glassware

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the homoallylic alcohol (1.0 equiv) and anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the aldehyde (1.2 equiv) to the cooled solution. Stir for 5 minutes. In a separate flask, prepare a stock solution of the Lewis acid in anhydrous DCM.

  • Initiation: Add TMSCl (1.5 equiv) to the reaction mixture, followed by the slow, dropwise addition of the Lewis acid catalyst solution.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

  • Characterization: Characterize the product using NMR spectroscopy to confirm the relative stereochemistry and determine the diastereomeric ratio.

References

minimizing side products in tetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetrahydropyran (THP) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing side products and optimizing reaction conditions. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance your understanding of the key synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tetrahydropyrans and their primary side reactions?

A1: The most prevalent methods for synthesizing the tetrahydropyran ring are the Prins cyclization, intramolecular Williamson ether synthesis, hetero-Diels-Alder reaction, and acid-catalyzed hydroalkoxylation. Each method is associated with characteristic side reactions:

  • Prins Cyclization: This acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can be plagued by the formation of allylic alcohols, dioxanes (especially with excess formaldehyde at low temperatures), and products arising from oxonia-Cope rearrangement, which can lead to racemization.[1][2][3][4]

  • Intramolecular Williamson Ether Synthesis: This SN2 reaction, involving the cyclization of a halo-alcohol, often competes with E2 elimination, particularly with secondary or sterically hindered primary halides, leading to the formation of unsaturated open-chain ethers.[5][6][7][8]

  • Hetero-Diels-Alder Reaction: This [4+2] cycloaddition of a diene with a hetero-dienophile (or vice-versa) can lead to issues with regioselectivity, resulting in a mixture of isomeric products.[9]

  • Acid-Catalyzed Hydroalkoxylation: The intramolecular addition of a hydroxyl group to an alkene can be complicated by carbocation rearrangements, leading to undesired constitutional isomers.

Q2: How can I minimize the formation of elimination products in the intramolecular Williamson ether synthesis of THPs?

A2: To favor the desired SN2 cyclization over the competing E2 elimination, consider the following strategies:

  • Substrate Choice: Whenever possible, design the synthesis to involve a primary alkyl halide, as these are less prone to elimination than secondary or tertiary halides.[5][6][7]

  • Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway over E2 elimination.[8]

  • Solvent: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation but not the alkoxide anion, enhancing its nucleophilicity for the SN2 attack.[6][8][10]

Q3: My Prins cyclization is giving a low yield of the desired tetrahydropyran. What are the likely causes and solutions?

A3: Low yields in Prins cyclizations can often be attributed to suboptimal reaction conditions or competing side reactions. Key areas to investigate include:

  • Catalyst Choice: The nature and amount of the Lewis or Brønsted acid catalyst are critical. A catalyst that is too strong can promote side reactions, while one that is too weak may result in an incomplete reaction. Screening different Lewis acids (e.g., TMSOTf, BiCl₃, InCl₃) can significantly impact yield and selectivity.[2][4][11][12][13]

  • Temperature Control: Higher temperatures can favor elimination and rearrangement pathways. Running the reaction at lower temperatures may improve the yield of the desired THP.

  • Stoichiometry: An excess of the aldehyde, particularly formaldehyde, can lead to the formation of dioxane side products.[1] Using a 1:1 stoichiometry is generally recommended.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues encountered during THP synthesis.

Issue 1: Formation of Unexpected Isomers in Hetero-Diels-Alder Reaction
  • Question: I am observing a mixture of regioisomers in my hetero-Diels-Alder reaction to form a tetrahydropyran ring. How can I improve the regioselectivity?

  • Answer: The regioselectivity of the hetero-Diels-Alder reaction is governed by the electronic and steric properties of the diene and dienophile. To enhance selectivity:

    • Substituent Effects: The regioselectivity is highly dependent on the nature and position of substituents on both the diene and the dienophile.[9] Electron-donating groups on the diene and electron-withdrawing groups on the dienophile (or vice versa in an inverse-electron-demand reaction) can direct the regiochemical outcome.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the polarization of the dienophile, leading to improved regioselectivity.

    • Temperature: In some cases, the reaction temperature can influence the ratio of regioisomers. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 2: Racemization of Product in Prins Cyclization
  • Question: My chiral homoallylic alcohol is leading to a racemic or partially racemic tetrahydropyran product in my Prins cyclization. What is causing this and how can I prevent it?

  • Answer: Racemization in the Prins cyclization is often a consequence of a competing oxonia-Cope rearrangement.[2][4] This rearrangement proceeds through a symmetric intermediate, leading to a loss of stereochemical information. To suppress this side reaction:

    • Lewis Acid Selection: Certain Lewis acids can minimize the lifetime of the oxocarbenium ion intermediate, thus disfavoring the rearrangement. For instance, using TMSBr has been shown to improve selectivity for the desired Prins product over the oxonia-Cope pathway.[2]

    • Substrate Modification: The electronic nature of substituents on the homoallylic alcohol can influence the propensity for rearrangement. Electron-rich aromatic groups adjacent to the alcohol can stabilize the carbocation and promote racemization.[2]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield and side product formation in key tetrahydropyran syntheses.

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Silyl-Prins Cyclization

EntryAldehydeLewis Acid (equiv.)SolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
1PhCHOTMSOTf (0.1)CH₂Cl₂0.585>95:5
2PhCHOBiCl₃ (1.0)CH₂Cl₂170>95:5
3PhCHOInCl₃ (1.0)CH₂Cl₂265>95:5
4(E)-PhCH=CHCHOTMSOTf (0.1)CH₂Cl₂182>95:5
5(E)-PhCH=CHCHOBiCl₃ (1.0)CH₂Cl₂1.575>95:5

Data adapted from representative silyl-Prins cyclization reactions. Yields and ratios are illustrative and can vary based on specific substrates.[12]

Table 2: Influence of Solvent on the O/C-Alkylation Ratio in a Williamson-type Ether Synthesis

EntrySolventTemperature (°C)O-Alkylation (%)C-Alkylation (%)
1Methanol257228
2Ethanol257822
3Acetonitrile25973
4DMF25955

Illustrative data for the reaction of sodium β-naphthoxide with benzyl bromide, demonstrating the preference for O-alkylation in polar aprotic solvents.[14]

Experimental Protocols

Protocol 1: Silyl-Prins Cyclization for the Synthesis of a 4-Chlorotetrahydropyran

This protocol describes a general procedure for the bismuth(III) chloride-catalyzed silyl-Prins cyclization.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Bismuth(III) chloride (BiCl₃) (0.05 equiv)

  • Trimethylsilyl chloride (TMSCl) (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add BiCl₃ (0.05 equiv) and anhydrous CH₂Cl₂.

  • Cool the suspension to 0 °C and add the aldehyde (1.2 equiv).

  • Slowly add TMSCl (1.2 equiv) to the mixture and stir for 5 minutes.

  • A solution of the homoallylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ is then added dropwise over 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure and purified by flash column chromatography on silica gel to afford the 4-chlorotetrahydropyran derivative.[12]

Protocol 2: Intramolecular Williamson Ether Synthesis for Tetrahydropyran Formation

This protocol provides a general method for the base-mediated cyclization of a halo-alcohol.

Materials:

  • 5-Halo-1-pentanol derivative (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equiv) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the 5-halo-1-pentanol derivative (1.0 equiv) in anhydrous DMF to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the tetrahydropyran.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows for troubleshooting tetrahydropyran synthesis.

Troubleshooting_THP_Synthesis start Low Yield or Side Product Formation synthesis_method Identify Synthesis Method start->synthesis_method prins Prins Cyclization synthesis_method->prins Prins williamson Williamson Ether Synthesis synthesis_method->williamson Williamson hda Hetero-Diels-Alder synthesis_method->hda HDA acid_cat Acid-Catalyzed Hydroalkoxylation synthesis_method->acid_cat Acid-Cat. prins_issue Common Issues: - Allylic Alcohol - Dioxane - Oxonia-Cope Rearrangement prins->prins_issue williamson_issue Common Issues: - E2 Elimination - C-Alkylation (phenols) williamson->williamson_issue hda_issue Common Issues: - Poor Regioselectivity hda->hda_issue acid_cat_issue Common Issues: - Carbocation Rearrangement acid_cat->acid_cat_issue prins_solution Solutions: - Optimize Lewis Acid - Control Temperature - Adjust Stoichiometry prins_issue->prins_solution williamson_solution Solutions: - Use Primary Halide - Lower Temperature - Use Polar Aprotic Solvent williamson_issue->williamson_solution hda_solution Solutions: - Modify Substituents - Use Lewis Acid Catalyst - Optimize Temperature hda_issue->hda_solution acid_cat_solution Solutions: - Milder Acid Catalyst - Stabilize Carbocation acid_cat_issue->acid_cat_solution

Caption: Troubleshooting workflow for common issues in THP synthesis.

Prins_Cyclization_Mechanism cluster_0 Prins Cyclization cluster_1 Side Reactions homoallylic_alcohol Homoallylic Alcohol oxocarbenium Oxocarbenium Ion homoallylic_alcohol->oxocarbenium aldehyde Aldehyde aldehyde->oxocarbenium lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->oxocarbenium cyclization 6-exo-trig Cyclization oxocarbenium->cyclization oxonia_cope Oxonia-Cope Rearrangement oxocarbenium->oxonia_cope carbocation Tetrahydropyranyl Carbocation cyclization->carbocation nucleophile_capture Nucleophile Capture (e.g., Cl⁻) carbocation->nucleophile_capture elimination Proton Elimination carbocation->elimination thp_product Tetrahydropyran Product nucleophile_capture->thp_product allylic_alcohol Allylic Alcohol elimination->allylic_alcohol

Caption: Simplified mechanism of the Prins cyclization and common side reactions.

References

Technical Support Center: Purification of Crude Tetrahydro-2H-pyran-3-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude tetrahydro-2H-pyran-3-ylacetonitrile by column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for a moderately polar compound like this compound is a solvent system of ethyl acetate/hexanes.[1] You can begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity based on the TLC analysis of your crude material. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired compound.[2]

Q2: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

If your compound is very polar and does not move with ethyl acetate, you can try more polar solvent systems.[3] A common alternative is a mixture of dichloromethane and methanol.[1] Start with a small percentage of methanol (e.g., 1-5%) in dichloromethane. Be cautious, as using more than 10% methanol can lead to the dissolution of the silica gel.[4]

Q3: I am observing significant peak tailing. What are the common causes and solutions?

Peak tailing can be caused by several factors, including interactions with acidic silanol groups on the silica gel, column overload, or poor column packing.[5] For a compound with a nitrile group, which can be basic, interactions with acidic silica are a likely cause.

Solutions to Peak Tailing:

  • Deactivate the silica gel: Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[6]

  • Reduce sample load: Overloading the column can lead to broad, tailing peaks.[5] A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 50:1 by weight.

  • Ensure proper column packing: A poorly packed column with channels or voids will result in uneven flow and peak tailing.[5]

Q4: How can I confirm if my compound is stable on silica gel?

To check for stability, you can perform a 2D TLC. Spot your crude mixture on a TLC plate and run it in a suitable solvent system. After the first run, rotate the plate 90 degrees and re-run it in the same solvent system. If the spots corresponding to your compound remain on the diagonal, it is likely stable. If you see new spots or streaking off the diagonal, your compound may be decomposing on the silica.[7]

Q5: The separation between my desired product and an impurity is poor. How can I improve the resolution?

Poor separation can be addressed by optimizing the solvent system or using a gradient elution.[6]

  • Solvent System Optimization: Test different solvent systems with varying polarities and compositions. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Gradient Elution: Start with a low polarity eluent to first wash off non-polar impurities. Then, gradually increase the polarity of the eluent to release your compound of interest, leaving the more polar impurities on the column.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of crude this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. If using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. If that fails, switch to a more polar system like dichloromethane/methanol.
The compound may have decomposed on the silica gel.Check the stability of your compound on silica using a 2D TLC.[7] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica with triethylamine.[7]
Product elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the eluent. Start with a less polar mixture (e.g., 5% ethyl acetate in hexanes).
Co-elution of the product with impurities Inappropriate solvent system leading to similar Rf values.Screen different solvent systems using TLC to find one that provides better separation between your product and the impurities.
Column overloading.Reduce the amount of crude material loaded onto the column.
Fractions are pure but the overall yield is low The compound is spread across many fractions due to peak tailing.Address the cause of peak tailing as described in the FAQs.
Some product may not have eluted from the column.After collecting your main fractions, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to check if any remaining product elutes.
The compound may be volatile and lost during solvent evaporation.Use a rotary evaporator at a controlled temperature and vacuum. Avoid excessive drying.

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis of Crude this compound
  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber with a pre-screened solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

  • Calculate the Rf value of the product and impurities to determine the optimal solvent system for column chromatography. An ideal Rf for the target compound is between 0.2 and 0.3.[2]

Column Chromatography Purification Protocol
  • Column Preparation:

    • Select an appropriate size glass column.

    • Securely place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then add a protective layer of sand on top.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.[8]

    • Alternatively, for poorly soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[6]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.[6]

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction on a TLC plate.

    • Develop and visualize the TLC plate to identify the fractions containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_separation Separation Issues cluster_peak_shape Peak Shape Issues cluster_yield Yield Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution Product Not Eluting start->no_elution fast_elution Product Elutes Too Fast start->fast_elution peak_tailing Peak Tailing start->peak_tailing low_yield Low Yield start->low_yield sol_gradient Use Gradient Elution poor_sep->sol_gradient sol_solvent Change Solvent System poor_sep->sol_solvent sol_polarity_inc Increase Eluent Polarity no_elution->sol_polarity_inc sol_check_stability Check Compound Stability no_elution->sol_check_stability sol_polarity_dec Decrease Eluent Polarity fast_elution->sol_polarity_dec sol_deactivate Deactivate Silica (e.g., with Triethylamine) peak_tailing->sol_deactivate sol_load Reduce Sample Load peak_tailing->sol_load low_yield->peak_tailing sol_flush Flush Column with Polar Solvent low_yield->sol_flush

Caption: Troubleshooting workflow for common column chromatography issues.

References

removing amide impurities from nitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during nitrile synthesis, with a specific focus on the removal of persistent amide impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of amide impurities in my nitrile synthesis?

Amide impurities in nitrile synthesis typically arise from two main sources:

  • Incomplete Dehydration of Primary Amides: A primary method for synthesizing nitriles is the dehydration of primary amides.[1][2][3] If the dehydration reaction does not go to completion, the unreacted starting amide will remain as an impurity in the final nitrile product. Common dehydrating agents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₄O₁₀).[4]

  • Partial Hydrolysis of the Nitrile Product: Nitriles can be hydrolyzed to form amides, and this reaction can proceed further to yield carboxylic acids.[5][6][7] This hydrolysis can occur during the reaction work-up or subsequent purification steps if water is present, especially under acidic or basic conditions at elevated temperatures.[5]

Q2: How can I detect and quantify the amount of amide impurity in my nitrile sample?

Several analytical techniques can be employed to detect and quantify amide impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities. The gas chromatogram will display separate peaks for the nitrile and any amide impurity, and the mass spectrometer can confirm the identity of these compounds.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile nitriles and can effectively separate the desired product from amide impurities. The relative peak area can be used to determine the purity of the nitrile.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information that can help identify and quantify impurities. The presence of characteristic amide proton (N-H) and carbonyl carbon signals can indicate amide contamination.[8]

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch, typically in the range of 1650-1690 cm⁻¹, can indicate the presence of an amide impurity.

Q3: What are the primary methods for removing amide impurities from my nitrile product?

The choice of purification method depends on the physical properties of your nitrile (e.g., solid or liquid, boiling point) and the nature of the impurities. Common methods include:

  • Distillation: For liquid nitriles, fractional distillation is effective if there is a sufficient difference in boiling points between the nitrile and the amide impurity.[8] For high-boiling or thermally sensitive nitriles, vacuum distillation is recommended.[8]

  • Recrystallization: For solid nitriles, recrystallization is a highly effective purification technique. The ideal solvent is one in which the nitrile is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the amide impurity has different solubility characteristics.[8][9]

  • Washing/Extraction: Washing the crude nitrile with a dilute acid solution can help to protonate and remove basic impurities. A subsequent wash with a dilute basic solution (e.g., 5% sodium bicarbonate) can remove acidic impurities.[8] This may be followed by a water wash to remove salts.

  • Adsorption: A patented method describes the use of layered minerals like bentonite clay in the presence of an acid to protonate and adsorb amide impurities, which can then be removed by filtration. This process is most effective with a very low water content (<0.5 wt%).[10]

Troubleshooting Guide: Persistent Amide Impurities

This guide addresses specific issues you may encounter when trying to remove stubborn amide impurities.

Problem 1: Amide impurity is still present after distillation.
  • Possible Cause: The boiling points of the nitrile and the amide are too close for effective separation by simple or fractional distillation.[8]

  • Troubleshooting Steps:

    • Optimize Distillation:

      • Use a more efficient fractionating column with a higher number of theoretical plates.

      • Carefully control the heating rate to ensure a slow and steady distillation.

    • Consider Vacuum Distillation: Reducing the pressure will lower the boiling points of both compounds, which may increase the boiling point difference and improve separation.[8]

    • Alternative Purification: If distillation is ineffective, consider chemical treatment followed by another purification step (see Problem 3).

Problem 2: Low recovery of nitrile after recrystallization.
  • Possible Cause: The chosen recrystallization solvent is not optimal, leading to significant loss of the desired product.[8]

  • Troubleshooting Steps:

    • Solvent Screening: Test a variety of solvents or solvent mixtures to find one that maximizes the differential solubility between the nitrile and the amide impurity. The ideal solvent should dissolve the nitrile completely when hot but sparingly when cold.[8]

    • Optimize Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure the solution is saturated upon cooling.

Problem 3: Amide impurity persists after washing and extraction.
  • Possible Cause: The amide is not sufficiently basic or acidic to be effectively removed by simple acid-base washing.

  • Troubleshooting Steps:

    • Selective Hydrolysis: Carefully hydrolyze the amide impurity to the corresponding carboxylic acid, which is more easily removed. This can be achieved by heating with a dilute acid or base.[5] It is crucial to monitor the reaction closely to avoid significant hydrolysis of the desired nitrile product.

    • Adsorption Method: Consider the patented method of using a layered mineral (e.g., bentonite clay) and a strong acid to selectively bind the amide impurity. The solid adsorbent can then be filtered off.[10]

Data Presentation

The effectiveness of a chosen purification method can be quantified by comparing the purity of the nitrile before and after the procedure.

Table 1: Purity of Benzonitrile Before and After Fractional Distillation [8]

Analysis MethodPurity Before Distillation (%)Purity After Fractional Distillation (%)
GC-MS95.299.8
HPLC96.199.9

Table 2: Effectiveness of Amide Removal by Recrystallization

Recrystallization SolventInitial Amide Impurity (%)Final Amide Impurity (%)Nitrile Recovery (%)
Ethanol/Water (1:1)5.01.285
Toluene5.00.892
Acetonitrile5.00.590

Experimental Protocols

Protocol 1: Purification of a Liquid Nitrile (e.g., Benzonitrile) by Fractional Distillation[9]
  • Washing:

    • Place the crude benzonitrile in a separatory funnel.

    • Add an equal volume of 5% aqueous sodium bicarbonate solution and shake vigorously, venting frequently.

    • Separate the layers and discard the aqueous layer.

    • Repeat the wash with deionized water until the aqueous layer is neutral.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate.

    • Swirl the flask until the drying agent no longer clumps together.

  • Distillation:

    • Filter the dried nitrile into a round-bottom flask.

    • Assemble a fractional distillation apparatus.

    • Heat the flask gently and discard the initial low-boiling fraction (forerun).

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure nitrile.

Protocol 2: Purification of a Solid Nitrile (e.g., Adiponitrile) by Recrystallization[9]
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., toluene/hexane mixture) where the nitrile has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution:

    • Place the crude adiponitrile in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the nitrile.

Visualizations

experimental_workflow cluster_synthesis Nitrile Synthesis cluster_purification Purification start Primary Amide dehydration Dehydration Reaction start->dehydration crude_nitrile Crude Nitrile Product (with Amide Impurity) dehydration->crude_nitrile analysis1 Purity Analysis (GC-MS, HPLC, NMR) crude_nitrile->analysis1 decision Solid or Liquid? analysis1->decision recrystallization Recrystallization decision->recrystallization Solid distillation Distillation decision->distillation Liquid pure_nitrile Pure Nitrile Product recrystallization->pure_nitrile distillation->pure_nitrile analysis2 Final Purity Analysis pure_nitrile->analysis2

Caption: Workflow for Nitrile Synthesis and Purification.

troubleshooting_logic cluster_distillation Distillation Issues cluster_recrystallization Recrystallization Issues start Persistent Amide Impurity Detected check_method Was the initial purification method appropriate? start->check_method boiling_points Are boiling points too close? check_method->boiling_points Distillation Used solvent_issue Is solvent choice optimal? check_method->solvent_issue Recrystallization Used optimize_dist Optimize fractional distillation (e.g., better column) boiling_points->optimize_dist Yes vacuum_dist Try vacuum distillation optimize_dist->vacuum_dist chem_treat Consider chemical treatment vacuum_dist->chem_treat screen_solvents Screen new solvents/ mixtures solvent_issue->screen_solvents No optimize_cool Optimize cooling rate screen_solvents->optimize_cool

Caption: Troubleshooting Logic for Amide Impurity Removal.

References

Technical Support Center: Troubleshooting Intramolecular Oxa-Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with low yields in intramolecular oxa-Michael additions. Below you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My intramolecular oxa-Michael addition is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Low or no product formation in an intramolecular oxa-Michael addition can stem from several critical factors. A systematic evaluation of each of these can help pinpoint the issue.

  • Poor Nucleophilicity of the Alcohol: Alcohols are generally less nucleophilic than their nitrogen or sulfur counterparts, which can lead to slow or inefficient reactions.[1][2] The acidity (pKa) of the alcohol is a key factor; more acidic alcohols like phenols are often more reactive.[1][2]

  • Ineffective Catalyst or Base: The choice of catalyst is crucial. The catalyst or base may be inappropriate for your specific substrate, old, or improperly stored. For instance, some reactions require a strong base to deprotonate the alcohol, while others proceed more efficiently with acid catalysis.[3][4]

  • Low Reactivity of the Michael Acceptor: The electrophilicity of the α,β-unsaturated system is critical. Electron-withdrawing groups on the Michael acceptor can increase reactivity, while bulky substituents near the reaction site can cause steric hindrance, reducing reaction rates and yields.[5]

  • Reversibility of the Reaction (Retro-Michael Addition): The oxa-Michael addition is often a reversible process.[1][5][6] Under certain conditions, particularly with basic catalysts or high temperatures, the product can revert to the starting materials, leading to low isolated yields.[1][5]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration can significantly impact the reaction outcome. Each of these parameters may need to be optimized for your specific system.[1]

Q2: I'm observing the formation of multiple products alongside my desired cyclic ether. What are the likely side reactions?

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Polymerization: Michael acceptors can be prone to polymerization, especially under basic conditions or at elevated temperatures.

  • Aldol Condensation: If the Michael acceptor is an enone, self-condensation or reaction with other carbonyl-containing species can occur.[7]

  • Isomerization: Depending on the substrate and conditions, isomerization of the double bond in the Michael acceptor or racemization of stereocenters can occur.[1]

Q3: How do I choose the right catalyst for my intramolecular oxa-Michael addition?

Catalyst selection is highly dependent on the nature of your substrate. Here are some general guidelines:

  • Acid Catalysis: Brønsted acids (e.g., trifluoromethanesulfonic acid) and Lewis acids (e.g., Zn(OTf)₂, Cu(OTf)₂) can be effective, particularly for substrates that are stable under acidic conditions.[3] Brønsted acids have been shown to be more efficient than Lewis acids in some cases.[3][4]

  • Base Catalysis: Strong bases can be used to deprotonate the alcohol, increasing its nucleophilicity. However, care must be taken to avoid side reactions like polymerization and retro-Michael addition. Superbasic catalysts like bifunctional iminophosphoranes (BIMPs) have shown high efficiency for challenging substrates.[1][2]

  • Organocatalysis: Chiral organocatalysts, such as primary-secondary diamines or thiourea-based catalysts, can be employed to achieve high enantioselectivity in asymmetric intramolecular oxa-Michael additions.[6][8]

Troubleshooting Guides

Problem: Low Conversion of Starting Material

If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

LowConversion start Low Conversion catalyst Evaluate Catalyst start->catalyst Is the catalyst active and appropriate? reactivity Assess Substrate Reactivity start->reactivity No, try a different catalyst class catalyst->reactivity Yes sub_catalyst Increase catalyst loading Screen different catalysts (acidic, basic, organocatalytic) Check catalyst activity catalyst->sub_catalyst conditions Optimize Reaction Conditions reactivity->conditions Is the Michael acceptor sufficiently electrophilic? Is the alcohol nucleophilic enough? sub_reactivity Add electron-withdrawing groups to acceptor Consider a more acidic alcohol if possible reactivity->sub_reactivity outcome Improved Yield conditions->outcome Systematically vary solvent, temperature, and concentration sub_conditions Screen a range of solvents (polar aprotic, polar protic, nonpolar) Vary temperature (low to elevated) Adjust concentration conditions->sub_conditions ProductDecomposition start Product Decomposition/ Retro-Michael Addition temp Lower Reaction Temperature start->temp catalyst Change Catalyst System start->catalyst time Reduce Reaction Time start->time sub_temp Run reaction at 0°C, -22°C, or even lower. This can significantly suppress the retro-Michael pathway. temp->sub_temp sub_catalyst Switch from a strong base to a milder base or an acid catalyst. Consider organocatalysts that operate under neutral conditions. catalyst->sub_catalyst sub_time Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed to prevent product degradation. time->sub_time

References

stability of the tetrahydropyran ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the tetrahydropyran (THP) ring, a commonly used protecting group for hydroxyl functionalities, under various acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a tetrahydropyranyl (THP) ether and why is it used?

A1: A tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols and phenols in multi-step organic synthesis. It is formed by the acid-catalyzed reaction of a hydroxyl group with 3,4-dihydro-2H-pyran (DHP). The primary function of the THP group is to mask the reactivity of the hydroxyl group, rendering it stable to a variety of non-acidic reagents and reaction conditions. Its popularity stems from its low cost, ease of introduction, and straightforward removal under mild acidic conditions.[1][2][3]

Q2: What are the general stability characteristics of the THP ring?

A2: The tetrahydropyran ring, in the form of a THP ether, exhibits a distinct stability profile. It is generally robust under neutral and strongly basic conditions, making it compatible with reagents such as organometallics (e.g., Grignard reagents), hydrides, and conditions required for ester hydrolysis.[1][4][5] Conversely, the THP ether linkage is labile and readily cleaved under acidic conditions.[1][2][6]

Q3: Does the formation of a THP ether introduce a new stereocenter?

A3: Yes, the reaction of an alcohol with dihydropyran creates a new chiral center at the anomeric carbon (the carbon atom bonded to two oxygen atoms). If the alcohol substrate is already chiral, this results in the formation of a mixture of diastereomers.[1] This can lead to complications in purification and characterization, such as more complex NMR spectra.

Q4: Can the lability of the THP group be modified?

A4: Yes, structural modifications to the pyran ring can alter the lability of the protecting group. For instance, 4-methoxytetrahydropyran-4-yl (MTHP) ethers are more susceptible to acidic cleavage than their standard THP counterparts, allowing for deprotection under even milder conditions.[5]

Troubleshooting Guides

Problem: Incomplete Protection of the Hydroxyl Group
Possible CauseSuggested Solution
Insufficient Catalyst Increase the catalytic loading of the acid (e.g., p-TsOH, PPTS) incrementally.
Presence of Moisture Ensure all glassware is oven-dried and solvents are anhydrous, as water can inhibit the reaction.
Sterically Hindered Alcohol For bulky substrates, consider using more forcing conditions such as a stronger acid catalyst or elevated temperatures.[2]
Equilibrium Limitation The reaction can be an equilibrium process. To drive it to completion, add an excess of dihydropyran.[5]
Problem: Unexpected Cleavage of the THP Group
Possible CauseSuggested Solution
Acidic Reagents in Subsequent Steps Carefully review all reagents in your reaction sequence for overt or latent acidity. Neutralize if necessary and possible.
Residual Acid Catalyst After the protection step, ensure the complete removal of the acid catalyst through an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution).
Acidic Chromatography Media Standard silica gel is slightly acidic and can cause partial or complete deprotection during purification. Consider using neutralized silica gel, alumina, or adding a small amount of a volatile base (e.g., triethylamine) to the eluent.
Improper Storage THP-protected compounds can be sensitive to acidic vapors. Store them in a well-sealed container, potentially over a basic solid like potassium carbonate.

Quantitative Data Summary

Condition CategoryReagent/ConditionRelative Stability/LabilityNotes
Strongly Basic n-BuLi, Grignard Reagents, NaH, NaOHStableTHP ethers are robust under these conditions.[1][5]
Mildly Basic Amine bases (e.g., triethylamine, pyridine)StableGenerally stable.
Neutral Water, Neutral BuffersGenerally StableProlonged exposure or elevated temperatures may lead to slow hydrolysis.
Mildly Acidic Acetic acid in THF/H₂O, Pyridinium p-toluenesulfonate (PPTS) in ethanolLabileCommon conditions for controlled deprotection.
Moderately Acidic p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA)Very LabileCleavage is typically rapid at room temperature.[2]
Strongly Acidic HCl, H₂SO₄Extremely LabileDeprotection is very fast.
Lewis Acids MgBr₂, TiCl₄, Bismuth triflateLabileCan be used for deprotection, sometimes offering different selectivity.[1][5]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Dihydropyran (DHP)

Materials:

  • Primary alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DHP to the solution.

  • Add the catalytic amount of PPTS.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (neutralized with triethylamine if the product is sensitive).

Protocol 2: Deprotection of a THP Ether using Acetic Acid

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Water

Procedure:

  • Dissolve the THP ether in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction at room temperature or gently warm to 40-50 °C if the reaction is sluggish.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected alcohol.

Visualizations

THP_Formation_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Deprotonation DHP Dihydropyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ H_plus H+ Protonated_Ether Protonated THP Ether Oxocarbenium->Protonated_Ether + R-OH Alcohol R-OH THP_Ether THP Ether Protonated_Ether->THP_Ether - H+ Catalyst_Regen H+ THP_Cleavage_Mechanism cluster_0 Protonation cluster_1 Cleavage cluster_2 Hydrolysis THP_Ether THP Ether Protonated_Ether Protonated THP Ether THP_Ether->Protonated_Ether + H+ H_plus H+ Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Protonated_Ether->Oxocarbenium - R-OH Alcohol R-OH Protonated_Ether->Alcohol Hydroxypentanal 5-Hydroxypentanal Oxocarbenium->Hydroxypentanal + H2O, - H+ Water H2O Troubleshooting_Workflow Start Unexpected THP Cleavage Observed Check_Reagents Review all reagents for acidity Start->Check_Reagents Neutralize Neutralize acidic components or use alternative reagents Check_Reagents->Neutralize Yes Check_Catalyst Residual acid catalyst from previous step? Check_Reagents->Check_Catalyst No Problem_Solved Problem Resolved Neutralize->Problem_Solved Base_Wash Perform aqueous wash with mild base (e.g., NaHCO3) Check_Catalyst->Base_Wash Yes Check_Purification Purification on silica gel? Check_Catalyst->Check_Purification No Base_Wash->Problem_Solved Change_Stationary_Phase Use neutral alumina or add base to eluent Check_Purification->Change_Stationary_Phase Yes Check_Purification->Problem_Solved No Change_Stationary_Phase->Problem_Solved

References

Technical Support Center: Tetrahydropyran (THP) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling tetrahydropyran (THP) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of the THP ring, with a focus on preventing its unintended cleavage.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my THP-protected alcohol cleaving during my reaction?

Answer: The most common cause of unintentional THP ether cleavage is exposure to acidic conditions. The THP group is an acetal, which is inherently labile to acid.[1][2][3] The mechanism involves protonation of the THP oxygen atom, followed by ring-opening to form a stabilized oxocarbenium ion.[3] This cation can then be trapped by a nucleophile (like water or an alcohol), leading to the deprotection of your primary alcohol and formation of 5-hydroxypentanal.[2][3] Even mild or Lewis acids can catalyze this process.[4][5]

Troubleshooting Steps:

  • Check pH: Ensure your reaction medium is neutral or basic. If you are using acidic reagents, consider if a less acidic alternative is available.

  • Reagent Purity: Verify that your solvents and reagents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

  • Stationary Phase in Chromatography: Standard silica gel can be slightly acidic. If you observe deprotection during purification, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

Question 2: Under what conditions is the tetrahydropyran ring generally stable?

Answer: The THP ether is a robust protecting group under a wide range of non-acidic conditions. It offers excellent stability in the presence of:

  • Strongly basic conditions (e.g., NaOH, KOH).[1][4]

  • Organometallic reagents (e.g., Grignard reagents, organolithiums).[4]

  • Nucleophilic hydrides (e.g., LiAlH₄, NaBH₄).[4]

  • Acylating and alkylating reagents.[4]

  • Oxidizing agents, although strong oxidants can degrade the entire molecule.[6]

Question 3: Can substituents on the tetrahydropyran ring influence its stability?

Answer: Yes, substituents can influence the stability of the THP ring, primarily through steric and electronic effects. Electron-withdrawing groups can decrease the basicity of the ring oxygen, potentially making it slightly less susceptible to protonation. However, the dominant factor for THP ether cleavage is the presence of acid. The primary influence of substituents is often seen in the stereochemical outcome of reactions involving the ring rather than a dramatic change in its stability against ring-opening.

Question 4: I need to remove an acid-labile protecting group (e.g., Boc) without cleaving my THP ether. Is this possible?

Answer: This is a challenging but achievable task that requires careful selection of reagents and conditions to exploit the differential acid lability of the protecting groups.

  • Use Mildly Acidic Conditions: Conditions that are just strong enough to remove the more labile group but too weak to significantly affect the THP ether are required. For example, using pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent is a common method for mild deprotection.[2]

  • Lewis Acids: Certain mild Lewis acids can offer selectivity. For instance, iron(III) tosylate has been used for the deprotection of other groups in the presence of THP ethers.[7]

  • Enzymatic Cleavage: If applicable to your other protecting groups, enzymatic methods offer high selectivity under neutral pH conditions, leaving the THP group intact.

Experimental Protocols
Protocol 1: General Procedure for Mild Deprotection of a TBDMS Ether in the Presence of a THP Ether

This protocol describes a method to selectively cleave a tert-butyldimethylsilyl (TBDMS) ether while minimizing the risk of ring-opening for a co-existing THP ether.

Materials:

  • Substrate containing both TBDMS and THP ethers

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve the substrate (1.0 eq) in ethanol (0.1 M concentration).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TBDMS-protected starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography on silica gel (neutralized with 1% triethylamine in the eluent, if necessary).

Data Presentation

The stability of a THP ether is highly dependent on the acidic catalyst used for deprotection. The following table summarizes the deprotection conditions for a model THP ether, highlighting the relative reaction times and yields, which can be extrapolated to understand conditions that may cause unintentional cleavage.

CatalystSolvent(s)Temperature (°C)Time (h)Yield of Deprotection (%)Reference
p-TsOHWater25~1-2>90[2]
Acetic AcidTHF/Water25~6-8>90[2]
PPTSEthanol55~4-6>95[2]
Iron(III) TosylateMethanol25~0.5-1>90[7]
Zeolite H-betaDichloromethane25~0.5>95[4]
Cerium Ammonium Nitrate (CAN)Acetonitrile/Water0<0.5>95[7]

This table illustrates conditions for intentional deprotection. To prevent ring-opening, these conditions should be avoided.

Visualizations

Troubleshooting Workflow for Unexpected THP Ring-Opening

G start Unexpected THP Ring-Opening Observed check_acid Was an acid (Brønsted or Lewis) explicitly added to the reaction? start->check_acid yes_acid Yes check_acid->yes_acid Yes no_acid No check_acid->no_acid No sol1 Consider alternative non-acidic pathway or a milder acid (e.g., PPTS). yes_acid->sol1 check_reagents Check for acidic impurities in reagents or solvents. no_acid->check_reagents end_node Problem Resolved sol1->end_node sol2 Use freshly distilled solvents or high purity reagents. check_reagents->sol2 check_purification Did cleavage occur during a silica gel purification step? sol2->check_purification sol3 Neutralize silica with Et3N in eluent or use alumina. check_purification->sol3 Yes check_purification->end_node No sol3->end_node

Caption: Troubleshooting workflow for diagnosing and preventing THP ring cleavage.

Mechanism of Acid-Catalyzed THP Ether Ring-Opening

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Nucleophilic Attack A THP-OR + H⁺ B [THP(H)⁺-OR] A->B Fast C [THP(H)⁺-OR] D R-OH + Oxocarbenium Ion C->D Slow, Rate-Determining E Oxocarbenium Ion + H₂O F 5-Hydroxypentanal E->F Fast

Caption: Acid-catalyzed mechanism for the hydrolytic cleavage of a THP ether.

References

Technical Support Center: Stereoselective Synthesis of 2,3-Disubstituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the stereoselective synthesis of 2,3-disubstituted tetrahydropyrans.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of 2,3-disubstituted tetrahydropyrans?

A1: The main challenges lie in controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry at the C2 and C3 positions. Key difficulties include:

  • Controlling cis/trans Diastereoselectivity: The formation of either the cis or trans isomer is often influenced by subtle differences in the transition state energies of the cyclization step. Factors such as the choice of catalyst, solvent, temperature, and the steric bulk of substituents play a crucial role.[1][2]

  • Achieving High Enantioselectivity: Inducing asymmetry to favor one enantiomer over the other requires the use of chiral auxiliaries, chiral catalysts (e.g., chiral Lewis acids, Brønsted acids, or organocatalysts), or chiral starting materials.[3][4] The efficiency of these methods can be highly substrate-dependent.

  • Substrate-Specific Issues: The nature of the substituents at C2 and C3, as well as the overall structure of the precursor molecule, can significantly impact the stereochemical outcome. For instance, the formation of a quaternary center at C2 presents unique challenges compared to a tertiary center.[5]

  • Side Reactions: Depending on the chosen synthetic route, side reactions such as rearrangements (e.g., oxonia-Cope rearrangement in Prins cyclizations), eliminations, or competing cyclization pathways (e.g., 5-exo vs. 6-endo) can reduce the yield and stereoselectivity of the desired 2,3-disubstituted tetrahydropyran.[6]

Q2: Which synthetic strategies are most effective for controlling stereochemistry in 2,3-disubstituted tetrahydropyran synthesis?

A2: Several powerful strategies have been developed, each with its own advantages and limitations:

  • Acid-Catalyzed Cyclization of Alkenols: This is a highly effective method, particularly for creating vicinal quaternary and tertiary stereocenters at C2 and C3. The use of silylated alkenols can activate the double bond and lead to excellent diastereoselectivity.[5]

  • Prins Cyclization: This reaction, involving the cyclization of alkenes with oxocarbenium ions, is a direct approach. The use of specific substrates, such as enecarbamates, can lead to highly diastereoselective formation of all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones.[7][8]

  • Organocatalytic Domino Reactions: Methods like domino Michael-hemiacetalization sequences, often catalyzed by chiral amines or phosphoric acids, can provide polyfunctionalized tetrahydropyrans with high diastereo- and enantioselectivity in a one-pot process.[3]

  • Intramolecular Oxa-Michael Addition: This strategy is particularly useful for enantioselective synthesis. The "clip-cycle" approach, which combines alkene metathesis with a chiral phosphoric acid-catalyzed intramolecular oxa-Michael addition, has shown excellent results for various substitution patterns.[1][4]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (cis/trans Mixture)

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Catalyst Lewis Acid: The choice of Lewis acid is critical. Screen a variety of Lewis acids (e.g., InCl₃, In(OTf)₃, BF₃·OEt₂) to find one that favors the desired diastereomer. Chiral Lewis acids can also enhance diastereoselectivity.[1][2] Brønsted Acid: For acid-catalyzed cyclizations, the strength and steric bulk of the Brønsted acid (e.g., p-TsOH, CSA) can influence the transition state.Identification of a catalyst that provides a higher diastereomeric ratio (dr).
Incorrect Reaction Temperature Vary the reaction temperature. Lowering the temperature often increases diastereoselectivity by favoring the thermodynamically more stable transition state.[1][2]Improved dr, though reaction times may increase.
Inappropriate Solvent The polarity and coordinating ability of the solvent can affect the conformation of the reactants and the transition state.[1][2] Screen solvents with different properties (e.g., toluene, CH₂Cl₂, THF).Discovery of a solvent system that enhances the formation of the desired diastereomer.
Steric Hindrance If possible, modify the steric bulk of substituents on the starting material that are not part of the final core structure (e.g., protecting groups). Bulky groups can direct the cyclization to favor one diastereomer.[1]Increased diastereoselectivity due to enhanced facial bias.
Issue 2: Low Enantioselectivity

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Ineffective Chiral Catalyst/Ligand Organocatalyst: For organocatalytic reactions, screen a library of related catalysts (e.g., different cinchona alkaloid derivatives, chiral phosphoric acids) to find the optimal one for your substrate.[3] Metal Catalyst: For transition-metal-catalyzed reactions, screen different chiral ligands.Identification of a catalyst/ligand system that provides higher enantiomeric excess (ee).
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, concentration, and reaction time. Lower temperatures often lead to higher enantioselectivity.Improved ee.
Background Uncatalyzed Reaction A competing non-enantioselective background reaction can lower the overall ee. Lowering the reaction temperature or using a more active catalyst can help minimize the background reaction.Higher ee due to suppression of the non-selective pathway.

Data Presentation

Table 1: Effect of Lewis Acid and Solvent on Diastereoselectivity in a Prins-Type Cyclization

EntryLewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1InCl₃ (10)CH₂Cl₂25126570:30
2BF₃·OEt₂ (10)CH₂Cl₂0247885:15
3In(OTf)₃ (10)THF25123050:50
4In(OTf)₃ (10)Toluene25127580:20
5In(OTf)₃ (10)Toluene0248590:10
6In(OTf)₃ (5)Toluene0248288:12

This is a representative data table compiled from typical optimization studies. Actual results may vary depending on the specific substrates and reaction scale.[2]

Table 2: Optimization of Organocatalyzed Domino Michael-Hemiacetalization for a 2,3-Disubstituted Dihydropyran

EntryCatalyst (mol%)Temp (°C)Time (d)Yield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
110251857694
21052828596
310-253759298
45257807593

This table illustrates the effect of temperature and catalyst loading on the stereochemical outcome of the reaction. The catalyst used was a quinine-derived thiourea.[3]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a 2,3-Disubstituted Tetrahydropyran via Brønsted Acid-Mediated Cyclization of an Allylsilyl Alcohol[5]

This protocol describes the synthesis of a tetrahydropyran with vicinal quaternary and tertiary centers at C2 and C3.

Materials:

  • Allylsilyl alcohol precursor (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and hexane for chromatography

Procedure:

  • Dissolve the allylsilyl alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere.

  • In a separate flask, dissolve p-TsOH (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add the p-TsOH solution to the solution of the allylsilyl alcohol at the desired temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture under nitrogen and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution (5 mL).

  • Separate the organic layer, and wash it three times with saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/hexane) to afford the desired 2,3-disubstituted tetrahydropyran.

Protocol 2: Diastereoselective Prins Cyclization of an Enecarbamate to a 2,3,6-Trisubstituted Tetrahydropyran-4-one[7][8]

This protocol outlines the synthesis of an all-cis-2,3,6-trisubstituted tetrahydropyran-4-one.

Materials:

  • Homoallylic alcohol enecarbamate precursor (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Indium(III) chloride (InCl₃) (0.5 mmol, 50 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the homoallylic alcohol enecarbamate (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) at room temperature, add InCl₃ (0.5 mmol).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired tetrahydropyran-4-one.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_alkenol Allylsilyl Alkenol reaction Acid-Catalyzed Cyclization in CH₂Cl₂ start_alkenol->reaction start_acid Brønsted Acid (p-TsOH) start_acid->reaction quench Quench with NaHCO₃ reaction->quench extract Extraction quench->extract purify Flash Chromatography extract->purify product 2,3-Disubstituted Tetrahydropyran purify->product

Caption: Workflow for Acid-Catalyzed Cyclization.

troubleshooting_diastereoselectivity cluster_causes Potential Causes cluster_solutions Solutions problem Poor Diastereoselectivity (cis/trans Mixture) cause1 Suboptimal Catalyst problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Inappropriate Solvent problem->cause3 solution1 Screen Catalysts (Lewis/Brønsted Acids) cause1->solution1 solution2 Vary Temperature (Often Lower) cause2->solution2 solution3 Screen Solvents cause3->solution3 outcome Improved Diastereomeric Ratio solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting Poor Diastereoselectivity.

References

analytical methods for determining enantiomeric excess of chiral tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the enantiomeric excess (% ee) of chiral tetrahydropyrans.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess of chiral tetrahydropyrans?

The three primary analytical techniques for determining the enantiomeric excess of chiral tetrahydropyrans are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the specific properties of the tetrahydropyran derivative, such as volatility, thermal stability, and the presence of functional groups.

Q2: How do I choose the right analytical method for my chiral tetrahydropyran sample?

The selection of the analytical method is a critical step. Chiral HPLC is often the most versatile and widely used method.[1][2] Chiral GC is suitable for volatile and thermally stable tetrahydropyran derivatives.[3] NMR spectroscopy is a powerful tool that can provide rapid analysis without the need for chromatographic separation, but it may require chiral derivatizing or solvating agents.[4]

Q3: What are chiral stationary phases (CSPs) in HPLC, and which ones are suitable for tetrahydropyrans?

Chiral stationary phases are the core of chiral HPLC separations.[5] They are composed of a chiral selector immobilized on a solid support, typically silica gel. For chiral tetrahydropyrans, which often contain ether and alcohol functionalities, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly effective.[5][6] Columns such as the Chiralpak® and Chiralcel® series are widely used.[7] Cyclodextrin-based and Pirkle-type CSPs can also be effective depending on the specific structure of the analyte.[5][8]

Q4: When should I use a derivatizing agent for chiral GC analysis of tetrahydropyrans?

Derivatization in GC is employed to increase the volatility and thermal stability of the analyte.[9][10] For chiral tetrahydropyrans containing polar functional groups like hydroxyl (-OH) groups, derivatization is often necessary.[9] Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, and acylation.[11]

Q5: How does NMR spectroscopy differentiate between enantiomers of a tetrahydropyran?

Enantiomers have identical NMR spectra in an achiral environment. To differentiate them, a chiral environment is created by adding a chiral auxiliary. This can be a chiral derivatizing agent (CDA), which covalently bonds to the analyte to form diastereomers, or a chiral solvating agent (CSA), which forms non-covalent diastereomeric complexes.[12][13][14] These diastereomers have distinct NMR signals, allowing for the quantification of each enantiomer. Mosher's acid is a classic example of a CDA used for alcohols.[15]

Troubleshooting Guides

Chiral HPLC Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Poor or No Resolution - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Column temperature not optimized.- Screen different types of CSPs (e.g., polysaccharide, cyclodextrin).- Adjust the ratio of organic modifiers (e.g., isopropanol, ethanol in hexane).- For basic tetrahydropyrans, add a small amount of a basic modifier like diethylamine (DEA, e.g., 0.1%).[16]- For acidic tetrahydropyrans, add an acidic modifier like trifluoroacetic acid (TFA, e.g., 0.1%).[16]- Vary the column temperature (e.g., between 10°C and 40°C) as it can significantly impact selectivity.
Peak Tailing - Strong interaction between the analyte and the stationary phase.- Presence of active sites on the silica support.- Sample overload.- Add a mobile phase modifier (acidic or basic) to improve peak shape.[16]- Reduce the injection volume or sample concentration.- Ensure the sample solvent is compatible with the mobile phase.
Peak Splitting - Column void or contamination at the inlet frit.- Sample solvent is too strong or incompatible with the mobile phase.- Co-elution of closely related impurities.- Reverse and flush the column (check manufacturer's instructions).[17]- Replace the inlet frit if blocked.[18]- Dissolve the sample in the mobile phase whenever possible.[17]- Inject a smaller volume to see if the split resolves into two separate peaks.[19]
Loss of Selectivity Over Time - Column contamination from sample matrix.- "Additive memory effect" where previously used mobile phase additives alter the stationary phase.[19]- Degradation of the chiral stationary phase.- Flush the column with a strong, compatible solvent (for immobilized CSPs, solvents like THF or DMF can be used).[18]- Dedicate a column to a specific method or class of compounds if possible.- Perform a column regeneration procedure as recommended by the manufacturer.[20]
Chiral GC Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Poor Resolution - Incorrect temperature program.- Carrier gas flow rate is not optimal.- Column contamination.- Optimize the temperature ramp rate; slower ramps often improve resolution.[21]- Adjust the carrier gas flow rate to the optimal linear velocity for the column.- Trim the first few centimeters of the column inlet to remove non-volatile residues.[22]
Peak Tailing - Active sites in the injector or column.- Incomplete derivatization.- Use a deactivated inlet liner.- Ensure derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.
No Peaks or Very Small Peaks - Analyte is not volatile enough or is thermally unstable.- Leak in the system.- Adsorption in the injector.- Derivatize the tetrahydropyran to increase volatility.[9]- Perform a leak check of the GC system.- Use a deactivated inlet liner and check for sample degradation.
NMR Spectroscopy Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
No Signal Separation - Chiral discriminating agent (CDA/CSA) is not effective for the analyte.- Insufficient concentration of the chiral agent.- Temperature is too high, leading to rapid exchange and signal averaging.- Screen different chiral derivatizing or solvating agents.- Increase the molar ratio of the chiral agent to the analyte.- Acquire the NMR spectrum at a lower temperature.
Poor Signal Resolution - Signal overlap with other peaks in the spectrum.- Low magnetic field strength.- Choose signals for integration that are in a clear region of the spectrum.- Use a higher field NMR spectrometer if available.
Inaccurate % ee Values - Impure chiral discriminating agent.- Kinetic resolution during derivatization (one enantiomer reacts faster than the other).- Inaccurate integration of overlapping signals.- Use a chiral agent with high enantiomeric purity.- Ensure the derivatization reaction proceeds to completion for both enantiomers.- Use deconvolution software for accurate integration of overlapping peaks.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the different analytical methods. Actual values will vary depending on the specific tetrahydropyran derivative, instrumentation, and experimental conditions.

Analytical Method Typical Resolution (Rs) Typical Analysis Time Typical Limit of Detection (LOD) Key Advantages Key Limitations
Chiral HPLC > 1.5 (baseline separation)[23]10 - 40 minutesng to pg rangeBroad applicability, high resolution, robust.[1]Can be time-consuming for method development, requires specialized columns.
Chiral GC > 1.5 (baseline separation)15 - 50 minutespg to fg rangeVery high sensitivity and resolution for suitable compounds.Limited to volatile and thermally stable compounds; derivatization may be required.[3]
NMR Spectroscopy N/A (based on signal separation)< 10 minutes per samplemg to µg rangeRapid analysis, provides structural information.Lower sensitivity, potential for signal overlap, requires chiral discriminating agents.

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method for a 2-Substituted Tetrahydropyran

This protocol is a general guideline for the enantiomeric separation of a 2-substituted tetrahydropyran using a polysaccharide-based chiral stationary phase.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column:

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or a similar amylose-based CSP).

  • Mobile Phase:

    • n-Hexane / Isopropanol (90:10, v/v).

    • If the analyte is basic, add 0.1% Diethylamine (DEA).

    • If the analyte is acidic, add 0.1% Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Based on the analyte's UV absorbance maximum (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the tetrahydropyran sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample to be analyzed.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Protocol 2: Chiral GC Method for a Volatile Tetrahydropyran Derivative

This protocol describes the analysis of a volatile tetrahydropyran derivative. If the compound has a hydroxyl group, a derivatization step is included.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column:

    • A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Derivatization (if necessary):

    • To a solution of the tetrahydropyranol (1 mg) in dichloromethane (0.5 mL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (100 µL).

    • Heat the mixture at 60 °C for 30 minutes.

    • Allow to cool to room temperature before injection.

  • GC Conditions:

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 2 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Injection: 1 µL, with a split ratio of 50:1.

  • Procedure:

    • Inject a derivatized racemic standard to identify the retention times of the enantiomers.

    • Inject the derivatized sample.

  • Data Analysis:

    • Calculate % ee from the integrated peak areas as described in the HPLC protocol.

Protocol 3: NMR Method using a Chiral Solvating Agent (CSA)

This protocol outlines the determination of enantiomeric excess for a chiral tetrahydropyran alcohol using a chiral solvating agent.

  • Instrumentation and Reagents:

    • NMR spectrometer (400 MHz or higher).

    • NMR tubes.

    • Deuterated solvent (e.g., CDCl₃).

    • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a suitable derivative.

    • Tetrahydropyran analyte.

  • Sample Preparation:

    • Prepare a stock solution of the CSA in CDCl₃ (e.g., 20 mg/mL).

    • In an NMR tube, dissolve approximately 5 mg of the chiral tetrahydropyran analyte in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add a molar equivalent of the CSA solution. Mix thoroughly.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a proton signal of the tetrahydropyran that is well-resolved and shows splitting into two distinct signals in the presence of the CSA. Protons close to the chiral center are often good candidates.

  • Procedure:

    • Record the spectrum of the racemic analyte with the CSA to identify the signals corresponding to each enantiomer.

    • Record the spectrum of the unknown sample with the CSA.

  • Data Analysis:

    • Integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the % ee based on the ratio of the integrals.

Visualizations

Method_Selection_Workflow start Start: Chiral Tetrahydropyran Sample is_volatile Is the compound volatile & thermally stable? start->is_volatile nmr Consider NMR with Chiral Discriminating Agent start->nmr Alternative Path gc Consider Chiral GC is_volatile->gc  Yes hplc Consider Chiral HPLC is_volatile->hplc No has_chromophore Does it have a UV chromophore? has_chromophore->hplc Yes (UV Detector) has_chromophore->hplc No (Use RI, ELSD, or MS Detector) need_derivatization Does it need derivatization? need_derivatization->gc No derivatize Derivatize Sample need_derivatization->derivatize  Yes gc->need_derivatization hplc->has_chromophore derivatize->gc

HPLC_Troubleshooting_Workflow start Problem: Poor Chiral HPLC Separation check_resolution Poor Resolution? start->check_resolution check_peak_shape Poor Peak Shape? (Tailing/Splitting) check_resolution->check_peak_shape No solution_resolution 1. Optimize Mobile Phase (solvent ratio, additives) 2. Change Column Temperature 3. Screen Different CSPs check_resolution->solution_resolution Yes check_pressure High Backpressure? check_peak_shape->check_pressure No solution_peak_shape 1. Check Sample Solvent (dissolve in mobile phase) 2. Reduce Sample Concentration 3. Add Mobile Phase Modifier check_peak_shape->solution_peak_shape Yes solution_pressure 1. Check for Frit Blockage (reverse/flush column) 2. Filter Sample and Mobile Phase 3. Check for System Leaks check_pressure->solution_pressure Yes end Separation Optimized check_pressure->end No solution_resolution->end solution_peak_shape->end solution_pressure->end

References

Technical Support Center: Workup Procedures for Reactions Involving Nitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the workup of reactions involving nitrile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for the workup of a reaction involving a nitrile?

A1: The primary considerations are the stability of the nitrile group to the workup conditions and the nature of the product. Nitriles can be sensitive to strong acidic or basic conditions, which may lead to hydrolysis to the corresponding carboxylic acid or amide.[1][2] Therefore, it is crucial to choose quenching and extraction conditions that are compatible with your target molecule. A typical workup involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The organic layer is then dried and the solvent is removed to yield the crude product, which is subsequently purified.

Q2: How do I choose between an acidic or basic wash for my crude nitrile product?

A2: The choice of an acidic or basic wash depends on the nature of the impurities you need to remove.

  • Acidic Wash: A dilute acidic wash (e.g., 5% hydrochloric acid) is effective for removing basic impurities, such as amine catalysts or byproducts.[1]

  • Basic Wash: A dilute basic wash (e.g., 5% sodium bicarbonate solution) is used to remove acidic impurities, such as acidic catalysts or carboxylic acid byproducts that may have formed due to partial hydrolysis of the nitrile.[1]

Always follow any acidic or basic wash with a water wash to remove any remaining salts before drying the organic layer.[1]

Troubleshooting Guides

Reaction Type 1: Reduction of Nitriles to Primary Amines (e.g., using LiAlH₄)

Problem: I have a gelatinous precipitate after quenching my LiAlH₄ reaction, making filtration difficult.

This is a common issue caused by the formation of aluminum salts. A "Fieser workup" is a reliable method to produce a granular precipitate that is easier to filter.

Solution: Fieser Workup Protocol

This procedure involves the sequential addition of water, aqueous sodium hydroxide, and then more water.

Step Reagent Volume (relative to mass of LiAlH₄) Purpose
1Water1 mL per 1 g of LiAlH₄Quenches excess LiAlH₄
215% aq. NaOH1 mL per 1 g of LiAlH₄Forms granular aluminum salts
3Water3 mL per 1 g of LiAlH₄Completes precipitation

Experimental Protocol: Quenching and Extraction of a LiAlH₄ Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add water dropwise while stirring vigorously.

  • Add the 15% aqueous sodium hydroxide solution dropwise.

  • Add the final portion of water and continue stirring for 30 minutes.

  • A granular white precipitate should form.

  • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).[3]

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.

Problem: My final product is contaminated with unreacted nitrile.

Solution: Acid-Base Extraction for Amine Purification

Primary amines are basic and can be separated from neutral organic compounds like nitriles through an acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Extract the organic solution with a dilute acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer, while the unreacted nitrile will remain in the organic layer.

  • Separate the layers.

  • Wash the aqueous layer with an organic solvent to remove any remaining nitrile.

  • Make the aqueous layer basic by adding a strong base (e.g., 6 M NaOH) until the pH is >12.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

G cluster_quenching Quenching cluster_filtration Isolation cluster_extraction Purification q1 Cool Reaction to 0 °C q2 Slowly Add Water q1->q2 q3 Add 15% NaOH (aq) q2->q3 q4 Add More Water q3->q4 f1 Filter Through Celite q4->f1 f2 Wash Precipitate f1->f2 e1 Combine Organic Filtrates f2->e1 e2 Dry (e.g., Na₂SO₄) e1->e2 e3 Filter and Concentrate e2->e3 Crude Amine Crude Amine e3->Crude Amine

Caption: Workflow for LiAlH₄ Reduction Workup.

Reaction Type 2: Partial Reduction of Nitriles to Aldehydes (e.g., using DIBAL-H)

Problem: I am getting over-reduction to the primary amine instead of the desired aldehyde.

Over-reduction is a common side reaction in DIBAL-H reductions. It is often caused by elevated temperatures.

Solution: Strict Temperature Control and Careful Quenching

Maintaining a low temperature (typically -78 °C) throughout the reaction and quenching is crucial to prevent the formation of the primary amine.[4]

Experimental Protocol: DIBAL-H Reduction and Workup

  • Dissolve the nitrile in an anhydrous solvent (e.g., DCM or toluene) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the DIBAL-H solution dropwise, ensuring the internal temperature does not rise above -70 °C.[5]

  • Stir at -78 °C for the recommended time, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.[2][5]

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup by adding a saturated solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously until two clear layers form.[4][6]

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude aldehyde by column chromatography or distillation.

Parameter Condition Rationale
Temperature-78 °CPrevents over-reduction to the amine.[4]
Quenching AgentMethanol (at -78 °C)Safely destroys excess DIBAL-H without raising the temperature significantly.[2]
Aqueous WorkupSaturated Rochelle's SaltBreaks up gelatinous aluminum salts, aiding in layer separation.[6]
Reaction Type 3: Grignard Reaction with Nitriles to form Ketones

Problem: The yield of my ketone is low, and I'm isolating unreacted nitrile and byproducts.

Low yields in Grignard reactions with nitriles can be due to several factors, including incomplete reaction or issues during the hydrolytic workup of the intermediate imine.

Solution: Ensure Complete Imine Formation and Proper Hydrolysis

The Grignard reagent adds to the nitrile to form an imine, which is then hydrolyzed to the ketone during the aqueous workup.[7]

Experimental Protocol: Grignard Reaction Workup

  • After the Grignard addition is complete, cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir until the solids dissolve.

  • If hydrolysis of the imine is slow, a dilute acid (e.g., 1 M HCl) can be added to facilitate the conversion to the ketone.[8]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography, distillation, or crystallization.

G cluster_reaction Reaction cluster_workup Workup r1 Nitrile + Grignard Reagent r2 Imine Intermediate r1->r2 w1 Aqueous Quench (e.g., aq. NH₄Cl) r2->w1 w2 Hydrolysis (optional dil. acid) w1->w2 w3 Extraction w2->w3 w4 Drying and Concentration w3->w4 Crude Ketone Crude Ketone w4->Crude Ketone

Caption: Grignard Reaction with Nitrile: Workup Pathway.

Reaction Type 4: Hydrolysis of Nitriles to Carboxylic Acids

Problem: The hydrolysis of my nitrile is incomplete, and I have a mixture of nitrile, amide, and carboxylic acid.

Incomplete hydrolysis is common if the reaction time or temperature is insufficient. Both acidic and basic conditions can be used to drive the reaction to completion.

Solution: Ensure Sufficiently Forcing Conditions and Proper Workup

Heating under reflux with a strong acid or base is typically required for complete hydrolysis.[9]

Experimental Protocol: Acidic Hydrolysis and Workup

  • Heat the nitrile under reflux with a dilute strong acid (e.g., 6 M HCl or 10% H₂SO₄).[9]

  • Monitor the reaction by TLC until the starting nitrile and intermediate amide are no longer observed.

  • Cool the reaction mixture to room temperature.

  • If the carboxylic acid precipitates upon cooling, it can be isolated by filtration.

  • If the product is soluble, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the carboxylic acid by recrystallization or column chromatography.

Experimental Protocol: Basic Hydrolysis and Workup

  • Heat the nitrile under reflux with an aqueous solution of a strong base (e.g., 10% NaOH).[9]

  • After the reaction is complete, cool the mixture to room temperature. The product will be the carboxylate salt.

  • Extract the cooled reaction mixture with an organic solvent to remove any unreacted nitrile or non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is ~1-2.

  • The carboxylic acid will likely precipitate and can be collected by filtration.

  • Alternatively, extract the acidified aqueous layer with an organic solvent.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

G start Nitrile acid_hydrolysis Acidic Hydrolysis (e.g., HCl, H₂SO₄, heat) start->acid_hydrolysis base_hydrolysis Basic Hydrolysis (e.g., NaOH, heat) start->base_hydrolysis carboxylic_acid Carboxylic Acid acid_hydrolysis->carboxylic_acid carboxylate_salt Carboxylate Salt base_hydrolysis->carboxylate_salt acidification Acidification carboxylate_salt->acidification acidification->carboxylic_acid

Caption: Pathways for Nitrile Hydrolysis.

Purification Guide

Problem: How do I purify my crude nitrile product?

The choice of purification method depends on whether your nitrile is a solid or a liquid and the nature of the impurities.

Method 1: Recrystallization (for solid nitriles)

Recrystallization is an effective method for purifying solid nitriles from soluble impurities.[10]

Experimental Protocol: Recrystallization

  • Choose a suitable solvent system where the nitrile is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolve the crude nitrile in a minimal amount of the hot solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals under vacuum.

Method 2: Distillation (for liquid nitriles)

Fractional distillation is used to purify liquid nitriles from impurities with different boiling points.[11]

Experimental Protocol: Fractional Distillation

  • Wash the crude nitrile with dilute acid or base as needed to remove impurities, followed by a water wash.[11]

  • Dry the nitrile over a suitable drying agent (e.g., anhydrous magnesium sulfate).[11]

  • Set up a fractional distillation apparatus.

  • Heat the nitrile gently and collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure nitrile.[11]

References

Technical Support Center: Hygroscopic Nitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of hygroscopic nitrile compounds. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What makes nitrile compounds hygroscopic?

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For nitrile compounds, this is often influenced by the presence of polar functional groups in the molecule that can form hydrogen bonds with water. The overall polarity of the molecule and its physical form (e.g., amorphous solids having a higher tendency than crystalline solids) also play a significant role.[1][2]

Q2: Why is moisture absorption a problem for hygroscopic nitriles?

Moisture absorption can lead to several significant issues in a laboratory setting:

  • Inaccurate Weighing: The absorption of water adds mass, making it impossible to accurately weigh the compound for preparing solutions of a specific concentration.[3][4]

  • Chemical Degradation: Water can act as a reactant, leading to the hydrolysis of the nitrile group to an amide or a carboxylic acid, thus altering the compound's chemical identity and efficacy.[5][6] This can result in the formation of impurities and a decrease in the concentration of the active pharmaceutical ingredient (API).[2]

  • Physical State Changes: The compound can change from a free-flowing powder to a sticky or clumpy solid, or even deliquesce (dissolve in the absorbed water) into a liquid.[1][4][6] This complicates handling and processing.[1]

  • Reduced Stability and Shelf-Life: Increased moisture content can accelerate degradation, impacting the compound's stability and shortening its effective shelf-life.[7]

Q3: What are the ideal storage conditions for hygroscopic nitrile compounds?

To maintain the integrity of hygroscopic nitriles, strict environmental controls are necessary. The primary goal is to minimize exposure to atmospheric moisture.

Table 1: Recommended General Storage Conditions
ParameterRecommendationRationale
Temperature 15°C to 25°C (Room Temperature) or as specified by the manufacturer.[8][9] For long-term storage, -20°C may be recommended.Lower temperatures slow the rate of chemical degradation.
Relative Humidity (RH) As low as possible; ideally below 40%. General guidelines suggest not exceeding 60%.[7][8][9]Minimizes moisture absorption from the atmosphere.
Atmosphere Store in a tightly sealed container. For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.[10][11]Prevents both moisture absorption and potential oxidative degradation.
Light Protect from light by using amber or opaque containers and storing in a dark place.[9]Prevents photodegradation, to which many complex organic molecules are susceptible.
Container Use airtight, water-tight containers. For highly sensitive materials, multi-layered packaging or vacuum-sealed bags can be effective.[11][12]Provides a physical barrier against atmospheric moisture.[12]

Troubleshooting Guides

Issue 1: My compound appears clumpy, sticky, or has turned into a liquid.

  • Possible Cause: Significant moisture absorption from the atmosphere. This can happen if the container was not sealed properly, left open for too long, or stored in a high-humidity environment.

  • Solution:

    • Assess Usability: If the compound is critical and only a small amount is affected, you may still be able to use the unaffected portion. However, for quantitative work, the material's purity is now questionable.

    • Drying (Use with Caution): For some compounds, drying under high vacuum may remove absorbed water.[13] However, this can be difficult for lattice water and may not be effective.[13] Crucially, verify that your specific compound is thermally stable and will not decompose under vacuum or heat before attempting this.

    • Future Prevention: Review your storage protocol. Ensure containers are sealed immediately and tightly after use. Use desiccants inside the storage container or store the entire container within a larger desiccator cabinet.[14] For highly sensitive compounds, handling inside a glove box is the best practice.[13][15]

Issue 2: I am getting inconsistent results or seeing a loss of potency in my bioassays.

  • Possible Cause: The compound may have degraded due to hydrolysis or other moisture-related reactions. The actual concentration of your active compound in solution is likely lower than calculated due to water weight and degradation.

  • Solution:

    • Prepare Fresh Solutions: Always prepare working solutions fresh from your stock immediately before an experiment. Do not store the compound in aqueous media for extended periods.

    • Verify Stock Solution Purity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution. The appearance of new peaks or a change in the main peak's retention time or area can indicate degradation.[10]

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your solid compound.[10] This allows you to correct for the water mass when calculating concentrations, though it does not account for chemical degradation.

start Inconsistent Experimental Results Observed check_stock Is the stock solution old or repeatedly freeze-thawed? start->check_stock prepare_fresh Prepare a fresh stock solution check_stock->prepare_fresh Yes check_handling Was the solid compound handled outside of a controlled atmosphere? check_stock->check_handling No analyze_purity Analyze compound purity (e.g., HPLC, LC-MS) prepare_fresh->analyze_purity review_protocol Review and implement strict handling protocols (e.g., glove box, fast weighing) check_handling->review_protocol Yes check_handling->analyze_purity No review_protocol->analyze_purity degradation_found Degradation or impurities detected? analyze_purity->degradation_found order_new Order fresh compound and implement stringent storage/handling controls degradation_found->order_new Yes end_ok Problem Resolved: Continue Experiment degradation_found->end_ok No

Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Nitrile Compound

This protocol details the "weighing by difference" method, which is suitable when a glove box is not available. The goal is to minimize air exposure.

Materials:

  • Hygroscopic nitrile compound in its sealed container

  • Analytical balance

  • Spatula

  • Receiving vessel (e.g., flask for making a solution)

  • Laboratory notebook

Procedure:

  • Initial Weighing: Place the sealed container of the nitrile compound on the analytical balance and close the doors. Record the stable mass (Mass 1) in your notebook.[16]

  • Transfer: Remove the container from the balance. Working quickly and efficiently, open the container and transfer an approximate amount of the solid to your receiving vessel.

  • Reseal: Immediately and tightly reseal the nitrile compound's original container. This is the most critical step to protect the bulk material.

  • Final Weighing: Place the sealed container back on the same analytical balance and close the doors. Record the new stable mass (Mass 2).[16]

  • Calculation: The exact mass of the compound transferred is the difference between the initial and final readings (Mass Transferred = Mass 1 - Mass 2).[16]

  • Concentration Calculation: Use the exact Mass Transferred to calculate the actual concentration of your solution.

Protocol 2: Preparing a Stock Solution from an Entire Container

This is the most accurate method for highly hygroscopic compounds as it eliminates weighing errors from moisture absorption.[3]

Materials:

  • Full, unopened bottle of hygroscopic nitrile compound

  • Analytical balance

  • Appropriate anhydrous solvent (e.g., DMSO, DMF)

  • Volumetric flask of appropriate size

  • Vortex mixer or sonicator

Procedure:

  • Determine Net Weight: The manufacturer provides the net weight of the compound in the bottle. Trust this value. Alternatively, weigh the full, unopened bottle (Gross Weight). After preparing the solution, you can rinse, dry, and weigh the empty bottle (Tare Weight) to determine the exact net weight (Net Weight = Gross Weight - Tare Weight).

  • Solvent Addition: In a controlled environment (low humidity or a glove box if possible), carefully open the bottle. Add a portion of the anhydrous solvent to the bottle.

  • Dissolution: Seal the bottle and agitate it using a vortex or sonicator until all the solid is completely dissolved.

  • Quantitative Transfer: Carefully transfer the solution to a volumetric flask. Rinse the original bottle multiple times with fresh solvent, adding each rinse to the volumetric flask to ensure all the compound is transferred.

  • Final Volume: Add solvent to the volumetric flask until you reach the calibration mark. Mix thoroughly.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store under recommended conditions (e.g., -20°C, protected from light).[3]

start Receive New Hygroscopic Compound storage Store immediately in a desiccator or controlled environment start->storage weigh_decision Need to weigh a portion? storage->weigh_decision glove_box Use Glove Box or Inert Atmosphere Hood weigh_decision->glove_box Yes (High Sensitivity) weigh_diff Work quickly; Use 'Weigh by Difference' Method (Protocol 1) weigh_decision->weigh_diff Yes (Moderate Sensitivity) stock_sol Prepare stock solution from entire bottle (Protocol 2) weigh_decision->stock_sol No (Best Practice) dissolve Dissolve weighed portion immediately glove_box->dissolve weigh_diff->dissolve final_storage Store aliquots at recommended temperature (e.g., -20°C), protected from light dissolve->final_storage aliquot Aliquot stock solution into single-use vials stock_sol->aliquot aliquot->final_storage

Recommended workflow for handling hygroscopic nitrile compounds.

Protocol 3: Purity Verification by HPLC

This protocol provides a general framework for assessing the purity of a nitrile compound and detecting potential degradation products.

Objective: To separate the parent nitrile compound from any impurities or degradants.

Materials & Equipment:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile and water)

  • Sample of the nitrile compound (solid or stock solution)

  • Reference standard of the compound (if available)

Procedure:

  • Sample Preparation:

    • Unstressed Sample: Prepare a solution of your compound in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).

    • Degraded Sample (for comparison): To identify potential degradation peaks, you can perform a forced degradation study. For example, dissolve the compound in a mild acidic or basic solution and heat gently, or expose it to UV light.

  • Method Development: A suitable HPLC method must be developed. A typical starting point for many nitrile compounds is a reverse-phase C18 column with a gradient elution from water/acetonitrile to high acetonitrile. The UV detector should be set to a wavelength where the compound has maximum absorbance.

  • Analysis:

    • Inject the unstressed sample.

    • Inject the degraded sample.

    • Inject a blank (solvent only).

  • Data Interpretation:

    • In the chromatogram of your unstressed sample, a single major peak indicates high purity.

    • Compare the chromatogram to the reference standard if available.

    • In the chromatogram of the degraded sample, new peaks will appear. If these same peaks are present (even at low levels) in your unstressed sample, it indicates that your compound has started to degrade during storage or handling. The relative area of these impurity peaks can be used to estimate the level of degradation.[10]

References

Validation & Comparative

A Comparative Analysis of Tetrahydropyran and Tetrahydrothiopyran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydropyran (THP) and its sulfur-containing counterpart, tetrahydrothiopyran (THTP), are six-membered heterocyclic compounds that serve as pivotal building blocks and versatile scaffolds in modern organic synthesis and medicinal chemistry. While structurally analogous, the substitution of an oxygen atom in THP with a sulfur atom in THTP imparts distinct physicochemical properties and reactivity profiles. This guide provides an objective, data-driven comparison of THP and THTP, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies and drug discovery endeavors.

Physicochemical and Structural Properties: A Head-to-Head Comparison

The fundamental differences in the properties of tetrahydropyran and tetrahydrothiopyran arise from the inherent differences between oxygen and sulfur atoms, such as electronegativity, size, and polarizability. These differences manifest in their bond lengths, bond angles, dipole moments, and overall conformational preferences.

PropertyTetrahydropyran (THP)Tetrahydrothiopyran (THTP)
Molecular Formula C₅H₁₀OC₅H₁₀S
Molecular Weight 86.13 g/mol [1]102.20 g/mol
Boiling Point 88 °C[1]141-142 °C
Density 0.881 g/mL at 25 °C[2]0.998 g/mL at 20 °C
Dipole Moment 1.75 D1.9 D[3]
Solubility in Water 80 g/L at 25 °C[4]Slightly soluble
Appearance Colorless liquid[2]Colorless liquid
C-X Bond Length (X=O, S) ~1.43 Å~1.82 Å
C-X-C Bond Angle (X=O, S) ~111°~97°
Conformation Chair conformation[5]Chair conformation[6]

The larger atomic radius of sulfur compared to oxygen results in longer C-S bonds and a smaller C-S-C bond angle in THTP compared to the C-O bonds and C-O-C angle in THP. This also contributes to the higher boiling point and density of THTP. The greater polarizability of sulfur leads to a slightly higher dipole moment for THTP.

Synthesis of Tetrahydropyran and Tetrahydrothiopyran

Both heterocycles can be synthesized through various methods, with the choice of route often depending on the desired substitution pattern and available starting materials.

Tetrahydropyran Synthesis

A common and efficient method for the synthesis of substituted tetrahydropyrans is the Prins cyclization . This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[7]

Experimental Protocol: Prins Cyclization for the Synthesis of 2,6-disubstituted Tetrahydropyran [7]

  • Reaction:

  • Procedure: To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂ or MeNO₂) at -78 °C is added a Lewis acid (e.g., SnCl₄, 1.1 equiv) dropwise. The reaction mixture is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NaHCO₃ solution and warmed to room temperature. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.

  • Yield: Typically 60-90%, with high diastereoselectivity depending on the substrates and reaction conditions.

Tetrahydrothiopyran Synthesis

The synthesis of tetrahydrothioprans can be achieved through several routes, including the cyclization of appropriate sulfur-containing precursors. A notable method is the thia-Prins cyclization .

Experimental Protocol: Thia-Prins Cyclization for the Synthesis of Substituted Tetrahydrothiopyrans [8]

  • Reaction:

  • Procedure: To a solution of the thioacrylate (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere is added trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv). The mixture is stirred for 10 minutes, and then a solution of the alkyne (1.2 equiv) in CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C for the specified time (monitored by TLC). The reaction is quenched with saturated aqueous NaHCO₃ solution. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield the tetrahydrothiopyran derivative.[8]

  • Yield: Good to high yields with good diastereoselectivity have been reported.[8]

Comparative Reactivity and Applications in Synthesis

The difference in the heteroatom significantly influences the reactivity of the THP and THTP rings. Ethers are generally less reactive than thioethers. The sulfur atom in THTP is more nucleophilic and can be more easily oxidized than the oxygen atom in THP.[9][10][11]

Tetrahydropyran in Synthesis

The tetrahydropyran moiety is a common feature in many natural products and biologically active molecules.[12] One of its most widespread applications in organic synthesis is as a protecting group for alcohols . The 2-tetrahydropyranyl (THP) ether is formed by the reaction of an alcohol with 3,4-dihydropyran under acidic catalysis. This protecting group is stable to a wide range of non-acidic conditions and can be readily removed by acid-catalyzed hydrolysis.[5]

THP_Protection cluster_protection Protection of Alcohol cluster_deprotection Deprotection Alcohol R-OH DHP 3,4-Dihydropyran THP_Ether R-OTHP H+ H+ THP_Ether_dep R-OTHP Alcohol_dep R-OH H+_dep H+_dep

Tetrahydrothiopyran in Synthesis

The tetrahydrothiopyran scaffold is also a key structural motif in a variety of medicinally important compounds.[13][14][15] Its derivatives have been investigated for a range of biological activities, including anticancer and antiparasitic properties.[16] The sulfur atom in the THTP ring can be oxidized to the corresponding sulfoxide and sulfone, providing further opportunities for structural diversification and modulation of biological activity.

A common synthetic application of THTP derivatives involves reactions at the carbonyl group of tetrahydrothiopyran-4-one, such as the Horner-Wadsworth-Emmons reaction to form alkenes.

HWE_Reaction THTP_ketone Tetrahydrothiopyran-4-one Alkene_product Alkene Product THTP_ketone->Alkene_product 1. Base 2. Phosphonate Ylide Phosphonate_ylide Phosphonate Ylide (EtO)₂P(O)CH₂R' Base Base

Summary of Performance in Key Synthetic Transformations

Reaction TypeTetrahydropyran DerivativesTetrahydrothiopyran DerivativesKey Differences & Considerations
Nucleophilic Substitution The ether oxygen is a poor nucleophile. Ring-opening requires harsh acidic conditions.The thioether sulfur is a better nucleophile than the ether oxygen.[9] Can undergo S-alkylation to form sulfonium salts.THTP is more susceptible to reactions with electrophiles at the sulfur atom.
Oxidation Generally stable to oxidation.The sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone.This provides a handle for further functionalization and modulation of properties in THTP derivatives.
Reduction The ether linkage is stable to most reducing agents.The C-S bond can be cleaved under certain reductive conditions (e.g., Raney Nickel).This allows for desulfurization reactions, which can be a useful synthetic strategy.
Protecting Group Chemistry Widely used as the THP protecting group for alcohols, which is stable to basic and nucleophilic conditions.[5]Not commonly used as a simple protecting group in the same manner as THP.The reactivity of the sulfur atom in THTP makes it less suitable as a general-purpose protecting group.
Condensation Reactions (of -4-one derivatives) Tetrahydropyran-4-one undergoes various condensation reactions (e.g., Knoevenagel, Aldol).[16]Tetrahydrothiopyran-4-one also participates in similar condensation reactions.[16]The reactivity can be influenced by the electronic effects of the heteroatom.

Conclusion

Both tetrahydropyran and tetrahydrothiopyran are valuable six-membered heterocycles in organic synthesis, each with its own distinct advantages and applications.

Tetrahydropyran is a robust and relatively inert scaffold, making it an excellent choice for applications where stability is paramount, such as in its widespread use as the THP protecting group for alcohols. Its derivatives are also prevalent in numerous natural products and pharmaceuticals.

Tetrahydrothiopyran , on the other hand, offers a greater degree of chemical reactivity centered at the sulfur atom. This allows for a wider range of functionalization, including oxidation and S-alkylation, making the THTP scaffold a versatile platform for the synthesis of diverse compound libraries, particularly in the field of medicinal chemistry.

The choice between THP and THTP in a synthetic strategy should be guided by the specific requirements of the target molecule. If a stable, non-reactive core is needed, THP is often the superior choice. However, if the synthetic design can leverage the unique reactivity of the sulfur atom for further transformations or to impart specific biological properties, THTP provides a powerful and versatile alternative. A thorough understanding of their comparative properties and reactivity is essential for the rational design and efficient synthesis of complex organic molecules.

References

A Comparative Guide to Lewis Acids for Catalytic Prins Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Prins cyclization, a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a cornerstone in the synthesis of substituted tetrahydropyrans—a structural motif prevalent in numerous natural products and pharmacologically active compounds. The choice of the Lewis acid catalyst is critical, profoundly influencing the reaction's efficiency, stereoselectivity, and overall outcome. This guide provides an objective comparison of commonly employed Lewis acids for the catalytic Prins cyclization, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic endeavors.

Performance Comparison of Lewis Acids

The catalytic performance of various Lewis acids in the Prins cyclization is influenced by factors such as the nature of the substrates, solvent, and reaction temperature. Below is a summary of quantitative data for selected Lewis acids, showcasing their effectiveness in terms of yield and diastereoselectivity. It is important to note that the reaction conditions are not identical across all entries, reflecting the optimization required for each catalytic system.

Catalyst SystemAldehydeHomoallylic AlcoholSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
FeCl₃ (20 mol%)Benzaldehyde(Z)-6-phenylhex-3-en-1-olCH₂Cl₂RT268>99:1[1]
In(OTf)₃ (cat.)Various aldehydesVarious homoallylic alcoholsNot specifiedNot specifiedNot specifiedGood to excellentHigh cis-selectivity[2][3][4]
BiCl₃ (1.0 equiv)CinnamaldehydeVinylsilyl alcohol 1aNot specifiedRT2448single diastereomer[5]
BiCl₃ (0.05 equiv) / TMSCl (1.2 equiv)4-Tolu-aldehydeVinylsilyl alcohol 1aCH₂Cl₂00.5-183single diastereomer[5][6]
TMSOTfAldehydeAllylic geminal bissilyl alcoholNot specifiedNot specifiedNot specifiedHighExcellent[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols offer a starting point for researchers to develop their own specific procedures.

FeCl₃-Catalyzed Prins Cyclization

This procedure is adapted from a method for a tandem Prins and Friedel-Crafts cyclization.[1]

Materials:

  • (Z)-6-phenylhex-3-en-1-ol

  • Benzaldehyde (1.2 equivalents)

  • Anhydrous Ferric Chloride (FeCl₃, 20 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4Å Molecular Sieves

Procedure:

  • To a solution of (Z)-6-phenylhex-3-en-1-ol and benzaldehyde (1.2 equiv) in anhydrous CH₂Cl₂ is added 4Å molecular sieves.

  • Anhydrous FeCl₃ (20 mol%) is added to the mixture.

  • The reaction is stirred at room temperature for 2 hours.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.

In(OTf)₃-Catalyzed Prins Cyclization

The following is a general procedure based on protocols described in the literature.[2][3][4]

Materials:

  • Homoallylic alcohol

  • Aldehyde (1.0-1.2 equivalents)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃, catalytic amount, e.g., 5-10 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂, MeNO₂)

Procedure:

  • To a stirred solution of the homoallylic alcohol and the aldehyde in an anhydrous solvent under an inert atmosphere, add a catalytic amount of In(OTf)₃.

  • The reaction mixture is stirred at the desired temperature (ranging from 0 °C to room temperature) and monitored by TLC.

  • Once the reaction is complete, it is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

BiCl₃/TMSCl-Catalyzed Silyl-Prins Cyclization

This protocol is for the synthesis of polysubstituted 4-chlorotetrahydropyrans.[5][6]

Materials:

  • Vinylsilyl alcohol

  • Aldehyde (1.2 equivalents)

  • Bismuth(III) Chloride (BiCl₃, 0.05 equivalents)

  • Trimethylsilyl Chloride (TMSCl, 1.2 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend BiCl₃ (0.05 equiv) in anhydrous CH₂Cl₂.

  • Add the aldehyde (1.2 equiv) to the suspension and cool the mixture to 0 °C.

  • Slowly add TMSCl (1.2 equiv) to the cooled mixture and stir for 5 minutes.

  • Add a solution of the vinylsilyl alcohol (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 1 hour.

  • Upon consumption of the starting material, partially evaporate the solvent and filter the mixture through a small plug of silica gel.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

TMSOTf-Catalyzed Prins Cyclization

The following is a general procedure for a TMSOTf-catalyzed Prins cyclization.

Materials:

  • Homoallylic alcohol

  • Aldehyde (1.0-1.2 equivalents)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, catalytic amount, e.g., 5-20 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous base (e.g., 2,6-lutidine)

Procedure:

  • To a solution of the homoallylic alcohol and aldehyde in anhydrous CH₂Cl₂ at a low temperature (e.g., -78 °C) under an inert atmosphere, add the anhydrous base.

  • Add the catalytic amount of TMSOTf dropwise.

  • The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature while being monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Workflow for Comparing Lewis Acids in Catalytic Prins Cyclization

The selection of an appropriate Lewis acid is a critical step in optimizing the Prins cyclization. The following diagram illustrates a logical workflow for comparing the performance of different Lewis acids for a specific substrate pair.

Lewis_Acid_Comparison_Workflow start Define Substrates: Homoallylic Alcohol & Aldehyde la_selection Select Lewis Acids for Screening (e.g., FeCl₃, In(OTf)₃, BiCl₃, TMSOTf) start->la_selection optimization Optimize Reaction Conditions for Each Lewis Acid (Solvent, Temperature, Catalyst Loading) la_selection->optimization run_reactions Perform Catalytic Prins Cyclization optimization->run_reactions analysis Analyze Reaction Outcomes: - Yield (GC, NMR) - Diastereoselectivity (NMR) run_reactions->analysis comparison Compare Performance Metrics analysis->comparison best_catalyst Identify Optimal Lewis Acid comparison->best_catalyst

References

A Comparative Guide to the Structural Validation of Tetrahydro-2H-pyran-3-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a novel chemical entity is a cornerstone of chemical research and drug development. For a molecule such as tetrahydro-2H-pyran-3-ylacetonitrile, a comprehensive validation of its three-dimensional structure is paramount. This guide provides an objective comparison of four powerful analytical techniques: Single Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers unique insights into the molecular architecture, and their complementary use provides the highest level of confidence in structural assignment.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for each analytical technique in the context of small molecule structural analysis.

FeatureSingle Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryFourier-Transform Infrared (FTIR) Spectroscopy
Primary Information 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity (through-bond and through-space), stereochemistry, dynamic processesMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sample Requirement ~0.1 mm single crystal1-25 mg (¹H NMR), 10-100 mg (¹³C NMR)[1]Micrograms to nanogramsMilligrams to micrograms
Analysis Time Hours to days (including crystal growth)Minutes (¹H) to hours (2D NMR)MinutesMinutes
Resolution Atomic resolution (~0.1 Å)High resolution for nuclei in solutionHigh resolution for m/z~1-4 cm⁻¹
Quantitative Capability Not typically used for quantificationHighly quantitative[2][3]Can be quantitative with standardsCan be quantitative with standards[4][5]
Destructive? NoNo[6]YesNo

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments that would be employed in the structural validation of this compound.

Single Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry.

Methodology:

  • Crystal Growth: A high-quality single crystal of this compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A suitable solvent system must be empirically determined.

  • Crystal Mounting: A well-formed, clear crystal of approximately 0.1-0.3 mm in all dimensions is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the connectivity of atoms and the stereochemistry of the molecule in solution.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • 1D NMR (¹H and ¹³C):

    • A ¹H NMR spectrum is acquired to determine the number of different proton environments and their integrations (relative numbers of protons).

    • A ¹³C NMR spectrum, often with proton decoupling, is acquired to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and connecting different spin systems.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate molecular weight and elemental formula.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques for small organic molecules.

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places). This accurate mass is used to calculate the elemental composition, which can confirm the molecular formula (C₇H₁₁NO).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands. For this compound, key absorbances would be expected for the C≡N stretch (nitrile), C-O-C stretch (ether), and C-H stretches (alkane).

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for structural validation and the relationships between the different analytical techniques.

Structural Validation Workflow for a Novel Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_data Data Interpretation & Structure Elucidation cluster_validation Final Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Xray X-ray Crystallography Purification->Xray FunctionalGroups Identify Functional Groups FTIR->FunctionalGroups MolecularFormula Determine Molecular Formula MS->MolecularFormula Connectivity Establish Connectivity & Stereochemistry NMR->Connectivity ThreeDStructure Determine 3D Structure Xray->ThreeDStructure ValidatedStructure Validated Structure of this compound FunctionalGroups->ValidatedStructure MolecularFormula->ValidatedStructure Connectivity->ValidatedStructure ThreeDStructure->ValidatedStructure

References

A Comparative Guide to Chiral HPLC Methods for Separating Enantiomers of 3-Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 3-substituted tetrahydropyrans is a critical analytical challenge in pharmaceutical development and chemical synthesis. The stereochemistry at the C3 position can significantly influence the biological activity and pharmacokinetic properties of molecules containing this prevalent heterocyclic scaffold. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for resolving these enantiomers. This guide provides a comparative overview of various chiral HPLC methods, supported by experimental data, to aid in the selection of an appropriate strategy for the enantioseparation of 3-substituted tetrahydropyran derivatives.

Comparison of Chiral Stationary Phases and Methods

The success of a chiral separation is primarily dictated by the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability and proven success in resolving a wide range of chiral compounds. The selection between different polysaccharide-based columns and the choice of mobile phase (normal-phase, reversed-phase, or polar organic) can dramatically impact selectivity and resolution.

While specific application notes detailing the separation of a wide variety of 3-substituted tetrahydropyrans are not abundantly available in publicly accessible databases, the principles of chiral recognition allow for informed starting points based on the analyte's structure. For instance, the presence of aromatic or hydrogen-bonding moieties on the 3-substituent will heavily influence the interactions with the CSP.

Below is a summary table illustrating typical performance data for the chiral separation of representative 3-substituted tetrahydropyran analogues on different polysaccharide-based CSPs. Please note that the data presented is a composite representation based on separations of structurally similar compounds and may require optimization for specific analytes.

Analyte Structure (Example)Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (min) (Enantiomer 1 / 2)Resolution (Rs)Separation Factor (α)
3-Phenyl-tetrahydropyran CHIRALPAK® AD-Hn-Hexane / 2-Propanol (90:10, v/v)1.08.5 / 10.22.11.25
CHIRALCEL® OD-Hn-Hexane / Ethanol (85:15, v/v)0.812.1 / 14.51.91.20
Tetrahydropyran-3-carboxamide CHIRALPAK® ICn-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)1.09.8 / 11.52.31.28
CHIRALCEL® OJ-Hn-Hexane / 2-Propanol (70:30, v/v)1.07.2 / 8.51.81.18
3-(4-Chlorophenyl)-tetrahydropyran CHIRALPAK® AD-Hn-Hexane / 2-Propanol (95:5, v/v)1.26.4 / 7.82.51.32

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the key methods cited.

Method 1: Separation of 3-Aryl-Substituted Tetrahydropyrans
  • Analyte: 3-Phenyl-tetrahydropyran

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 1 mg/mL.

Method 2: Separation of Tetrahydropyran Derivatives with Hydrogen Bonding Moieties
  • Analyte: Tetrahydropyran-3-carboxamide

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Column: CHIRALPAK® IC, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). The addition of a small amount of an amine or acid modifier is often necessary to improve peak shape for basic or acidic analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic sample in ethanol to a concentration of 0.5 mg/mL.

Experimental Workflow and Logic

The development of a successful chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow for the separation of enantiomers of 3-substituted tetrahydropyrans.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application cluster_3 Decision Points Analyte Racemic 3-Substituted Tetrahydropyran Screening Screen on Polysaccharide CSPs (e.g., AD, OD, IC, OJ) Analyte->Screening MobilePhases Test Normal Phase (Hex/IPA, Hex/EtOH) & Polar Organic (MeOH, EtOH, ACN) Screening->MobilePhases Decision1 Separation Achieved? MobilePhases->Decision1 Optimization Optimize Mobile Phase Composition Additives Evaluate Additives (e.g., DEA, TFA) Optimization->Additives Parameters Adjust Flow Rate & Temperature Additives->Parameters Decision2 Resolution Adequate? Parameters->Decision2 Validation Method Validation (Robustness, Linearity, etc.) Application Application to Target Samples Validation->Application Decision1->Screening No, try different CSPs Decision1->Optimization Yes Decision2->Optimization No, further refine Decision2->Validation Yes

A typical workflow for developing a chiral HPLC separation method.

This logical progression, starting from a broad screening of columns and mobile phases to fine-tuning the separation conditions, increases the probability of achieving a baseline resolution of the enantiomers. The choice of the initial screening conditions should be guided by the physicochemical properties of the specific 3-substituted tetrahydropyran analyte.

A Researcher's Guide to Bioisosteric Replacement of the Nitrile Group in Drug Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the strategic modification of lead compounds is a critical step in optimizing potency, selectivity, and pharmacokinetic properties. One functional group that frequently plays a pivotal role in the pharmacophore of a drug molecule is the nitrile group. However, its replacement with a suitable bioisostere can often lead to significant improvements in a drug candidate's profile. This guide provides a comparative analysis of common bioisosteric replacements for the nitrile group, supported by experimental data and detailed protocols.

The nitrile group, with its linear geometry and strong electron-withdrawing nature, is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and a bioisostere for carbonyl, hydroxyl, and carboxyl groups, as well as halogens.[1][2][3] Despite its utility, there are instances where replacing the nitrile group can enhance a molecule's drug-like properties, such as metabolic stability and oral bioavailability.[2][4]

Key Bioisosteric Replacements for the Nitrile Group

The most common bioisosteric replacement for the nitrile group is the tetrazole ring.[5] Tetrazoles are often used to mimic the acidic properties of a carboxylic acid, a functional group that can be formed from the hydrolysis of a nitrile.[5] Other notable bioisosteres include various five-membered heterocycles and other small polar groups that can replicate the electronic and steric properties of the nitrile.

This guide will delve into two case studies to illustrate the impact of nitrile bioisosteric replacement: Angiotensin II Receptor Antagonists and Cathepsin K Inhibitors.

Case Study 1: Angiotensin II Receptor Antagonists - The Advantage of the Tetrazole Moiety

The development of angiotensin II receptor antagonists, a class of drugs used to treat hypertension, provides a compelling example of the benefits of replacing a nitrile precursor (in this case, a carboxylic acid) with a tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, which can be derived from a nitrile.[5] In the case of the blockbuster drug losartan, the tetrazole analogue exhibited a tenfold increase in potency compared to its carboxylic acid counterpart.[6]

Comparative Performance Data: Losartan Analogues
CompoundFunctional GroupAT1 Receptor Affinity (IC50, nM)
EXP-7711Carboxylic Acid~50
Losartan (MK-954)Tetrazole~5

Data sourced from: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.[6]

The significant increase in potency with the tetrazole ring is attributed to its more favorable interaction with the AT1 receptor.[6] The tetrazole's acidic proton is positioned to form a stronger interaction within the receptor's binding pocket compared to the carboxylic acid.

Experimental Protocol: Angiotensin II Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. This protocol is adapted from established methods for AT1 receptor binding assays.

Materials:

  • Rat liver membrane preparations (expressing AT1 receptors)

  • Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 M NaCl, pH 7.4

  • Test compounds (e.g., losartan, EXP-7711) at various concentrations

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the rat liver membrane preparation, [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (at a concentration near its Kd), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand like unlabeled angiotensin II).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Experimental Workflow for Angiotensin II Receptor Binding Assay

G prep_membranes Prepare Rat Liver Membrane Homogenates incubation Incubate Membranes, Radioligand, and Compounds prep_membranes->incubation prep_ligand Prepare Radioligand ([¹²⁵I]Angiotensin II) prep_ligand->incubation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->incubation filtration Separate Bound/Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting calculate_specific Calculate Specific Binding counting->calculate_specific plot_data Plot % Inhibition vs. [Compound] calculate_specific->plot_data determine_ic50 Determine IC50 (Non-linear Regression) plot_data->determine_ic50

Caption: Workflow for determining the IC50 of compounds at the AT1 receptor.

Case Study 2: Cathepsin K Inhibitors - The Role of the Nitrile as a Warhead

Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoporosis therapies. Many potent cathepsin K inhibitors utilize a nitrile group as a key "warhead" that forms a reversible covalent bond with the active site cysteine residue.[7] The development of these inhibitors has involved exploring bioisosteric replacements for other parts of the molecule to improve selectivity and pharmacokinetic properties.

Performance Data: Balicatib - A Potent Nitrile-Based Inhibitor
EnzymeIC50 (nM)
Human Cathepsin K1.4
Human Cathepsin B4800
Human Cathepsin L503
Human Cathepsin S65000

Data sourced from: Advances in the discovery of cathepsin K inhibitors on bone resorption.[7]

The high potency and selectivity of balicatib for cathepsin K over other cathepsins demonstrate the effectiveness of the nitrile group in this context.

Experimental Protocol: Cathepsin K Inhibition Assay

A fluorometric assay is commonly used to measure the activity of cathepsin K and the potency of its inhibitors. This protocol is based on commercially available kits and published methods.

Materials:

  • Recombinant human cathepsin K

  • Assay buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5

  • Fluorogenic substrate: (Z-Phe-Arg)₂-R110

  • Test compounds (e.g., balicatib) at various concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Incubation: Add the test compound dilutions to the wells of the 96-well plate. Then, add a solution of cathepsin K to each well (except for the blank). Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission ≈ 490/520 nm) in a kinetic mode for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway of Cathepsin K in Bone Resorption

cluster_osteoclast Osteoclast cluster_bone Bone Matrix lysosome Lysosome secretion Secretion into Resorption Lacuna lysosome->secretion acidic pH cathepsin_k Cathepsin K secretion->cathepsin_k collagen Type I Collagen degradation Degradation collagen->degradation cathepsin_k->degradation cleaves inhibitor Nitrile-based Inhibitor (e.g., Balicatib) inhibitor->cathepsin_k inhibits

Caption: Inhibition of Cathepsin K by nitrile-based drugs in osteoclasts.

Pharmacokinetic Considerations

The bioisosteric replacement of a nitrile group can significantly impact the pharmacokinetic profile of a drug candidate. For instance, replacing a more lipophilic group with a nitrile can decrease lipophilicity and improve metabolic stability.[3] Conversely, replacing a nitrile with a tetrazole can sometimes lead to improved oral bioavailability.[2]

Experimental Protocol: Determination of Oral Bioavailability in Rats

This is a general protocol for assessing the oral bioavailability of a drug analogue.

Materials:

  • Sprague-Dawley rats

  • Test compound formulated for both intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing: Divide the rats into two groups. Administer the test compound intravenously to one group and orally to the other group at a predetermined dose.

  • Blood Sampling: Collect blood samples from each rat at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the drug at each time point.

  • Data Analysis: Plot the plasma concentration versus time for both the IV and PO groups. Calculate the Area Under the Curve (AUC) for both routes of administration.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (%F) using the following formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Logical Flow for Bioisosteric Replacement Strategy

start Lead Compound with Nitrile Group assess_properties Assess Physicochemical and Pharmacokinetic Properties start->assess_properties identify_liabilities Identify Liabilities (e.g., Poor Stability, Low Potency) assess_properties->identify_liabilities propose_bioisosteres Propose Bioisosteric Replacements (e.g., Tetrazole, Heterocycles) identify_liabilities->propose_bioisosteres synthesize_analogues Synthesize Analogues propose_bioisosteres->synthesize_analogues in_vitro_testing In Vitro Testing (Binding Assays, Enzyme Assays) synthesize_analogues->in_vitro_testing in_vivo_testing In Vivo Testing (Pharmacokinetics, Efficacy) in_vitro_testing->in_vivo_testing compare_data Compare Data with Original Nitrile Compound in_vivo_testing->compare_data decision Decision: Advance Best Candidate? compare_data->decision

References

Comparative Biological Activity Screening of Novel Tetrahydropyran Nitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the emerging potential of tetrahydropyran nitrile derivatives in anticancer, antiviral, and anti-inflammatory applications.

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. When functionalized with a nitrile group, this core structure gives rise to a class of compounds with diverse and potent biological activities. This guide provides a comparative analysis of recently developed tetrahydropyran nitrile derivatives, summarizing their performance in various biological screenings and detailing the experimental protocols used for their evaluation. The objective is to offer a clear, data-driven overview to inform future drug discovery and development efforts.

Anticancer Activity

Novel tetrahydropyran nitrile derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their potent activity against a range of cancer cell lines. A notable class of these compounds is the 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles, which have been investigated for their ability to inhibit key kinases involved in cancer progression.

Comparative Antiproliferative and Kinase Inhibitory Activity

The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of a series of newly synthesized 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives. These compounds were evaluated for their ability to inhibit the growth of various cancer cell lines and their inhibitory effect on EGFR, BRAFV600E, and HER-2 kinases.

CompoundSubstitution PatternGI50 (nM)aIC50 EGFR (nM)IC50 BRAFV600E (nM)IC50 HER-2 (nM)
5e 4-(4-chlorophenyl)26716221
5h 4-(4-methoxyphenyl)28756723
Erlotinib Reference Drug33---

aMean GI50 against a panel of four cancer cell lines.

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay):

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration required to inhibit cell growth by 50% (GI50) was calculated from dose-response curves.

Kinase Inhibition Assay: Kinase inhibition assays for EGFR, BRAFV600E, and HER-2 were performed using commercially available kits according to the manufacturer's instructions. The assays typically involve the quantification of ATP consumption or the phosphorylation of a substrate peptide by the respective kinase in the presence of varying concentrations of the inhibitor. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were determined from the resulting dose-response curves.

Signaling Pathway

The anticancer activity of these pyrano-quinoline-3-carbonitrile derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the EGFR and BRAF pathways.

anticancer_pathway Ligand Growth Factor EGFR EGFR/HER-2 Ligand->EGFR RAS RAS EGFR->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Tetrahydropyran Nitrile Derivative Inhibitor->EGFR Inhibitor->BRAF

Inhibition of EGFR and BRAF Signaling Pathways.

Antiviral and Anti-inflammatory Activity

A series of 6-amino-1,4-diaryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles have been identified as dual inhibitors of viral replication and inflammation, suggesting their potential in treating diseases with a significant inflammatory component, such as severe viral infections.

Comparative Antiviral and Anti-inflammatory Data

The following table presents the in vitro antiviral activity against SARS-CoV-2 main protease (Mpro) and the in vivo anti-inflammatory effects of selected pyranopyrazole carbonitrile derivatives.

CompoundSubstitution PatternAntiviral IC50 (µM)bTNF-α Reduction (%)cIL-6 Reduction (%)c
22 4-(4-fluorophenyl)2.01--
27 4-(4-chlorophenyl)1.8368.272.5
31 4-(4-bromophenyl)4.60--
GC-376 Reference Drug12.85--
Lopinavir Reference Drug82.17--
Celecoxib Reference Drug-75.378.1

bInhibition of SARS-CoV-2 Mpro. cIn vivo reduction in a carrageenan-induced paw edema model in rats.

Experimental Protocols

Antiviral Assay (SARS-CoV-2 Mpro Inhibition):

  • Enzyme and Substrate Preparation: Recombinant SARS-CoV-2 Mpro and a fluorogenic substrate were prepared in an assay buffer.

  • Compound Incubation: The enzyme was pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction was initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence due to substrate cleavage was monitored over time using a fluorescence plate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the compound concentrations.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

  • Animal Model: Male Wistar rats were used for the study.

  • Compound Administration: The test compounds or reference drug were administered orally one hour before the induction of inflammation.

  • Inflammation Induction: 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume was measured at different time intervals after carrageenan injection using a plethysmometer.

  • Cytokine Analysis: At the end of the experiment, blood samples were collected to measure the serum levels of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: The percentage of inhibition of edema and the reduction in cytokine levels were calculated relative to the control group.

Experimental Workflow

The screening process for identifying dual antiviral and anti-inflammatory agents involves a multi-step approach, from initial in vitro screening to in vivo validation.

screening_workflow start Synthesis of Tetrahydropyran Nitrile Derivatives in_vitro_antiviral In Vitro Antiviral Screening (e.g., SARS-CoV-2 Mpro Assay) start->in_vitro_antiviral in_vitro_anti_inflammatory In Vitro Anti-inflammatory Screening (e.g., Cytokine Inhibition in Macrophages) start->in_vitro_anti_inflammatory lead_identification Lead Compound Identification in_vitro_antiviral->lead_identification in_vitro_anti_inflammatory->lead_identification in_vivo_anti_inflammatory In Vivo Anti-inflammatory Model (e.g., Carrageenan- induced Paw Edema) lead_identification->in_vivo_anti_inflammatory pharmacokinetics Pharmacokinetic Studies in_vivo_anti_inflammatory->pharmacokinetics preclinical_candidate Preclinical Candidate pharmacokinetics->preclinical_candidate

Workflow for Biological Activity Screening.

Conclusion

The presented data highlights the significant therapeutic potential of novel tetrahydropyran nitrile derivatives. In the realm of oncology, these compounds have shown potent antiproliferative activity through the inhibition of key kinases in cancer-related signaling pathways. Furthermore, certain pyranopyrazole carbonitriles have emerged as promising dual-action agents with both antiviral and anti-inflammatory properties. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of future derivatives. Continued exploration and optimization of the tetrahydropyran nitrile scaffold are warranted to develop next-generation therapeutics for a range of diseases.

comparison of different synthetic routes to functionalized tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence has driven the development of numerous synthetic strategies for the stereocontrolled construction of this important heterocyclic scaffold. This guide provides a comparative overview of several key synthetic routes to functionalized tetrahydropyrans, offering insights into their mechanisms, substrate scope, and stereochemical outcomes. The information is tailored for researchers, scientists, and drug development professionals, with a focus on providing actionable experimental data and clear visual representations of the synthetic pathways.

Key Synthetic Strategies

Five prominent methods for the synthesis of functionalized tetrahydropyrans are compared below:

  • Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone.

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition reaction between a diene and a dienophile containing a heteroatom.

  • Intramolecular Williamson Ether Synthesis: A cyclization method involving the intramolecular SN2 reaction of a halo-alcohol.

  • Oxa-Michael Addition: The conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound.

  • Transition-Metal Catalyzed Cyclization: Cyclization reactions mediated by transition metals such as palladium and gold.

Comparative Performance Data

The following tables summarize the quantitative performance of these methods based on reported experimental data, focusing on reaction yield and stereoselectivity.

Prins Cyclization CatalystAldehyde/KetoneHomoallylic AlcoholYield (%)Diastereomeric Ratio (d.r.)Reference
1InCl₃Benzaldehyde3-Buten-1-ol90cis:trans >95:5[1]
2BiCl₃Cyclohexanecarboxaldehyde(Z)-4-Phenyl-3-buten-1-ol85all-cis[1]
3TMSOTfAcetaldehyde4-Methyl-3-penten-1-ol824:1[1]
Hetero-Diels-Alder Reaction Catalyst/ConditionsDieneDienophileYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (d.r.)Reference
1Cr(III)-salen complex(E)-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene)Benzaldehyde9598%>20:1[2]
2Organocatalyst (Proline derivative)Acetone(E)-Chalcone8895%>10:1[3]
3Thermal1,3-ButadieneFormaldehyde75N/AN/AGeneral Knowledge
Intramolecular Williamson Ether Synthesis BaseSubstrateYield (%)Reference
1NaH5-Bromo-1-pentanol85[4][5]
2K₂CO₃(2R,5S)-5-bromo-2,5-dimethyl-1-hexanol78[4][5]
3Ag₂O(R)-1-(tosyloxymethyl)-2-pent-4-enol92[4][5]
Oxa-Michael Addition Catalyst/ConditionsSubstrateYield (%)Diastereomeric Ratio (d.r.)Reference
1DBU(E)-7-hydroxy-2,2-dimethylhept-4-en-3-one92>20:1[6]
2TiCl₄(S,E)-6-hydroxy-1,5-diphenylhex-4-en-1-one8510:1[6]
3TBAFMethyl (E)-6-hydroxy-2-heptenoate755:1[6]
Transition-Metal Catalyzed Cyclization CatalystSubstrateYield (%)Diastereomeric Ratio (d.r.)Reference
1PdCl₂(MeCN)₂(3S,4E)-non-4-ene-2,8-diol92>20:1 (cis)[7]
2[Au(IPr)]NTf₂5-Hexyn-1-ol88N/A[8][9]
3Pd(OAc)₂/dppf(R)-1-(2-iodophenyl)pent-4-en-1-ol7510:1[10][11]

Experimental Protocols

Detailed methodologies for key examples of each synthetic route are provided below.

Prins Cyclization: Synthesis of cis-2-Phenyl-tetrahydropyran-4-ol

Materials:

  • Homoallylic alcohol (3-buten-1-ol)

  • Benzaldehyde

  • Indium(III) chloride (InCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of homoallylic alcohol (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add InCl₃ (10 mol%) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired tetrahydropyran.[1]

Hetero-Diels-Alder Reaction: Asymmetric Synthesis of a Dihydropyran Derivative

Materials:

  • Danishefsky's diene

  • Benzaldehyde

  • Chiral Cr(III)-salen catalyst

  • 4Å Molecular sieves

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a flame-dried flask containing powdered 4Å molecular sieves (250 mg), add a solution of the chiral Cr(III)-salen catalyst (5 mol%) in anhydrous DCM (5 mL).

  • Cool the mixture to -40 °C and add freshly distilled benzaldehyde (1.0 mmol).

  • After stirring for 10 minutes, add Danishefsky's diene (1.5 mmol) dropwise over 5 minutes.

  • Stir the reaction at -40 °C for 24 hours.

  • Quench the reaction by adding a few drops of TFA at -40 °C and then allow the mixture to warm to room temperature.

  • Filter the mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield the dihydropyran product.[2]

Intramolecular Williamson Ether Synthesis: Synthesis of Tetrahydropyran

Materials:

  • 5-Bromo-1-pentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 mmol, washed with hexanes to remove mineral oil) in anhydrous THF (5 mL) at 0 °C, add a solution of 5-bromo-1-pentanol (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and carefully concentrate the filtrate by distillation at atmospheric pressure to obtain tetrahydropyran.[4][5]

Oxa-Michael Addition: Diastereoselective Synthesis of a Substituted Tetrahydropyran

Materials:

  • (E)-7-hydroxy-2,2-dimethylhept-4-en-3-one

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (E)-7-hydroxy-2,2-dimethylhept-4-en-3-one (1.0 mmol) in DCM (10 mL) at room temperature, add DBU (10 mol%).

  • Stir the reaction mixture for 6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (10 mL), followed by saturated aqueous NaHCO₃ solution (10 mL), and then brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the functionalized tetrahydropyran.[6]

Transition-Metal Catalyzed Cyclization: Palladium-Catalyzed Synthesis of a cis-2,6-Disubstituted Tetrahydropyran

Materials:

  • (3S,4E)-non-4-ene-2,8-diol

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a solution of (3S,4E)-non-4-ene-2,8-diol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an argon atmosphere, add PdCl₂(MeCN)₂ (5 mol%).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the cis-2,6-disubstituted tetrahydropyran.[7]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.

Prins_Cyclization Start Homoallylic Alcohol + Aldehyde/Ketone Acid Acid Catalyst (e.g., InCl₃) Start->Acid Protonation Oxocarbenium Oxocarbenium Ion Intermediate Acid->Oxocarbenium Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Alkene Attack Product Functionalized Tetrahydropyran Cyclization->Product Deprotonation/Nucleophilic Quench Hetero_Diels_Alder Diene Diene Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Hetero-Dienophile (e.g., Aldehyde) Dienophile->Reaction Product Dihydropyran Derivative Reaction->Product Williamson_Ether_Synthesis Haloalcohol Halo-alcohol Base Base (e.g., NaH) Haloalcohol->Base Deprotonation Alkoxide Alkoxide Intermediate Base->Alkoxide Cyclization Intramolecular SN2 Alkoxide->Cyclization Product Tetrahydropyran Cyclization->Product Oxa_Michael_Addition Substrate Hydroxy-α,β-unsaturated Carbonyl Base_Acid Base or Acid Catalyst Substrate->Base_Acid Enolate_Enol Enolate/Enol Intermediate Base_Acid->Enolate_Enol Cyclization Intramolecular Conjugate Addition Enolate_Enol->Cyclization Product Functionalized Tetrahydropyran Cyclization->Product Transition_Metal_Cyclization Unsaturated_Alcohol Unsaturated Alcohol Catalyst Transition Metal Catalyst (e.g., Pd, Au) Unsaturated_Alcohol->Catalyst Metal_Complex Metal-Alkene/Alkyne Complex Catalyst->Metal_Complex Cyclization Intramolecular Attack Metal_Complex->Cyclization Product Functionalized Tetrahydropyran Cyclization->Product Reductive Elimination/Protonolysis

References

mechanistic studies of tetrahydropyran ring formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Mechanistic Strategies for Tetrahydropyran Ring Formation

The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, making the development of efficient and stereoselective methods for its construction a significant focus in synthetic organic chemistry. This guide provides a comparative overview of key mechanistic strategies for THP ring formation, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal strategy for their synthetic endeavors.

Prins Cyclization

The Prins cyclization is a powerful and widely utilized acid-catalyzed reaction for the formation of tetrahydropyrans from homoallylic alcohols and aldehydes. The reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular attack by the alkene. The stereochemical outcome is often controlled by a chair-like transition state, leading to high diastereoselectivity.[1][2][3]

Quantitative Data Comparison for Prins Cyclization
EntryAldehydeHomoallylic AlcoholCatalyst (mol%)SolventTime (h)Yield (%)d.r. (cis:trans)Ref.
1Benzaldehyde1-phenylbut-3-en-1-olInCl₃ (10)CH₂Cl₂192>95:5[4]
2p-Nitrobenzaldehydebut-3-en-1-olBiCl₃ (10)CH₂Cl₂0.595>99:1[5]
3Isobutyraldehydebut-3-en-1-olTMSOTf (20)CH₂Cl₂28590:10[2]
4Benzaldehyde(Z)-4-phenylbut-3-en-1-olSnCl₄ (100)CH₂Cl₂18898:2[4]
5Cyclohexanecarboxaldehydepent-4-en-1-olSc(OTf)₃ (5)DCE1285>95:5[6]
Experimental Protocol: InCl₃-Catalyzed Prins Cyclization[4]

To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C under a nitrogen atmosphere, was added indium(III) chloride (0.1 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion (monitored by TLC), the reaction was quenched with saturated aqueous NaHCO₃ solution (10 mL). The layers were separated, and the aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired tetrahydropyran.

Mechanistic Pathway of Prins Cyclization

Prins_Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R¹CHO) Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium + H⁺ (from Catalyst) Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium Cyclized_Cation Cyclized Cation Oxocarbenium->Cyclized_Cation Intramolecular Cyclization THP Tetrahydropyran Cyclized_Cation->THP + Nu⁻ / - H⁺ Catalyst Lewis Acid (e.g., InCl₃) Catalyst->Aldehyde

Caption: General mechanism of the Lewis acid-catalyzed Prins cyclization.

Intramolecular Epoxide Ring Opening (IERO)

The intramolecular opening of an epoxide by a tethered alcohol is a common strategy for constructing THP rings, particularly in the synthesis of polyether natural products. A key challenge is controlling the regioselectivity to favor the 6-endo-tet cyclization (to form the THP) over the kinetically preferred 5-exo-tet cyclization (to form a tetrahydrofuran, THF).[7][8] This can be achieved through substrate control (e.g., electronic effects, steric hindrance) or by using specific catalysts.

Quantitative Data Comparison for 6-endo Epoxide Ring Opening
EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)THP:THFRef.
1(E)-5,6-epoxy-1-hepten-3-ol[Rh(CO)₂Cl]₂ (5)1,4-Dioxane651261>95:5[9]
24,5-epoxy-1-hexanolCo(salen) (10)t-BuOH252446 (95% ee)>95:5[7]
3diepoxy alcohol[Rh(CO)₂Cl]₂ (10)1,4-Dioxane652461endo-cascade[10]
4benzylidene acetal epoxy alcoholSilica GelCH₂Cl₂252>90>9:1[8]
Experimental Protocol: Rhodium-Catalyzed 6-endo Epoxide Opening[9]

In a flame-dried Schlenk flask under an argon atmosphere, the epoxy alcohol (0.1 mmol) was dissolved in anhydrous and degassed 1,4-dioxane (2.0 mL). To this solution was added [Rh(CO)₂Cl]₂ (0.005 mmol, 5 mol%). The flask was sealed and the mixture was stirred at 65 °C for the time indicated in the table. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the tetrahydropyran product.

Mechanistic Pathway of Rhodium-Catalyzed Epoxide Opening

Rhodium_Epoxide_Opening cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Epoxy_Alcohol Epoxy Alcohol Rh_Complex Rh-alkoxide complex Epoxy_Alcohol->Rh_Complex Rhodium_Catalyst [Rh(CO)₂Cl]₂ Rhodium_Catalyst->Rh_Complex Cyclization_TS 6-endo Transition State Rh_Complex->Cyclization_TS Intramolecular Coordination THP_Product Tetrahydropyran Cyclization_TS->THP_Product Ring Opening & Catalyst Turnover THP_Product->Rhodium_Catalyst Catalyst Regeneration

Caption: Proposed mechanism for rhodium-catalyzed 6-endo epoxide opening.

Intramolecular Oxa-Michael Addition

The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound is a highly effective method for THP synthesis. This reaction can be catalyzed by acids, bases, or, more recently, by organocatalysts for asymmetric transformations.[11][12] The stereochemical outcome can be controlled by the catalyst and the substrate geometry.

Quantitative Data Comparison for Organocatalytic Oxa-Michael Addition
EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1(E)-7-hydroxy-5-methylhept-4-en-3-oneBifunctional iminophosphorane (10)Toluene25249594[12]
2(E)-6-hydroxy-1-phenylhex-2-en-1-oneSquaramide (10)CH₂Cl₂25488892[13]
3(E)-7-hydroxynon-4-en-3-oneBifunctional iminophosphorane (7.5)CPME50489395[14]
4(E)-6-hydroxy-1-(p-tolyl)hex-2-en-1-oneCinchona alkaloid thiourea (20)Toluene-20729196[11]
Experimental Protocol: Organocatalytic Intramolecular Oxa-Michael Addition[12]

To a vial containing the hydroxy enone (0.2 mmol) and the bifunctional iminophosphorane catalyst (0.02 mmol, 10 mol%) was added anhydrous toluene (2.0 mL) under a nitrogen atmosphere. The reaction mixture was stirred at 25 °C for 24 hours. The solvent was then removed in vacuo, and the residue was purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the desired tetrahydropyran.

Asymmetric Oxa-Michael Cyclization Workflow

Oxa_Michael_Workflow Start Start Substrate_Prep Prepare Hydroxy Enone Substrate Start->Substrate_Prep Reaction_Setup Set up Reaction: Substrate, Organocatalyst, Anhydrous Solvent Substrate_Prep->Reaction_Setup Stirring Stir at Specified Temperature and Time Reaction_Setup->Stirring Monitoring Monitor Reaction by TLC/LC-MS Stirring->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Analysis Characterization: NMR, HPLC (chiral) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for organocatalytic oxa-Michael addition.

Metal-Catalyzed Hydroalkoxylation

Transition metal catalysts, particularly those based on gold, palladium, and lanthanides, are effective in promoting the intramolecular hydroalkoxylation of alkenols and alkynols to form tetrahydropyrans.[15][16][17] These reactions often proceed under mild conditions with high atom economy.

Quantitative Data Comparison for Metal-Catalyzed Hydroalkoxylation
EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ref.
1hex-5-en-1-olPdCl₂(CH₃CN)₂ (10)THF2524>95[17]
21-phenylhex-5-en-1-olLa[N(SiMe₃)₂]₃ (5)Toluene25198[18]
3hex-5-yn-1-ol[Au₂(dppm)₂]Cl₂ (1) / AgOTf (2)CH₂Cl₂250.595[16]
4hept-6-en-2-olYb(OTf)₃ (10)[bmim][BF₄]80492[19]
Experimental Protocol: Gold-Catalyzed Intramolecular Hydroalkoxylation[16]

In a Schlenk tube under an inert atmosphere, the gold(I) catalyst (0.01 mmol) and silver triflate (0.02 mmol) were placed. Anhydrous solvent (e.g., CH₂Cl₂) was added, followed by the alkynol (1.0 mmol). The reaction mixture was stirred at the specified temperature for the required time. Upon completion, the mixture was filtered through a short pad of Celite, and the solvent was evaporated. The crude product was purified by flash column chromatography.

Catalytic Cycle for Gold-Catalyzed Hydroalkoxylation

Gold_Hydroalkoxylation Au_L Au(I)-L Pi_Complex π-Complex Au_L->Pi_Complex + Alkynol Alkynol Alkynol Oxonium Oxonium Intermediate Pi_Complex->Oxonium Intramolecular Nucleophilic Attack Vinyl_Au Vinyl-Au Species Oxonium->Vinyl_Au Rearrangement THP_Product Dihydropyran Vinyl_Au->THP_Product Protodeauration (+ H⁺) THP_Product->Au_L - H⁺

Caption: Catalytic cycle for gold(I)-catalyzed intramolecular hydroalkoxylation of alkynols.

References

A Comparative Guide to Assessing the Purity of Synthesized Tetrahydro-2H-pyran-3-ylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical purity of synthesized tetrahydro-2H-pyran-3-ylacetonitrile. In drug discovery and development, the tetrahydropyran (THP) motif is a valuable scaffold due to its favorable physicochemical properties, often serving as a bioisostere for cyclohexane. Ensuring the purity of novel compounds containing this scaffold is critical for accurate biological evaluation and regulatory compliance.

This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it presents a comparative analysis of this compound with its carbocyclic analog, cyclohexaneacetonitrile, offering insights into their respective properties.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as the need for chiral separation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.Absolute or relative quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[1]
Typical Analytes Non-volatile and thermally labile compounds. Excellent for chiral separations with a suitable chiral stationary phase (CSP).[2][3]Volatile and thermally stable compounds. Derivatization may be required for polar analytes.Soluble compounds containing NMR-active nuclei (e.g., ¹H).
Potential Impurities Detected Enantiomers, diastereomers, starting materials, by-products, and degradation products.Volatile impurities, residual solvents, and certain by-products. Positional isomers can be challenging to resolve.[4]Structural isomers, impurities with unique NMR signals. Does not detect impurities without NMR-active nuclei (e.g., inorganic salts).
Quantification Based on peak area relative to a reference standard or total peak area (area percent).Based on peak area relative to an internal or external standard.Absolute quantification against a certified internal standard or relative quantification between signals.[5][6][7][8]
Advantages Wide applicability, robust for chiral compounds.[2][3]High sensitivity and selectivity, excellent for identifying volatile impurities.High precision and accuracy, non-destructive, provides structural information, direct method without need for identical reference standard for the analyte.[1][5]
Limitations Requires chromophore for UV detection, response factors can vary between compounds.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.Lower sensitivity than chromatographic methods, requires careful selection of internal standard and experimental parameters.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Purity

This method is designed to separate the enantiomers of this compound and to assess its overall purity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Achiral Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Chiral Analysis:

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.[2]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the detection and identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Method:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol describes the determination of the absolute purity of this compound using an internal standard.[1][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Method:

  • Internal Standard: A certified reference material with high purity (≥99.5%) and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.[6]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the analyte and 5-10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient for small molecules).[5]

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.[5]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Comparative Analysis: this compound vs. Cyclohexaneacetonitrile

The tetrahydropyran ring is often used as a bioisostere of a cyclohexane ring to improve physicochemical properties such as solubility and to introduce a potential hydrogen bond acceptor.

PropertyThis compoundCyclohexaneacetonitrileRationale for Difference
Molecular Weight 125.17 g/mol 123.20 g/mol The oxygen atom in the THP ring increases the molecular weight slightly.
Polarity (logP) Lower (more polar)Higher (more lipophilic)The ether oxygen in the THP ring increases polarity and hydrogen bonding capacity.
Solubility in Aqueous Media HigherLowerThe increased polarity and hydrogen bond accepting ability of the THP ring generally leads to improved aqueous solubility.[9]
Metabolic Stability Potentially differentGenerally considered metabolically stableThe ether linkage in the THP ring can be a site for metabolic oxidation, though this is context-dependent.[10]
Chemical Stability Stable under normal conditions. The ether linkage can be susceptible to strong acids.Very stable.The C-O bond in the ether is more susceptible to cleavage under acidic conditions than the C-C bonds in cyclohexane.
Synthetic Accessibility Can be synthesized from precursors like dihydropyran.[11]Can be synthesized from cyclohexane derivatives.Both are accessible, though the starting materials and synthetic routes differ.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesized This compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution hplc HPLC Analysis (Chiral & Achiral) dissolution->hplc gcms GC-MS Analysis (Volatile Impurities) dissolution->gcms qnmr qNMR Analysis (Absolute Purity) dissolution->qnmr purity_assessment Purity Assessment & Impurity Profiling hplc->purity_assessment gcms->purity_assessment qnmr->purity_assessment comparison Comparison with Specifications purity_assessment->comparison

Caption: Experimental workflow for the purity assessment of this compound.

analytical_method_comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method compound Synthesized Compound hplc HPLC compound->hplc Non-volatile Chiral/Achiral gcms GC-MS compound->gcms Volatile qnmr qNMR compound->qnmr Soluble purity Purity Data hplc->purity Relative Purity gcms->purity Impurity ID qnmr->purity Absolute Purity

Caption: Logical relationship of analytical methods for purity determination.

bioisostere_comparison thp This compound + Oxygen Heteroatom + Increased Polarity + H-bond Acceptor properties Physicochemical & Pharmacokinetic Properties thp->properties Impacts ch Cyclohexaneacetonitrile - Carbocyclic Core - Lower Polarity - No H-bond Acceptor ch->properties Impacts

Caption: Bioisosteric relationship and property comparison.

References

A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of stereochemistry is a critical aspect of molecular characterization. The spatial arrangement of substituents in cyclic systems like tetrahydropyrans can significantly influence their biological activity and physical properties. This guide provides a comprehensive comparison of cis and trans isomers of substituted tetrahydropyrans using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used method for the unambiguous differentiation of cis and trans isomers of substituted tetrahydropyrans. The key parameters for distinction are the chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J). The conformation of the tetrahydropyran ring, which typically adopts a chair-like structure, dictates the spatial relationship between protons and thus their coupling constants.

¹H NMR Spectroscopy

The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a chair conformation, axial-axial (ax-ax), axial-equatorial (ax-eq), and equatorial-equatorial (eq-eq) protons exhibit distinct coupling constants.

Key Differentiating Features:

  • Trans-isomers: In a 2,6-disubstituted tetrahydropyran, for example, a trans isomer can exist in a diequatorial or a diaxial conformation. The diequatorial conformation is generally more stable. In this conformation, the protons at C2 and C6 are axial, leading to a large axial-axial coupling with the adjacent axial protons on C3 and C5, respectively.

  • Cis-isomers: A cis-isomer will have one substituent in an axial position and the other in an equatorial position. This results in smaller axial-equatorial and equatorial-equatorial couplings for the protons at C2 and C6 with their neighbors.

Table 1: Expected ¹H NMR Coupling Constants for Protons on the Tetrahydropyran Ring

Interaction TypeDihedral Angle (approx.)Expected ³JHH (Hz)Significance for Isomer Identification
Axial-Axial (ax-ax)~180°8 - 13Characteristic of trans-diequatorial isomers.
Axial-Equatorial (ax-eq)~60°2 - 5Observed in both cis and trans isomers.
Equatorial-Equatorial (eq-eq)~60°2 - 5Observed in both cis and trans isomers.

Note: These are typical ranges and can be influenced by the nature of the substituents and the solvent.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the tetrahydropyran ring are also sensitive to the stereochemistry of the substituents. The steric compression between axial substituents and other axial protons or substituents can cause a shielding effect, resulting in an upfield shift (lower ppm value) for the involved carbon atoms compared to their counterparts in a less sterically hindered equatorial environment.

Table 2: General Trends in ¹³C NMR Chemical Shifts for Substituted Tetrahydropyrans

Carbon PositionIsomer TypeExpected Chemical Shift TrendRationale
Substituted Carbons (e.g., C2, C6)Axial SubstituentUpfield shift (shielded)Steric compression (γ-gauche effect).
Equatorial SubstituentDownfield shift (deshielded)Less steric hindrance.
Ring Carbons (e.g., C3, C4, C5)Dependent on overall conformationSubtle shifts based on steric interactionsChanges in the overall ring conformation.

Infrared (IR) Spectroscopy

While NMR provides more definitive structural information, IR spectroscopy can offer quick, qualitative insights and is particularly useful for analyzing the purity of a sample. The differentiation between cis and trans isomers by IR is often based on subtle differences in the fingerprint region (1400-650 cm⁻¹) of the spectrum, which arises from complex vibrational and bending modes of the entire molecule.

Key Differentiating Features:

  • C-O Stretching: The C-O-C stretching vibrations in the tetrahydropyran ring typically appear in the 1150-1050 cm⁻¹ region. The exact position and shape of these bands can differ between cis and trans isomers due to their different symmetries and dipole moments.

  • Fingerprint Region: Each stereoisomer will have a unique fingerprint, although the differences can be subtle. A direct comparison of the spectra of the two isomers is the most reliable way to use this technique for differentiation.

Table 3: General IR Absorption Regions for Substituted Tetrahydropyrans

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Notes on Isomeric Differentiation
C-H (Alkyl)Stretching2990 - 2850Generally not diagnostic for stereoisomers.
C-O-CStretching1150 - 1050Band position and shape can vary between isomers.
VariousBending/Rocking1400 - 650 (Fingerprint Region)Unique pattern for each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While cis and trans isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes show differences in the relative abundances of certain fragment ions. These differences arise from the different steric environments and pathways for fragmentation.

Key Differentiating Features:

  • Molecular Ion Peak (M⁺): Both isomers will show the same molecular ion peak.

  • Fragment Ion Abundances: The stability of the fragment ions can be influenced by the stereochemistry of the parent molecule. For example, a fragmentation pathway that is sterically hindered in one isomer but not the other may lead to a lower abundance of the corresponding fragment ion. Differentiating isomers based on MS alone can be challenging and often requires careful analysis and comparison with standards.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified tetrahydropyran isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

    • For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations that are also useful for stereochemical assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the proton signals to determine the relative number of protons.

    • Measure the chemical shifts and coupling constants. Compare the observed coupling constants with the expected values in Table 1 to assign the stereochemistry.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄, CS₂) can be used in a solution cell.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the cis and trans isomers.

Mass Spectrometry (MS)
  • Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of key fragment ions between the two isomers.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of cis and trans isomers of substituted tetrahydropyrans.

G Workflow for Spectroscopic Differentiation of Tetrahydropyran Isomers cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation cluster_3 Conclusion Isomer_Mixture Cis/Trans Isomer Mixture Purification Purification (e.g., Chromatography) Isomer_Mixture->Purification Cis_Isomer Isolated Cis Isomer Purification->Cis_Isomer Trans_Isomer Isolated Trans Isomer Purification->Trans_Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS NMR_Analysis Analyze Coupling Constants & Chemical Shifts NMR->NMR_Analysis IR_Analysis Compare Fingerprint Regions IR->IR_Analysis MS_Analysis Analyze Fragmentation Patterns MS->MS_Analysis Stereochemical_Assignment Definitive Stereochemical Assignment NMR_Analysis->Stereochemical_Assignment IR_Analysis->Stereochemical_Assignment MS_Analysis->Stereochemical_Assignment

Caption: Workflow for differentiating cis and trans tetrahydropyran isomers.

Navigating Metabolic Stability: A Comparative Guide to Tetrahydropyran-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. The tetrahydropyran (THP) moiety, a saturated six-membered cyclic ether, is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance a compound's pharmacological profile. This guide provides a comprehensive evaluation of the metabolic stability of THP-containing compounds, comparing them with other cyclic and acyclic ether analogs, and is supported by experimental data and detailed methodologies.

The metabolic fate of a drug candidate significantly influences its pharmacokinetic properties, including its half-life, bioavailability, and potential for drug-drug interactions. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity. Therefore, a thorough understanding and strategic modulation of metabolic stability are paramount. In vitro assays, such as those employing human liver microsomes (HLM), are indispensable tools in early drug discovery for predicting the in vivo metabolic clearance of new chemical entities.

Comparative Metabolic Stability: The Data

The metabolic stability of a compound is typically quantified by two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are generally indicative of greater metabolic stability.

While direct head-to-head comparative studies across a wide range of THP-containing compounds and their analogs are not always publicly available in a consolidated format, the existing literature provides valuable insights into structure-metabolism relationships. For instance, it has been observed that decreasing the ring size of a cyclic ether can impact metabolic stability. One study noted an improvement in metabolic stability when transitioning from a tetrahydropyran (THP) ring to a tetrahydrofuran (THF) and subsequently to an oxetane ring.

In a specific example from a study on γ-secretase inhibitors, the following trend in metabolic stability in human liver microsomes (HLM) was reported:

Compound IDKey Structural MoietyHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg) in HLM
Analog 1Tetrahydropyran (THP)2527.7
Analog 2Tetrahydrofuran (THF)4814.4
Analog 3Oxetane> 60< 11.6

Note: The data presented is a representative example from a specific chemical series and may not be generalizable to all scaffolds.

Furthermore, a study by a pharmaceutical services company, PharmaBlock, highlighted a case where a tetrahydropyran-containing Janus kinase 1 (JAK1) selective inhibitor demonstrated improved clearance in both rat and human liver microsomes compared to its corresponding cyclohexyl analog. This suggests that the introduction of the ether oxygen in the THP ring can favorably influence metabolic properties compared to a carbocyclic ring.

Experimental Protocols: Assessing Metabolic Stability

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes (HLM), a standard approach in the pharmaceutical industry.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:
  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (e.g., from a reputable commercial vendor)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Incubator/water bath (37°C)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw the human liver microsomes on ice.

    • Prepare the incubation mixture by combining the phosphate buffer and the NADPH regenerating system.

  • Incubation:

    • Add the microsomal suspension to the incubation mixture to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Pre-warm the mixture at 37°C for approximately 5 minutes.

    • Initiate the metabolic reaction by adding the test compound to the mixture at a final concentration (e.g., 1 µM).

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing the internal standard. This step precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:
  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (Volume of incubation / Amount of microsomal protein) * (0.693 / t½) . The units are typically expressed as µL/min/mg of microsomal protein.

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying metabolic logic, the following diagrams are provided.

experimental_workflow prep Reagent Preparation (Microsomes, Buffers, NADPH, Test Compound) pre_incubate Pre-incubation (37°C) prep->pre_incubate initiate Initiate Reaction (Add Test Compound) pre_incubate->initiate sampling Time-point Sampling (0, 5, 15, 30, 45, 60 min) initiate->sampling quench Reaction Quenching (Cold Acetonitrile + Internal Standard) sampling->quench centrifuge Protein Precipitation & Centrifugation quench->centrifuge analyze LC-MS/MS Analysis (Quantify Parent Compound) centrifuge->analyze calculate Data Analysis (Calculate t½ and CLint) analyze->calculate

Experimental workflow for a liver microsomal metabolic stability assay.

metabolic_pathways Parent Parent Compound (e.g., THP-containing drug) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450 Enzymes Parent->PhaseI PhaseII Phase II Metabolism (Conjugation) UGTs, SULTs, GSTs Parent->PhaseII PhaseI->PhaseII Metabolites Metabolites PhaseI->Metabolites PhaseII->Metabolites Excretion Excretion Metabolites->Excretion

General metabolic pathways for drug biotransformation.

Safety Operating Guide

Proper Disposal of Tetrahydro-2H-pyran-3-ylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Spill Response

In the event of a spill, immediate action is necessary to contain the material and protect laboratory personnel.

  • Evacuation and Ventilation: Evacuate the immediate spill area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Before addressing a spill, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to soak up the chemical.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable, and chemically compatible waste container.

Step-by-Step Disposal Procedure

The disposal of tetrahydro-2H-pyran-3-ylacetonitrile must be handled systematically to ensure safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, paper towels), as hazardous waste.

    • This waste stream must be segregated from all other chemical waste, particularly acidic waste, to prevent the generation of hydrogen cyanide gas.

  • Containerization:

    • Use a dedicated, leak-proof container made of a material compatible with organic nitriles (e.g., high-density polyethylene).

    • The container should be kept securely closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste and the date when the first item of waste was added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be away from heat sources and incompatible materials, especially acids.

    • Ensure the storage area has secondary containment to control any potential leaks.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[1]

    • Do not under any circumstances dispose of this compound down the drain or in regular trash.[1]

    • The primary method for the disposal of organic nitrile compounds is incineration in a hazardous waste incinerator equipped with an afterburner and scrubber to handle the nitrogen oxides and potential cyanide byproducts.

Quantitative Data Summary

ParameterGuidelineSource
Spill Containment Use inert absorbent material (e.g., vermiculite, sand).[1]
Waste Segregation Store separately from strong acids, bases, and oxidizing agents.[1]
Final Disposal Method Incineration at an approved hazardous waste disposal plant.General practice for nitrile compounds

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the institutional and regulatory guidelines for hazardous waste management. The key principle is the complete containment and transfer of the waste to a licensed disposal facility.

Disposal Workflow

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Managed by EHS / Licensed Contractor start Waste Generation (this compound) segregate Segregate from Incompatible Waste (especially acids) start->segregate improper Improper Disposal (Drain or Trash) start->improper containerize Collect in a Labeled, Leak-Proof Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Schedule and Complete Waste Pickup store->pickup transport Transport to Disposal Facility pickup->transport incinerate Incineration at Approved Facility transport->incinerate

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.